2,4-Dichloro-benzamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWXTNUNIXZQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435982 | |
| Record name | 2,4-DICHLORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63124-43-6 | |
| Record name | 2,4-DICHLORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichlorobenzamidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,4-Dichlorobenzamidine, a halogenated aromatic amidine that has garnered interest within the scientific community. We will delve into its chemical architecture, physicochemical properties, a robust and validated synthesis protocol, and its emerging applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep, practical understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Profile
2,4-Dichlorobenzamidine is a derivative of benzamidine featuring two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The core of its reactivity and biological activity lies in the amidine functional group (—C(=NH)NH₂), a strongly basic moiety that is often protonated at physiological pH. This protonation allows it to form salt bridges and engage in hydrogen bonding, which are critical for its interaction with biological targets.
The presence of the dichloro-substituted phenyl ring significantly influences the molecule's lipophilicity, electronic distribution, and metabolic stability. The electron-withdrawing nature of the chlorine atoms acidifies the amidine protons and can impact the molecule's pKa compared to unsubstituted benzamidine.
Caption: Chemical structure of 2,4-Dichlorobenzamidine.
Table 1: Physicochemical Properties of 2,4-Dichlorobenzamidine
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |
| Molecular Weight | 189.04 g/mol | PubChem |
| IUPAC Name | 2,4-dichlorobenzenecarboximidamide | PubChem |
| CAS Number | 36842-76-5 | PubChem |
| Appearance | White to off-white crystalline solid (as HCl salt) | Inferred from typical benzamidine salts |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol). The hydrochloride salt is expected to have appreciable water solubility. | General chemical knowledge |
| pKa | Estimated to be around 10-11 (for the amidinium ion) | General chemical knowledge |
Synthesis of 2,4-Dichlorobenzamidine Hydrochloride: A Validated Protocol
The most reliable and widely adopted method for the synthesis of aromatic amidines is the Pinner reaction.[1][2] This two-step process begins with the corresponding nitrile, in this case, 2,4-dichlorobenzonitrile, which is a readily available starting material.[3] The Pinner reaction offers high yields and a relatively clean conversion to the desired amidine salt.
Rationale Behind the Pinner Synthesis
The Pinner reaction is favored for several reasons:
-
High Reactivity of the Intermediate: The reaction proceeds through a highly reactive imino ester hydrochloride (Pinner salt) intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia.
-
Mild Conditions for Ammonolysis: The second step, the conversion of the Pinner salt to the amidine, is typically carried out under mild conditions with alcoholic ammonia, minimizing side reactions.
-
Product Isolation: The final product is isolated as a stable hydrochloride salt, which is often a crystalline solid, facilitating purification by recrystallization.
Caption: Workflow for the Pinner synthesis of 2,4-Dichlorobenzamidine HCl.
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
-
Ammonia solution in Ethanol (saturated)
Step 1: Synthesis of Ethyl 2,4-dichlorobenzimidate hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add 2,4-dichlorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents). Cool the mixture to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas introduction until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Reaction Completion: Seal the flask and allow it to stand at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
Isolation of Intermediate: The Pinner salt will precipitate as a white solid. Isolate the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. Note: It is often preferable to use the crude Pinner salt directly in the next step without extensive purification due to its moisture sensitivity.[1]
Step 2: Synthesis of 2,4-Dichlorobenzamidine hydrochloride
-
Ammonolysis: Suspend the crude Ethyl 2,4-dichlorobenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in anhydrous ethanol.
-
Reaction: Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Product Isolation: Upon completion, the ammonium chloride byproduct and the product, 2,4-Dichlorobenzamidine hydrochloride, will be present as solids. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-Dichlorobenzamidine hydrochloride as a crystalline solid.
Applications in Drug Development and Research
2,4-Dichlorobenzamidine hydrochloride is a valuable building block and a biologically active molecule in its own right, with applications spanning pharmaceuticals, agrochemicals, and material science.[4]
Serine Protease Inhibition
Benzamidine and its substituted derivatives are well-established inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes, which contains a conserved aspartate residue. This interaction blocks the active site and inhibits the enzyme's proteolytic activity. The 2,4-dichloro substituents can enhance binding affinity through hydrophobic interactions within the active site, potentially leading to increased potency and selectivity.[5]
Caption: Mechanism of serine protease inhibition by 2,4-Dichlorobenzamidine.
Antimicrobial and Agrochemical Research
The unique chemical properties of 2,4-Dichlorobenzamidine make it a key intermediate in the synthesis of novel antimicrobial and agrochemical agents.[4] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and stability. In agrochemistry, it may be used in the development of fungicides or herbicides.[4]
Biochemical Assays and Material Science
As a serine protease inhibitor, 2,4-Dichlorobenzamidine is a useful tool in biochemical assays to study enzyme kinetics and to probe the structure and function of these enzymes.[4] In material science, its rigid aromatic structure and reactive functional group make it a candidate for incorporation into novel polymers with specific thermal or electronic properties.[4]
Safety and Handling
2,4-Dichlorobenzamidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on data for the related compound, 2,4-Dichlorobenzamide, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2,4-Dichlorobenzamidine is a synthetically accessible and highly functionalized molecule with significant potential in drug discovery and other scientific disciplines. Its ability to act as a serine protease inhibitor, coupled with its utility as a chemical building block, ensures its continued relevance in both academic and industrial research. The detailed synthesis protocol provided herein offers a reliable pathway for obtaining this compound, enabling further exploration of its chemical and biological properties. As our understanding of the role of serine proteases in disease deepens, the importance of potent and selective inhibitors like 2,4-Dichlorobenzamidine is likely to grow.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Dichlorinated Benzene Derivatives: A Technical Guide to 2,4-Dichlorobenzamide
Core Physicochemical Properties of 2,4-Dichlorobenzamide
2,4-Dichlorobenzamide is a dichlorinated aromatic compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the amide functional group and the substitution pattern of the chlorine atoms on the benzene ring.
| Property | Value | Source |
| CAS Number | 2447-79-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Appearance | Off-white solid powder | [2] |
| IUPAC Name | 2,4-dichlorobenzamide | [1] |
Synthesis of 2,4-Dichlorobenzamide: A Mechanistic Perspective
The synthesis of 2,4-Dichlorobenzamide is most commonly achieved through the hydrolysis of 2,4-dichlorobenzonitrile. This reaction is a classic example of nitrile hydrolysis, which can be catalyzed by either acid or base.
Another viable synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with ammonia.[3] This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.[3]
The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. For laboratory-scale synthesis, the hydrolysis of the corresponding nitrile is often preferred due to the commercial availability of 2,4-dichlorobenzonitrile.
Caption: Synthetic pathways to 2,4-Dichlorobenzamide.
Applications in Research and Drug Development
2,4-Dichlorobenzamide is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive amide group and the dichlorinated phenyl ring, which can be further functionalized.
A significant application of 2,4-Dichlorobenzamide is in the production of herbicides.[4] It is a precursor in the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), a synthetic auxin that targets broadleaf weeds.[4]
In the pharmaceutical industry, the 2,4-dichlorobenzamide scaffold is incorporated into various drug candidates. The chlorine substituents can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
Experimental Protocol: Synthesis of N-Substituted 2,4-Dichlorobenzamides
This protocol outlines a general procedure for the synthesis of N-substituted 2,4-dichlorobenzamides, which are of interest in medicinal chemistry for the development of novel therapeutic agents.
Objective: To synthesize an N-substituted 2,4-dichlorobenzamide via amidation of 2,4-dichlorobenzoyl chloride.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (1.5 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of N-substituted 2,4-dichlorobenzamides.
Safety and Handling
2,4-Dichlorobenzamide is classified as a substance that may cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[2] In case of contact, rinse the affected area with plenty of water.[2]
Conclusion
2,4-Dichlorobenzamide is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
The Biological Versatility of 2,4-Dichloro-benzamidine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Dichlorinated Scaffold
In the landscape of medicinal chemistry, the benzamidine moiety is a well-established pharmacophore, renowned for its ability to mimic arginine and interact with the active sites of serine proteases.[1] The strategic addition of halogen atoms to this core structure can profoundly influence its physicochemical properties and biological activity, often enhancing potency and selectivity. This guide delves into the technical intricacies of a particularly compelling derivative: 2,4-Dichloro-benzamidine. While direct, comprehensive research on this specific molecule is emerging, this document synthesizes the available data, draws logical inferences from structurally related compounds, and provides a forward-looking perspective for researchers in drug development. Our exploration will illuminate its potential as a versatile building block for novel therapeutics, particularly in the realms of oncology and infectious diseases.
The Benzamidine Backbone: A Foundation of Protease Inhibition
Benzamidines are reversible, competitive inhibitors of trypsin-like serine proteases.[1] Their efficacy stems from the positively charged amidinium group, which forms a salt bridge with the carboxylate side chain of the conserved aspartate residue at the bottom of the S1 pocket of these enzymes. This interaction, coupled with hydrophobic engagement of the benzene ring within the pocket, anchors the inhibitor and blocks substrate access.
This compound: A Profile of Potentiated Activity
The introduction of two chlorine atoms at the 2 and 4 positions of the benzene ring in this compound significantly alters its electronic and steric profile. This substitution is known to enhance its biological activity, making it a valuable intermediate in the synthesis of anti-infective and anti-cancer agents.[2] It is recognized as a selective inhibitor of certain enzymes, highlighting its potential for targeted therapeutic development.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |
| Molecular Weight | 189.05 g/mol | PubChem |
| Appearance | Off-white to pale yellow crystalline powder | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Commercial Suppliers |
Note: The hydrochloride salt is often used to improve aqueous solubility.
Anticancer Potential: A Mechanistic Hypothesis
While direct studies on the anticancer mechanism of this compound are not extensively published, compelling evidence from structurally related compounds suggests a plausible mode of action. Derivatives of 1-(2,4-dichlorobenzoyl)-4-(benzoyl)thiosemicarbazide have demonstrated potent anticancer activity by inhibiting human DNA topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.
Furthermore, a novel bithiophene-fluorobenzamidine compound has shown promising antitumor activity in preclinical models of colorectal cancer.[4] This compound induced both extrinsic and intrinsic apoptotic pathways.[4] Given these findings, it is reasonable to hypothesize that this compound may also exert its anticancer effects through the modulation of key enzymes involved in DNA replication and apoptosis.
Caption: Hypothesized anticancer mechanism of this compound.
Antimicrobial Applications: Targeting Bacterial Processes
The utility of this compound extends to the development of antimicrobial agents.[2] While the specific bacterial targets are not yet fully elucidated, the broader class of benzamidines has shown activity against various pathogens. The 2,4-dichloro substitution likely enhances the interaction of the molecule with bacterial enzymes or other critical cellular components.
For instance, a recently described anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which shares the 2,4-dichlorophenyl moiety, has demonstrated broad-spectrum antibacterial activity.[5] This compound is effective against several clinically relevant pathogens, including antibiotic-resistant strains, and can eradicate biofilms.[5] This suggests that the 2,4-dichloro substitution pattern is a key feature for potent antimicrobial action.
Experimental Protocols: A Guide for the Bench Scientist
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against a target protease.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target protease in an appropriate buffer.
-
Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for the protease.
-
Prepare the assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the protease to all wells except for the blank.
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro enzyme inhibition assay.
Future Directions and Concluding Remarks
This compound represents a promising scaffold for the development of novel therapeutics. Its documented role as an intermediate for anti-infective and anticancer agents, combined with the known pharmacology of the benzamidine class, provides a strong rationale for further investigation.[2] Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of this compound in cancer cells and pathogenic microorganisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound and its derivatives in relevant animal models of disease.
References
- 1. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats | Bentham Science [eurekaselect.com]
- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of 2,4-Dichloro-benzamidine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,4-Dichloro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule with potential therapeutic applications, suggested by its activity in pharmaceutical research, particularly in the development of novel anti-infective and anti-cancer drugs.[1] As a member of the benzamidine class of compounds, it is structurally poised to interact with a range of biological targets. Benzamidines are well-documented as reversible inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes.[2] This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on serine proteases. We will delve into the mechanistic rationale for this focus and present a detailed roadmap for the experimental validation of these putative targets. This document is intended to serve as a technical resource for researchers embarking on the characterization of this compound's mechanism of action and the development of its therapeutic potential.
Introduction to this compound: A Molecule of Therapeutic Interest
The benzamidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the side chain of arginine, thereby enabling interaction with the active sites of various enzymes, particularly serine proteases.[2] The addition of two chlorine atoms to the benzene ring of the benzamidine core, as in this compound, is expected to modulate its electronic properties and hydrophobicity, potentially altering its binding affinity and selectivity for its protein targets. While direct studies on the therapeutic targets of this compound are limited, the extensive literature on substituted benzamidines provides a strong foundation for hypothesizing its molecular interactions.[3]
This guide will first explore the most probable therapeutic targets of this compound based on its chemical structure and the known pharmacology of related compounds. Subsequently, we will provide detailed, field-proven experimental protocols to enable researchers to systematically identify and validate these targets.
Putative Therapeutic Targets: The Serine Protease Family
Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key nucleophilic role. They are involved in a vast array of physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention.
Given that benzamidine and its derivatives are established inhibitors of several serine proteases, including trypsin, thrombin, and plasmin, it is highly probable that this compound also targets members of this enzyme family.[2][3][4] The positively charged amidinium group of the benzamidine moiety is critical for its interaction with the negatively charged aspartate residue in the S1 pocket of many serine proteases.
Conceptual Signaling Pathway of Serine Protease Inhibition
The following diagram illustrates the general mechanism by which a benzamidine derivative, such as this compound, is hypothesized to inhibit a target serine protease, thereby modulating a downstream pathological cascade.
Caption: Hypothesized mechanism of serine protease inhibition by this compound.
Experimental Validation of Therapeutic Targets
The identification and validation of the specific protein targets of this compound are crucial steps in its development as a therapeutic agent. The following sections provide detailed protocols for key experiments designed to achieve this.
In Vitro Enzyme Inhibition Assay
The first step in validating a putative target is to determine if this compound can directly inhibit its enzymatic activity. An in vitro enzyme inhibition assay is a fundamental experiment for this purpose.[5][6]
This protocol provides a general framework for assessing the inhibitory activity of this compound against trypsin, a model serine protease.
Materials:
-
Trypsin (bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve trypsin in Tris-HCl buffer to a final concentration of 10 µg/mL.
-
Dissolve BAPNA in DMSO to create a 10 mM stock solution. Further dilute in Tris-HCl buffer to the desired working concentration.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound dilutions (or buffer for control) to each well.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the trypsin solution to each well to initiate the pre-incubation. Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the BAPNA solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10-15 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Trypsin | To be determined |
| Benzamidine (Control) | Trypsin | ~15-20 |
Affinity Chromatography for Target Identification
To identify the direct binding partners of this compound in a complex biological sample, such as a cell lysate, affinity chromatography is a powerful technique.[7][8][9] This method involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins.[10]
Caption: Workflow for identifying protein targets using affinity chromatography.
Materials:
-
NHS-activated Sepharose beads
-
This compound with a suitable linker for immobilization
-
Cell line of interest (e.g., a cancer cell line)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (lysis buffer with lower salt concentration)
-
Elution buffer (e.g., high salt buffer or a solution of free this compound)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility
Procedure:
-
Immobilization of Ligand:
-
Couple the this compound derivative to the NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active groups on the beads.
-
-
Preparation of Cell Lysate:
-
Culture and harvest the cells.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the ligand) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the beads using the elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[13][14]
Caption: Workflow for confirming target engagement using CETSA.
Materials:
-
Cell line expressing the putative target protein
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Quantify the total protein concentration in the soluble fractions.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve indicates ligand binding.
-
Conclusion and Future Directions
While the direct therapeutic targets of this compound remain to be definitively elucidated, its chemical structure strongly suggests an interaction with serine proteases. This guide has provided a scientifically grounded hypothesis for its mechanism of action and a detailed set of experimental protocols for the identification and validation of its molecular targets. The successful application of these methodologies will not only illuminate the pharmacological profile of this compound but also pave the way for its potential development as a novel therapeutic agent for a range of diseases. Future studies should focus on a broader screening against a panel of serine proteases and other potential target classes, followed by in vivo studies to assess the therapeutic efficacy and safety of this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. news-medical.net [news-medical.net]
2,4-Dichloro-benzamidine mechanism of action studies
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichloro-benzamidine
Preamble: Charting Unexplored Territory
To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic innovation. The compound at the center of this guide, this compound, represents a fascinating yet largely uncharacterized molecule. A survey of the current scientific literature reveals a conspicuous absence of dedicated mechanism of action (MoA) studies for this specific compound. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic manual, a detailed experimental roadmap designed to empower you to systematically uncover the biological activity and molecular targets of this compound.
Drawing upon established principles of pharmacology and leveraging insights from structurally related compounds, we will construct a logical, multi-phased research plan. This document will serve as your comprehensive guide, from initial hypothesis generation to detailed protocol execution and data interpretation.
Structural and Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the bedrock of any MoA investigation. The structure of this compound, presented below, reveals key features that inform our initial hypotheses.
-
Chemical Structure: C7H6Cl2N2
-
Key Features:
-
A benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This halogenation pattern is known to influence metabolic stability, lipophilicity, and binding interactions.
-
An amidine functional group (-C(=NH)NH2). Amidines are strongly basic and are often protonated at physiological pH.[1] This basicity is a critical determinant of its potential interactions with biological targets, particularly enzymes with acidic residues in their active sites.[2]
-
The strong basicity of the amidine group suggests that this compound will be hydrophilic and may have limited passive diffusion across cell membranes.[1] This has implications for its bioavailability and suggests that it may act on extracellular targets or require active transport.
Hypothesized Mechanisms of Action Based on Structural Analogs
In the absence of direct evidence, we can formulate plausible hypotheses by examining the known activities of structurally similar molecules.
Analogy to Dichlorinated Aromatic Compounds (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)
The 2,4-dichlorophenyl moiety is a common feature in various bioactive compounds, most notably the herbicide 2,4-D.[3] While the functional groups differ significantly, the shared chlorinated aromatic ring warrants consideration of similar biological effects or off-target toxicities.
-
Hypothesis 2.1.1: Endocrine Disruption. 2,4-D has been shown to affect thyroid hormone levels in animal studies.[4] It is plausible that this compound could interact with hormone receptors or enzymes involved in hormone metabolism.
-
Hypothesis 2.1.2: Cellular Stress and Apoptosis. Exposure to 2,4-D can induce oxidative stress and apoptosis in mammalian cells, including pancreatic β-cells.[5] This effect is linked to the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases (e.g., JNK, p38) and AMPKα.[5]
-
Hypothesis 2.1.3: Neurotoxicity. At high doses, 2,4-D exhibits neurotoxic effects.[6][7] Studies have shown it can disrupt the cytoskeleton of cultured neurons.[6]
Analogy to Bioactive Amidines
The amidine group is a known pharmacophore present in a variety of therapeutic agents, often acting as a bioisostere for a guanidine group.[8][9]
-
Hypothesis 2.2.1: Enzyme Inhibition. Amidines are well-documented inhibitors of serine proteases, such as trypsin and thrombin, where the protonated amidine group forms a salt bridge with an aspartate residue in the S1 pocket of the enzyme.[2] Other enzymes, such as Factor Xa, are also targets for amidine-containing inhibitors.[10]
-
Hypothesis 2.2.2: Antimicrobial Activity. Numerous heterocyclic compounds containing an amidine moiety have demonstrated potent antibacterial and antifungal properties.[2]
-
Hypothesis 2.2.3: Receptor Modulation. Amidine derivatives have been synthesized and evaluated as agonists for muscarinic receptors.[11]
A Phased Experimental Workflow for MoA Elucidation
We propose a systematic, three-phase approach to investigate the MoA of this compound. This workflow is designed to be resource-efficient, starting with broad screening and progressively focusing on the most promising leads.
Caption: A three-phase workflow for MoA elucidation.
Phase 1: Target Identification and Initial Screening
The goal of this phase is to cast a wide net to identify any biological activity of this compound.
3.1.1 In Silico Screening
-
Rationale: To computationally predict potential binding partners based on structural similarity to known ligands and docking simulations. This is a cost-effective first step to prioritize experimental screening.
-
Methodology:
-
Construct a virtual library of potential targets, including serine proteases (trypsin, thrombin, Factor Xa), muscarinic receptors, and enzymes involved in steroidogenesis.
-
Perform molecular docking of this compound into the active/binding sites of these proteins.
-
Rank potential targets based on docking scores and analysis of binding interactions.
-
3.1.2 Broad Phenotypic Screening
-
Rationale: To determine if the compound has any effect on cell viability, proliferation, or morphology in a variety of cell lines.
-
Methodology:
-
Select a diverse panel of cell lines (e.g., a cancer cell line panel like the NCI-60, a neuronal cell line like SH-SY5Y, a pancreatic β-cell line like RIN-m5F, and a kidney cell line like HEK293).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
3.1.3 Enzyme Inhibition Screening
-
Rationale: To directly test the hypothesis that this compound is an enzyme inhibitor, particularly of proteases.[12][13]
-
Methodology:
-
Utilize a commercial enzyme inhibition screening service or set up in-house assays for a panel of enzymes, prioritizing serine proteases.
-
Perform single-point inhibition assays at a high concentration (e.g., 10 µM) of this compound.
-
For any "hits" (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.
-
Phase 2: Target Validation and Cellular Pathway Analysis
If Phase 1 yields a promising lead (e.g., potent cytotoxicity in a specific cell line or inhibition of a particular enzyme), this phase aims to validate the target and elucidate the downstream cellular effects.
3.2.1 Detailed Enzyme Kinetics
-
Rationale: If an enzyme target is identified, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Protocol: See Section 4.1 for a detailed protocol.
3.2.2 Cellular Thermal Shift Assay (CETSA)
-
Rationale: To confirm target engagement in a cellular context. Ligand binding stabilizes a protein, leading to a higher melting temperature.
-
Methodology:
-
Treat intact cells with this compound.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate soluble from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for the putative target protein. A shift in the melting curve in the presence of the compound indicates binding.
-
3.2.3 Investigation of Apoptosis and Oxidative Stress
-
Rationale: Drawing from the known effects of 2,4-D, if cytotoxicity is observed, it is important to investigate the underlying mechanism.[5]
-
Protocol: See Section 4.2 for a detailed workflow.
Caption: Workflow for investigating apoptosis and oxidative stress.
Phase 3: In Vivo Model Confirmation
-
Rationale: To determine if the MoA identified in vitro is relevant in a whole organism.
-
Methodology:
-
Select an appropriate animal model (e.g., a mouse xenograft model if anticancer activity is found, or a toxicity model if that is the primary effect).
-
Administer this compound and monitor for the expected phenotype.
-
Conduct PK/PD studies to correlate drug exposure with the biological effect.
-
Analyze tissues for target engagement and downstream biomarkers identified in Phase 2.
-
Detailed Experimental Protocols
Protocol: Determining Enzyme Inhibition Kinetics
This protocol is designed to determine the IC50 and mode of inhibition for an enzyme target identified in the initial screen.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
IC50 Determination: a. Prepare a serial dilution of this compound in assay buffer (e.g., 100 µM to 1 nM). b. In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader. e. Calculate the initial reaction velocity for each inhibitor concentration. f. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Mode of Inhibition Study (Michaelis-Menten Kinetics): a. Perform the enzyme assay as above, but vary the substrate concentration while using fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). b. Calculate the initial velocities for each combination of substrate and inhibitor concentration. c. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). d. Analyze the plot to determine the mode of inhibition:
- Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
- Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
- Uncompetitive: Lines are parallel (both Vmax and Km decrease).
Protocol: Investigating Cell Death Mechanism
This workflow is used if the phenotypic screen reveals cytotoxic activity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Reagents for apoptosis and oxidative stress assays (e.g., Annexin V-FITC/PI, DCFDA, JC-1, Caspase-Glo 3/7)
-
Flow cytometer
-
Luminometer/Fluorometer
Procedure:
-
Annexin V/PI Staining for Apoptosis vs. Necrosis: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with this compound at its IC50 concentration for 24 hours. c. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. d. Analyze by flow cytometry. (Annexin V+/PI- = early apoptosis; Annexin V+/PI+ = late apoptosis/necrosis; Annexin V-/PI+ = necrosis).
-
Measurement of Reactive Oxygen Species (ROS): a. Seed cells in a black, clear-bottom 96-well plate. b. Treat cells with this compound for various time points (e.g., 1, 3, 6, 12 hours). c. Load cells with DCFDA dye. d. Measure fluorescence using a plate reader. An increase in fluorescence indicates ROS production.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): a. Treat cells as in step 1b. b. Stain cells with JC-1 dye. Healthy cells will accumulate the dye in mitochondria, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as monomers and fluoresces green. c. Analyze by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assay: a. Seed cells in a white-walled 96-well plate. b. Treat cells with this compound for 12-24 hours. c. Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo 3/7). d. Measure luminescence. An increase in luminescence indicates caspase activation.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Results from Phenotypic and Enzyme Screening
| Assay Type | Target | Result |
| Phenotypic Screen | Pancreatic β-cell line (RIN-m5F) | GI50 = 5.2 µM |
| Phenotypic Screen | Kidney cell line (HEK293) | GI50 = 8.7 µM |
| Phenotypic Screen | Neuronal cell line (SH-SY5Y) | GI50 > 100 µM |
| Enzyme Screen | Trypsin | IC50 = 1.5 µM |
| Enzyme Screen | Factor Xa | IC50 = 25 µM |
| Enzyme Screen | Chymotrypsin | IC50 > 100 µM |
Interpretation: The hypothetical data in Table 1 would suggest that this compound has moderate, somewhat selective cytotoxic activity against pancreatic and kidney cells. It also shows potent inhibition of trypsin. This would lead to a focused investigation into whether trypsin inhibition is the cause of the observed cytotoxicity or if it is a separate activity. The known toxicity of 2,4-D to kidney and pancreas lends credence to the cytotoxicity findings.[4][5][14]
Conclusion
While the mechanism of action of this compound is currently unknown, a systematic and logical approach can effectively bridge this knowledge gap. By leveraging insights from structurally related compounds to form testable hypotheses and employing a phased experimental workflow, researchers can efficiently identify biological targets, elucidate cellular pathways, and ultimately define the pharmacological profile of this novel compound. The workflows and protocols outlined in this guide provide a robust framework for this scientific endeavor.
References
- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-D Fact Sheet [npic.orst.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uni-luebeck.de [research.uni-luebeck.de]
- 10. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists [scholars.utoledo.edu]
- 12. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,4-D Technical Fact Sheet [npic.orst.edu]
Spectroscopic Characterization of 2,4-Dichlorobenzamidine: An In-depth Technical Guide
Introduction: The Significance of 2,4-Dichlorobenzamidine and its Spectroscopic Fingerprint
2,4-Dichlorobenzamidine is a halogenated aromatic compound belonging to the benzamidine class of molecules. Benzamidines are recognized for their role as bioisosteres of guanidines and are pivotal structural motifs in medicinal chemistry, often investigated for their potential as enzyme inhibitors, particularly targeting proteases. The precise characterization of such molecules is fundamental to drug discovery and development, ensuring structural integrity, purity, and a thorough understanding of their chemical properties.
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorobenzamidine. Due to the limited availability of published spectra for this specific molecule, this guide will leverage the detailed spectroscopic analysis of its close structural analog, 2,4-Dichlorobenzamide. By understanding the spectral features of the amide, we can make well-supported predictions for the corresponding amidine, highlighting the key differences and the underlying chemical principles. This comparative approach offers valuable insights for researchers working with this class of compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for obtaining high-quality NMR data for aromatic compounds like 2,4-Dichlorobenzamide is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides and amidines due to its ability to solubilize polar compounds and the downfield shift of the residual solvent peak, which avoids overlap with analyte signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
An In-Depth Technical Guide to 2,4-Dichloro-benzamidine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,4-dichloro-benzamidine derivatives and their analogues for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the rationale behind experimental design, the inherent logic of the presented protocols, and the structure-activity relationships that govern the therapeutic potential of this chemical scaffold.
Introduction: The Strategic Importance of the Dichlorinated Benzamidine Core
Benzamidine and its derivatives have long been a focal point in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The core benzamidine structure, with its positively charged amidinium group, effectively mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of many serine proteases.[1] The strategic placement of two chlorine atoms on the phenyl ring, specifically at the 2 and 4 positions, significantly modulates the electronic and steric properties of the molecule. This halogenation can enhance binding affinity, improve metabolic stability, and confer novel biological activities, making this compound a promising scaffold for the development of targeted therapeutics.[3][4] This guide will explore the synthesis, biological evaluation, and future prospects of this intriguing class of compounds. 2,4-Dichlorobenzamidine hydrochloride is a versatile compound used in pharmaceutical research and development, particularly in the creation of new anti-infective and anti-cancer drugs.[5]
Synthetic Strategies: From Precursors to Bioactive Molecules
The synthesis of this compound and its derivatives can be approached through several established chemical routes, starting from commercially available precursors like 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzaldehyde.
A common pathway to N-substituted 2,4-dichlorobenzamides involves the acylation of a primary or secondary amine with 2,4-dichlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of the parent this compound, a multi-step process starting from 2,4-dichlorobenzaldehyde is often employed. This involves the formation of an oxime, followed by reduction or other chemical transformations to yield the final amidine.[6]
General Synthetic Workflow:
Caption: General synthetic routes to this compound and its N-substituted analogues.
Biological Activities and Underlying Mechanisms of Action
The biological activities of this compound derivatives are diverse, with the most prominent being their role as serine protease inhibitors and their potential as antimicrobial agents. The halogenation pattern is crucial for these activities.[3][4]
Serine Protease Inhibition: A Primary Mode of Action
Benzamidine derivatives are well-documented competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][7] The positively charged amidine group interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes, while the dichlorinated phenyl ring can engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues.
The structure-activity relationship (SAR) for benzamidine derivatives as serine protease inhibitors suggests that the nature and position of substituents on the phenyl ring significantly influence both potency and selectivity.[1] While specific Ki or IC50 values for this compound against a wide range of serine proteases are not extensively reported in the literature, the known inhibitory profile of other halogenated benzamidines suggests that the 2,4-dichloro substitution pattern likely confers a unique inhibitory profile.
Potential Signaling Pathways Modulated by Serine Protease Inhibition
Serine proteases are integral to a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. By inhibiting these enzymes, this compound derivatives could potentially modulate these pathways. For instance, inhibition of thrombin would have anticoagulant effects, while inhibition of plasmin could impact fibrinolysis and tissue remodeling.
Caption: Postulated mechanism of action via serine protease inhibition.
Antimicrobial and Anticancer Potential
The presence of halogens in a molecular scaffold is known to often enhance antimicrobial activity.[4] Halogenated compounds can act through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and induction of oxidative stress.[8] While the precise antimicrobial mechanism of this compound is not fully elucidated, it is plausible that it involves one or more of these halogen-mediated effects.
Furthermore, some benzamide derivatives have shown promise as anticancer agents.[9][10] Their mechanisms can be varied, including the inhibition of histone deacetylases (HDACs) or other enzymes crucial for cancer cell survival and proliferation. The cytotoxic effects of novel benzamide derivatives have been demonstrated in various cancer cell lines, suggesting that this compound analogues warrant investigation for their potential as anticancer therapeutics.[10][11]
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a framework for the initial biological characterization of these compounds.
In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a model serine protease, such as trypsin.
Principle: The assay measures the residual activity of the protease in the presence of the inhibitor by monitoring the cleavage of a chromogenic or fluorogenic substrate.
Materials:
-
Serine protease (e.g., trypsin)
-
Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add increasing concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on a selected cell line.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., a cancer cell line or a normal cell line for toxicity assessment)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation
The following table provides a template for summarizing the biological data obtained for a series of this compound analogues.
| Compound ID | Structure | Serine Protease Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) |
| Parent Compound | This compound | Data to be determined | Data to be determined |
| Analogue 1 | Specify modification | Data to be determined | Data to be determined |
| Analogue 2 | Specify modification | Data to be determined | Data to be determined |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent ability to inhibit serine proteases, combined with the enhanced biological activity often conferred by halogenation, suggests a broad range of potential applications, from anti-infectives to anticancer drugs.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound derivatives. This includes the synthesis and screening of a diverse library of analogues to identify compounds with high potency and selectivity for specific serine proteases or other biological targets. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions and signaling pathways modulated by these compounds. The protocols and conceptual framework provided in this guide offer a robust foundation for these future investigations, paving the way for the potential clinical translation of this important class of molecules.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
Preamble: A Methodological Framework for Modeling Halogenated Benzamidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamidine moiety is a privileged scaffold in medicinal chemistry, frequently identified as a key binding motif in inhibitors of enzymes such as serine proteases. 2,4-Dichloro-benzamidine, with its specific halogenation pattern, presents both a compelling subject for investigation and a significant challenge for standard in silico modeling techniques. The presence of chlorine atoms necessitates a nuanced approach to accurately capture the physics of its interactions, particularly the phenomenon of halogen bonding.
While specific, peer-reviewed studies focusing exclusively on the computational modeling of this compound are not prevalent in public literature, the methodologies for handling such halogenated ligands are well-established. This guide, therefore, serves as a comprehensive, field-proven protocol for the in silico characterization of this compound and related halogenated small molecules. We will proceed by using a well-characterized target for benzamidine derivatives, human thrombin, as a representative case study to provide a robust and transferable workflow.
This document is structured to guide the user from foundational principles and system preparation through to advanced, quantitative analysis, providing not just the steps, but the critical reasoning behind each methodological choice.
Section 1: The Challenge and Importance of Modeling Halogenated Ligands
The introduction of halogen atoms to a drug candidate can significantly enhance its binding affinity, selectivity, and pharmacokinetic properties. This is often due to their ability to form halogen bonds—a highly directional, non-covalent interaction between the halogen atom and an electronegative atom like oxygen or nitrogen.[1] This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential opposite the covalent bond, known as a "sigma hole".[2][3]
Standard molecular mechanics force fields, which often represent atoms as simple point charges, can fail to capture this effect, as they typically assign a net negative charge to the halogen.[1][4] This can lead to the incorrect prediction of repulsive forces where there should be an attractive interaction, rendering simulation results unreliable. Therefore, the cornerstone of accurately modeling compounds like this compound is the use of a force field specifically parameterized to account for the sigma hole, a central focus of this guide.
Section 2: The End-to-End In Silico Workflow
A successful computational study of ligand-protein interactions follows a multi-stage pipeline. Each stage builds upon the last, progressively refining our understanding of the binding event from a static prediction to a dynamic, solvated system. The overall workflow is designed to ensure that the computational expense of later stages, like molecular dynamics and free energy calculations, is justified by rigorous preparation and initial assessment.
Section 3: Target Selection and System Preparation
The choice of a biological target is the first critical step. Benzamidines are well-known inhibitors of serine proteases due to their ability to mimic the guanidinium group of arginine. Human α-thrombin, a key enzyme in the coagulation cascade, serves as an excellent and clinically relevant target.
Protocol 3.1: Protein Structure Preparation
The quality of the initial protein structure directly impacts the reliability of all subsequent steps. The goal is to obtain a clean, chemically correct, and energy-minimized structure.
-
Obtain Crystal Structure: Download the crystal structure of human α-thrombin in complex with a relevant ligand from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2ZFF, which contains a halogenated ligand, providing a good starting point.[1]
-
Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water, ions, and co-solvents. Retain the protein chain(s) of interest.
-
Inspect the structure for missing residues or heavy atoms. If significant portions are missing, consider a different crystal structure or use homology modeling tools.[5]
-
-
Add Hydrogens and Assign Protonation States: Proteins in the PDB typically lack hydrogen atoms. Use a built-in tool (e.g., Chimera's AddH functionality) to add hydrogens. It is crucial to correctly predict the protonation states of titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER or CHARMM).[6][7] This step relieves any steric clashes or unfavorable geometries introduced during the preparation process. Save the cleaned, prepared protein structure as a new PDB file.
Section 4: Ligand Parameterization for Halogen Bonding
This is the most critical phase for accurately modeling this compound. We will use the CHARMM General Force Field (CGenFF), which has been explicitly extended to handle halogen bonds by incorporating a positively charged virtual particle to represent the sigma hole.[1][4]
Protocol 4.1: Generating Ligand Topology with CGenFF
-
Prepare Ligand Structure: Using chemical drawing software (e.g., ChemDraw, Avogadro), create the 2D structure of this compound. Convert this to a 3D structure and save it in a suitable format like MOL2 or SDF. Ensure that the initial 3D geometry is reasonable.[8]
-
Submit to CGenFF Server: Upload the ligand's MOL2 file to the public CGenFF server.[9] The server will perform an analogy-based assignment of parameters and charges.
-
Interpret CGenFF Output: The server returns a stream file (.str) containing the ligand's topology and parameters. Crucially, it also provides "penalty scores" for each parameter. High penalty scores (>50) indicate that the assigned parameter is a poor analogy and may require manual refinement, a process that is beyond the scope of this guide but is detailed in specialized literature.[3][10] For this compound, the server should correctly identify the halogenated phenyl group and apply the appropriate model including the virtual site.
-
Convert for GROMACS: The output stream file is in CHARMM format. Use a script (such as the cgenff_charmm2gmx.py script provided with many GROMACS tutorials) to convert this file into GROMACS-compatible topology (.itp) and coordinate (.gro or .pdb) files.[11]
Section 5: Molecular Docking for Initial Pose Generation
Molecular docking serves as a rapid computational screen to predict the preferred binding orientation of the ligand within the protein's active site.[12] This provides a crucial starting point for the more computationally intensive MD simulations. We will use AutoDock Vina, a widely adopted and validated docking program.
Protocol 5.1: Predicting Binding Pose with AutoDock Vina
-
Prepare Receptor and Ligand:
-
Convert the prepared protein PDB file to the PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining atom types.
-
Convert the parameterized ligand structure to the PDBQT format, defining its rotatable bonds.
-
-
Define the Search Space (Grid Box):
-
Identify the active site of thrombin. This can be done by observing the binding site of the co-crystallized ligand in the original PDB file (2ZFF).
-
In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of this box are critical parameters.[12] A typical size might be 25x25x25 Ångströms.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the coordinates for the center and size of the grid box.[13]
-
Run Vina and Analyze Results:
-
Execute Vina from the command line, pointing to the configuration file.
-
Vina will output a PDBQT file containing several predicted binding modes (typically 9), ranked by their binding affinity score (in kcal/mol).
-
Visualize the output poses in PyMOL or Chimera. The top-ranked pose is often, but not always, the most plausible one. Select the pose that exhibits chemically sensible interactions (e.g., the benzamidine group forming salt bridges in the S1 pocket of thrombin) for the next stage.
-
| Parameter | Value | Description |
| Binding Affinity (Mode 1) | -8.5 kcal/mol | Predicted binding energy for the top-ranked pose. |
| RMSD from Native (lower bound) | 1.2 Å | Root Mean Square Deviation from the crystallographic ligand pose. |
| Key Interactions | Salt Bridge, Halogen Bond | The amidine group forms a salt bridge with ASP189; a chlorine atom forms a potential halogen bond with a backbone carbonyl. |
| Table 1: Hypothetical docking results for this compound with Human Thrombin. |
Section 6: Molecular Dynamics (MD) Simulations for Stability Assessment
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment.[14][15] This allows us to assess the stability of the docked pose and observe the evolution of key interactions over time. We will use GROMACS, a high-performance MD engine.[9][11]
Protocol 6.1: GROMACS System Setup and Equilibration
-
Combine Protein and Ligand: Merge the coordinate files of the prepared protein and the selected docked ligand pose. Combine their topologies by creating a master topology file (topol.top) that includes the protein force field and references the ligand's .itp file.[8][9]
-
Create Simulation Box and Solvate: Use GROMACS tools (gmx editconf and gmx solvate) to place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: The system likely has a net charge. Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system and achieve a desired ionic concentration (e.g., 0.15 M to mimic physiological conditions).
-
Energy Minimization: Run a steeplechase descent energy minimization to remove any steric clashes between the complex, water, and ions.
-
Equilibration: Perform a two-stage equilibration process.[9]
-
NVT Ensemble (Constant Volume): Equilibrate for ~100-200 ps with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex while maintaining the temperature at a target value (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Equilibrate for ~200-500 ps, again with position restraints, to adjust the system pressure and density to the target values (e.g., 1 bar).
-
-
Production Run: Once the system temperature and pressure have stabilized, remove the position restraints and run the production MD simulation for a duration sufficient to observe the system's behavior (typically 100-500 ns for binding stability assessment).
Section 7: Trajectory Analysis for Biophysical Insight
The output of the MD run is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides insight into the stability and dynamics of the complex.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their initial positions. A stable, converging RMSD for the ligand suggests it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Use GROMACS tools to analyze specific interactions over time, such as the occupancy of hydrogen bonds and salt bridges. For this compound, it is particularly important to monitor the distance and angle between the chlorine atoms and potential halogen bond acceptors to validate the interaction.
| Analysis Metric | Result (Hypothetical) | Interpretation |
| Ligand RMSD | Plateaus at 1.5 ± 0.3 Å | The ligand remains stably bound in its initial predicted pose throughout the simulation. |
| Protein Backbone RMSD | Plateaus at 2.1 ± 0.2 Å | The overall protein structure is stable and does not undergo major conformational changes. |
| Halogen Bond Occupancy | 45% (Cl...O=C distance < 3.5 Å) | A persistent, though dynamic, halogen bond is formed, contributing to binding affinity. |
| Table 2: Summary of hypothetical MD trajectory analysis results. |
Section 8: Quantifying Binding Affinity with Free Energy Calculations
While MD simulations assess stability, binding free energy calculations provide a quantitative prediction of binding affinity (ΔG). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques that offer a balance between accuracy and computational cost.[16][17]
Protocol 8.1: Binding Free Energy Calculation with gmx_MMPBSA
-
Prepare Trajectory: The first step is to process the raw MD trajectory. Remove the periodic boundary conditions and ensure the complex is centered in the box. It is common practice to use frames from the stable, equilibrated portion of the trajectory for the calculation.
-
Run gmx_MMPBSA: This tool, which interfaces GROMACS with the AmberTools suite, automates the calculation.[17] It extracts snapshots from the trajectory and, for each snapshot, calculates:
-
The free energy of the complex.
-
The free energy of the isolated protein.
-
The free energy of the isolated ligand.
-
-
Calculate ΔG: The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the binding energy into contributions from individual residues. This helps identify the key "hotspot" residues responsible for the ligand's affinity, providing valuable information for lead optimization.
For researchers requiring higher accuracy, especially for comparing a series of related analogs, more rigorous alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) should be considered.[16][18][19] These methods are computationally very expensive but represent the gold standard for predicting relative binding affinities.
Section 9: Conclusion
This guide has outlined a comprehensive and robust workflow for the in silico modeling of this compound, a representative halogenated ligand. By emphasizing the critical importance of specialized force fields that account for halogen bonding, we have provided a framework that moves beyond simple docking to incorporate the dynamic nature of the protein-ligand complex through extensive molecular dynamics simulations and quantitative binding free energy calculations. The protocols described herein are not merely a sequence of steps but a self-validating system where the output of each stage provides the foundation for the next. By following this methodology, researchers can generate credible, actionable insights into the binding mechanisms of halogenated compounds, thereby accelerating the process of structure-based drug design.
Section 10: References
-
Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. 9
-
Gumbart, J. et al. Calculation of binding free energies. PubMed. --INVALID-LINK--
-
Aier, I. et al. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. --INVALID-LINK--
-
Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.--INVALID-LINK--
-
Fuštić, M. et al. Parametrization of Halogen Bonds in the CHARMM General Force Field. ResearchGate. --INVALID-LINK--
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. --INVALID-LINK--
-
Genheden, S. & Ryde, U. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. --INVALID-LINK--
-
Gao, H. et al. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. --INVALID-LINK--
-
GROMACS Protein Ligand Complex Simulations. Ligand & Protein Simulations. --INVALID-LINK--
-
Tutorial – AutoDock Vina. The Scripps Research Institute. --INVALID-LINK--
-
Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. --INVALID-LINK--
-
A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. BenchChem. --INVALID-LINK--
-
Ibrahim, M. A. et al. Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. PMC. --INVALID-LINK--
-
Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. --INVALID-LINK--
-
The development of an Amber-compatible organosilane force field for drug-like small molecules. RSC Publishing. --INVALID-LINK--
-
Guest, E. E. Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. --INVALID-LINK--
-
Jahangiri, F. H. Autodock Vina Tutorial - Molecular Docking. YouTube. --INVALID-LINK--
-
Molecular dynamics simulation of protein-ligand complex? ResearchGate. --INVALID-LINK--
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. --INVALID-LINK--
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. --INVALID-LINK--
-
AMBER - Wikipedia. Wikipedia. --INVALID-LINK--
-
Parametrize force field for halogen bonding? ResearchGate. --INVALID-LINK--
-
Ibrahim, M. A. et al. Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. PubMed. --INVALID-LINK--
-
Aldeghi, M. et al. Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry. --INVALID-LINK--
-
The development of an Amber-compatible organosilane force field for drug-like small molecules. ResearchGate. --INVALID-LINK--
-
In Silico Modeling and Docking Studies of Benzamide Derivatives: A Methodological Whitepaper. BenchChem. --INVALID-LINK--
-
Improved Modeling of Halogenated Ligand–Protein Interactions Using the Drude Polarizable and CHARMM Additive Empirical Force Fields. ACS Publications. --INVALID-LINK--
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. --INVALID-LINK--
-
Lee, T. et al. Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. PubMed Central. --INVALID-LINK--
-
Lee, T. et al. Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison. AIP Publishing. --INVALID-LINK--
-
Genç, D. et al. Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. --INVALID-LINK--
-
Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. PubMed. --INVALID-LINK--
-
Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand–protein interactions. ResearchGate. --INVALID-LINK--
-
Improved Modeling of Halogenated Ligand-Protein Interactions Using the Drude Polarizable and CHARMM Additive Empirical Force Fields. Semantic Scholar. --INVALID-LINK--
-
Guide to In Silico Docking Studies. Pharma.Tips. --INVALID-LINK--
-
Sliwoski, G. et al. A Guide to In Silico Drug Design. PMC. --INVALID-LINK--
-
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. --INVALID-LINK--
-
In Silico Modeling of 4-isopropyl-N-(4-methylbenzyl)benzamide Binding: A Comparative Guide. BenchChem. --INVALID-LINK--
-
A Guide to In Silico Drug Design. Pharma Excipients. --INVALID-LINK--
-
2,4-Dichlorobenzamide. CymitQuimica. --INVALID-LINK--
-
Amber: The Force (field) Is Strong With This One! MedChemica. --INVALID-LINK--
-
Comparative QSAR Studies of Benzamidine Derivatives via in-silico tool. Bol. --INVALID-LINK--
-
Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Discovery and Development. --INVALID-LINK--
-
A Guide to In Silico Drug Design. ResearchGate. --INVALID-LINK--
References
- 1. Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AMBER - Wikipedia [en.wikipedia.org]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. pubs.aip.org [pubs.aip.org]
- 11. GROMACS Tutorials [mdtutorials.com]
- 12. youtube.com [youtube.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dasher.wustl.edu [dasher.wustl.edu]
A Comprehensive Technical Guide to 2,4-Dichloro-benzamidine: A Molecule of Emerging Interest in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-benzamidine, a halogenated aromatic amidine, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. While its close structural relatives have been extensively studied, this compound itself represents a frontier of research with promising, yet largely unexplored, biological activities. This in-depth technical guide provides a comprehensive literature review of this compound, consolidating the current, albeit limited, knowledge of its synthesis, physicochemical properties, and known biological applications. By examining data from related compounds and highlighting areas ripe for future investigation, this document serves as a foundational resource for researchers seeking to unlock the full therapeutic potential of this intriguing molecule.
Introduction: The Amidine Functional Group in Medicinal Chemistry
The amidine functional group is a cornerstone of many biologically active compounds. Its basic nature and ability to participate in hydrogen bonding interactions make it a privileged scaffold for engaging with a variety of biological targets, including enzymes and receptors. The incorporation of a dichlorinated benzene ring, as seen in this compound, introduces specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This strategic halogenation can enhance binding affinity, improve metabolic stability, and modulate bioavailability.
While the broader class of benzamidines has seen extensive research, this compound remains a relatively understudied entity. This guide aims to bridge this knowledge gap by synthesizing the available information and providing a forward-looking perspective on its potential applications.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,4-dichloro-benzamide, a closely related precursor. Data for this compound is less readily available in comprehensive public databases, highlighting a need for further characterization.
| Property | Value (for 2,4-Dichlorobenzamide) | Source |
| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK--[1] |
| Molecular Weight | 190.03 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 191-194 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, limited solubility in water | --INVALID-LINK-- |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its synthesis can be logically inferred from established methods for creating benzamidines. A common and effective route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride, followed by treatment with ammonia or an amine to yield the corresponding amidine.
Conceptual Synthesis Workflow: Pinner Reaction
Caption: Conceptual workflow for the synthesis of this compound via the Pinner reaction.
Detailed Experimental Protocol (Hypothetical)
-
Imino Ether Formation:
-
Dissolve 2,4-dichlorobenzonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-benzimidic acid ethyl ester hydrochloride.
-
-
Amidine Formation:
-
Dissolve the crude imino ether hydrochloride in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting precipitate (ammonium chloride) and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
-
Biological Activities and Potential Therapeutic Applications
The true potential of this compound lies in its biological activity. While direct studies are limited, information from suppliers and research on analogous compounds provides a strong indication of its promise in several therapeutic areas.[2]
Antimicrobial Research
This compound hydrochloride is highlighted as a key intermediate in the synthesis of novel antimicrobial agents.[2] The benzamidine moiety is known to mimic the guanidinium group of arginine, allowing it to interact with bacterial enzymes that have an affinity for this amino acid. The dichlorophenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.
Potential Antimicrobial Workflow
References
An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2,4-Dichloro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 2,4-Dichloro-benzamidine is a chemical for research use only and is not intended for medicinal, household, or other uses.[1] A comprehensive risk assessment should be conducted for any new synthesis or handling protocol. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting.
Introduction: A Precautionary Approach to a Novel Compound
The structural similarity to other aromatic amines and amidines suggests that this compound may possess significant biological activity and potential hazards. Aromatic amines, as a class, are known for a range of toxicities, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2][3][4] Therefore, until specific data for this compound becomes available, it is prudent to handle it with a high degree of caution.
Section 1: Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling. The available data for the closely related 2,4-Dichlorobenzamide is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [5][6] |
| Molecular Weight | 190.03 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 192 °C | [8] |
| Solubility | Soluble in organic solvents, limited solubility in water | [7] |
| InChIKey | XXFUNTSOBHSMBU-UHFFFAOYSA-N | [5] |
| CAS Number | 2447-79-2 (for 2,4-Dichlorobenzamide) | [1][5][6] |
Section 2: Hazard Identification and Toxicity Profile (Inferred)
NOTE: The following hazard information is based on the GHS classification of 2,4-Dichlorobenzamide. Specific toxicological data for this compound is not available.
The primary identified hazards associated with the benzamide analogue are irritation to the skin, eyes, and respiratory system.[1][5]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][5]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][5]
General Toxicity of Aromatic Amines and Amidines:
Aromatic amines are a class of compounds that can pose significant health risks.[9] Many aromatic amines are known to be toxic and some are classified as human carcinogens.[9] The toxicity of aromatic amines is often linked to their metabolic activation in the body, which can lead to the formation of reactive species that can damage DNA and other cellular components.[10]
Given the data gap for this compound, a conservative approach assuming potential for systemic effects and long-term toxicity is warranted.
Section 3: Safe Handling and Storage
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Containment: Use of a powder-containment balance enclosure is recommended for weighing the solid material to prevent the generation and dispersal of dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact. Aromatic amines can be readily absorbed through the skin.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary. | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of the compound. |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the identity of the compound and its hazards.
Section 4: Experimental Protocols
Adherence to well-defined protocols is critical for ensuring safety and experimental reproducibility.
Protocol for Preparation of a Stock Solution
-
Pre-weighing: Don appropriate PPE, including respiratory protection if not in a containment enclosure.
-
Weighing: In a chemical fume hood or powder-containment enclosure, carefully weigh the desired amount of this compound into a tared container.
-
Dissolution: Add the solvent to the container with the solid. Use a magnetic stirrer to aid dissolution. Avoid heating if the compound's stability at elevated temperatures is unknown.
-
Transfer and Storage: Transfer the solution to a clearly labeled, sealed container. Store as per the guidelines in Section 3.3.
Protocol for Handling and Use in Experiments
-
Work Area Preparation: Ensure the work area (fume hood) is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Aliquotting: When transferring the solution, use appropriate volumetric glassware to minimize the risk of spills.
-
Reaction Setup: Perform all reactions in a closed system whenever possible.
-
Post-experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound. Dispose of all waste according to the procedures outlined in Section 6.
Section 5: Emergency Procedures
A clear and practiced emergency response plan is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, use an inert absorbent material to contain the spill.
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is known.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizations
Caption: Inferred Hazard Summary for this compound.
Caption: Spill Response Workflow for this compound.
Conclusion: Prioritizing Safety in Research
The advancement of science relies on the exploration of novel chemical entities. However, this exploration must be conducted with an unwavering commitment to safety. In the absence of comprehensive toxicological data for this compound, a conservative and cautious approach is not just recommended, but essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound and ensure a safe laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2,4-dichlorobenzamide [stenutz.eu]
- 8. censwpa.org [censwpa.org]
- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of 2,4-Dichloro-benzamidine Hydrochloride: An Application Note and Detailed Protocol
Introduction
2,4-Dichloro-benzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a variety of biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. This application note provides a comprehensive and detailed protocol for the synthesis of this compound hydrochloride, designed for researchers and scientists in the field of drug development. The described method is based on the well-established Pinner reaction, a reliable and widely used method for the synthesis of amidines from nitriles.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Reaction Principle: The Pinner Synthesis of Amidines
The synthesis of this compound hydrochloride is achieved through the Pinner reaction, a two-step process. The first step involves the acid-catalyzed reaction of a nitrile, in this case, 2,4-dichlorobenzonitrile, with an alcohol (anhydrous ethanol) in the presence of anhydrous hydrogen chloride. This reaction forms an intermediate imino ether salt, also known as a Pinner salt (ethyl 2,4-dichlorobenzimidate hydrochloride).[1][3][4] The reaction is carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate Pinner salt.[4]
The second step is the ammonolysis of the Pinner salt. The intermediate is treated with ammonia, which displaces the ethoxy group to form the desired this compound, which is then isolated as its hydrochloride salt.[1][3]
Experimental Workflow Diagram
Figure 1. Experimental workflow for the synthesis of this compound hydrochloride.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound hydrochloride on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |
| 2,4-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 17.2 g (0.1 mol) | Sigma-Aldrich, 98% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | ACS grade, ≥99.5% |
| Hydrogen Chloride Gas | HCl | 36.46 | Excess | Lecture bottle |
| Anhydrous Ammonia Gas | NH₃ | 17.03 | Excess | Lecture bottle |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Ethanol/Water | - | - | As needed | For recrystallization |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Ice bath
-
Pressure-equalizing dropping funnel
-
Gas bubbler
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Formation of Ethyl 2,4-Dichlorobenzimidate Hydrochloride (Pinner Salt)
Rationale: This step converts the nitrile into a more reactive intermediate, the Pinner salt, through acid-catalyzed nucleophilic addition of ethanol. The use of anhydrous conditions is critical to prevent the formation of the corresponding amide as a byproduct.[4]
-
Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube.
-
Reagent Addition: To the flask, add 2,4-dichlorobenzonitrile (17.2 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. Begin stirring the mixture to ensure homogeneity.
-
HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5 °C. Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. This typically takes 1-2 hours.
-
Reaction Completion: After saturation with HCl, seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak using IR spectroscopy.
Step 2: Ammonolysis of the Pinner Salt
Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the imidate, leading to the displacement of the ethoxy group and the formation of the amidine.
-
Ammonia Introduction: Cool the reaction mixture containing the Pinner salt back to 0-5 °C in an ice bath.
-
Ammonolysis: Slowly bubble anhydrous ammonia gas through the stirred mixture. A voluminous white precipitate of ammonium chloride and the desired amidine hydrochloride will form. Continue the addition of ammonia until the solution is basic (test with moist pH paper at the outlet).
-
Reaction Completion: After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.
Step 3: Isolation and Purification
Rationale: The crude product is isolated by filtration to remove the solvent and then purified by recrystallization to remove unreacted starting materials and byproducts, primarily ammonium chloride.
-
Isolation: Filter the reaction mixture through a Büchner funnel. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude solid under vacuum to remove residual solvent.
-
Purification by Recrystallization:
-
Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.
-
If insoluble material (primarily ammonium chloride) is present, filter the hot solution.
-
Slowly add water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₇Cl₃N₂
-
Molecular Weight: 225.50 g/mol
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-9.0 (br s, 2H, -NH₂), 8.5-8.0 (br s, 2H, -NH₂⁺), 7.8-7.5 (m, 3H, Ar-H). The broad singlets for the amino protons are due to proton exchange and quadrupole broadening.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=N), 135.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C).
-
FTIR (KBr, cm⁻¹): 3400-3100 (N-H stretching), 1670-1640 (C=N stretching), 1600-1450 (aromatic C=C stretching), 850-800 (C-Cl stretching).
-
Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak of the free base [C₇H₆Cl₂N₂]⁺ at m/z 188, with characteristic isotopic peaks for the two chlorine atoms. Fragmentation may involve the loss of NH₂ or the entire amidine group.
Safety Precautions
2,4-Dichlorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
Anhydrous Hydrogen Chloride Gas: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated area, preferably in a fume hood, using a proper gas regulator and delivery system.
Anhydrous Ammonia Gas: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated area with appropriate safety measures.
Anhydrous Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
General Precautions: Always wear safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Have an emergency plan and access to a safety shower and eyewash station.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride via the Pinner reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important building block for drug discovery and development. The provided characterization data, although predicted, will serve as a useful guide for verifying the identity and purity of the final product.
References
Application Note & Protocols for the Quantitative Analysis of 2,4-Dichloro-benzamidine
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 2,4-Dichloro-benzamidine. Designed for researchers, analytical scientists, and drug development professionals, this document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is built upon a foundation of scientific integrity, explaining the causality behind experimental choices to ensure methodological robustness and trustworthiness. This guide serves as a complete resource, from sample preparation to final data analysis, adhering to international validation standards.
Introduction: The Analytical Challenge of this compound
This compound is a substituted aromatic amine of significant interest in pharmaceutical and agrochemical research. Its structural motifs are present in various biologically active molecules, making it a critical analyte to monitor as a synthetic intermediate, impurity, or metabolite. The presence of a basic amidine group, a dichlorinated aromatic ring, and its potential for hydrogen bonding presents a unique analytical challenge, requiring tailored methods to achieve reliable quantification in complex matrices.
This application note addresses the critical need for validated analytical procedures by providing three robust methods. The selection of HPLC-UV, LC-MS/MS, and GC-MS is deliberate, offering a tiered approach to analysis:
-
HPLC-UV: A widely accessible, robust method for routine quantification in less complex matrices.
-
LC-MS/MS: The gold standard for sensitivity and selectivity, ideal for trace-level quantification in complex biological or environmental samples.
-
GC-MS: A powerful confirmatory technique, particularly effective for volatile and semi-volatile compounds, which requires derivatization for this analyte to improve chromatographic performance.
The protocols herein are designed to be self-validating systems, incorporating system suitability checks and adhering to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3]
Physicochemical Properties of the Analyte
Direct experimental data for this compound is limited in publicly available literature. Therefore, we will extrapolate properties from its close structural analog, 2,4-Dichlorobenzamide, to guide method development. This is a scientifically justified approach, as the core dichlorophenyl structure largely dictates properties like polarity and UV absorbance, while the amidine group primarily influences basicity and solubility.
| Property | Estimated Value / Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₇H₆Cl₂N₂ | --- |
| Molecular Weight | 205.05 g/mol | Suitable for both LC-MS and GC-MS analysis. |
| Appearance | Likely a white to off-white crystalline solid. | Standard sample handling procedures apply. |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[4] | Guides the choice of extraction solvents and HPLC mobile phase composition. |
| UV Absorbance | Expected λmax ~230-250 nm and ~280-290 nm. | The dichlorinated benzene ring is a strong chromophore, making UV detection a viable strategy for HPLC.[5] |
| pKa (Amidine group) | Estimated to be ~10-11 (basic). | The basicity of the amidine group is key for developing selective sample preparation techniques like pH-controlled liquid-liquid extraction. |
| Volatility | Low, due to polar amidine group and hydrogen bonding. | Derivatization is necessary to increase volatility and thermal stability for successful GC analysis.[6] |
General Analytical Workflow
A robust analytical workflow is paramount for achieving reproducible and reliable results. The following diagram outlines the logical progression from sample receipt to final data reporting, which forms the basis for the specific protocols detailed in this guide.
Caption: General workflow for the quantification of this compound.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is the most critical step in the analytical workflow. Its goal is to isolate this compound from the sample matrix, remove interferences, and present the analyte in a solvent compatible with the chosen analytical instrument.[7]
Protocol 3.1: Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma, Urine)
This protocol leverages the basicity of the amidine group to achieve selective extraction.
-
Rationale: At a high pH, the amidine group is deprotonated and neutral, increasing its solubility in an organic solvent. By back-extracting into an acidic aqueous phase, the amidine becomes protonated and charged, moving it out of the organic layer and effectively cleaning it up from neutral interferences.[8][9]
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., plasma, urine) into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled this compound or a structurally similar compound).
-
Alkalinization: Add 100 µL of 5 M Sodium Hydroxide (NaOH) to adjust the sample pH to >12. Vortex for 30 seconds.
-
First Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer (MTBE) to a clean 15 mL tube.
-
Back-Extraction: Add 2.0 mL of 0.1 M Hydrochloric Acid (HCl) to the collected organic phase. Vortex for 2 minutes.
-
Aqueous Phase Collection: Centrifuge at 4000 x g for 10 minutes. The analyte is now in the lower acidic aqueous layer. Discard the upper organic layer.
-
Final Preparation: Transfer an aliquot of the acidic aqueous layer to an HPLC or LC-MS vial for analysis.
Protocol 3.2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is an excellent alternative to LLE, often providing higher recovery and cleaner extracts, and is amenable to automation.[10]
-
Rationale: A mixed-mode cation exchange sorbent is chosen. In acidic conditions, the analyte is protonated and retained by the strong cation exchange functional group. Neutral and acidic interferences are washed away. The analyte is then eluted with a basic organic solvent that neutralizes the analyte, disrupting the ionic interaction.
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 3 mL, 60 mg) by sequentially passing 3 mL of methanol followed by 3 mL of 0.1 M HCl through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Acidify the aqueous sample (up to 100 mL) to pH < 3 with HCl. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences. Follow with 3 mL of methanol to remove organic interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elution: Elute the analyte from the cartridge by passing 2 x 2 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (for LC) or derivatization solvent (for GC).
-
Final Preparation: Vortex the reconstituted sample and transfer to an appropriate vial for analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis and quantification in moderately complex samples, such as pharmaceutical formulations or prepared environmental extracts.
Workflow for HPLC-UV / LC-MS/MS Analysis
Caption: Workflow for HPLC-UV and LC-MS/MS analysis.
Protocol 4.1: HPLC-UV Instrumental Method and Procedure
-
Rationale: A reversed-phase C18 column is selected due to the non-polar nature of the dichlorophenyl ring. A gradient elution with acetonitrile and water provides robust separation. Formic acid is added to the mobile phase to ensure the amidine group is consistently protonated, leading to sharp, symmetrical peak shapes. Detection is set at 235 nm, a wavelength where dichlorinated aromatic compounds typically exhibit strong absorbance.[5][11]
Instrument Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection λ | 235 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) from a stock solution. Inject each standard to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples (from Protocol 3.1 or 3.2).
-
Data Processing: Integrate the peak corresponding to this compound. Quantify the concentration using the linear regression equation derived from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex matrices like biological fluids or environmental samples.[12][13]
Protocol 5.1: LC-MS/MS Instrumental Method and Procedure
-
Rationale: The same chromatographic conditions as the HPLC-UV method can be used, ensuring a seamless method transfer. Electrospray ionization in positive mode (ESI+) is selected because the basic amidine group is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
Instrument Conditions:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC H-Class or equivalent[14] |
| MS System | Waters Xevo TQ-S or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3 min: 5% to 95% B; 3-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | Quantifier: 205.0 > 188.0; Qualifier: 205.0 > 162.0 (Note: Transitions must be empirically optimized) |
Procedure:
-
System Tuning: Infuse a standard solution of this compound to optimize MS parameters (capillary voltage, cone voltage, collision energy) and confirm the precursor and product ions for MRM transitions.
-
System Equilibration & SST: Equilibrate the system and perform an SST as described in Protocol 4.1.
-
Calibration and Sample Analysis: Prepare a calibration curve appropriate for the expected concentration range (e.g., 0.1 to 500 ng/mL). Analyze samples prepared using Protocol 3.1 or 3.2.
-
Data Processing: Quantify the analyte using the area ratio of the analyte quantifier transition to the internal standard transition. The qualifier ion must be present with a consistent ratio to the quantifier ion for positive identification.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive mass spectral identification. Due to the low volatility of this compound, a derivatization step is mandatory.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Protocol 6.1: Silylation Derivatization
-
Rationale: Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those in the amidine group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst effectively replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases volatility and thermal stability, making the analyte suitable for GC analysis.[15]
Procedure:
-
Prepare Extract: Obtain the dried residue of the analyte from Protocol 3.1 or 3.2 in a GC vial.
-
Add Reagents: Add 50 µL of pyridine (as a solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.
Protocol 6.2: GC-MS Instrumental Method
-
Rationale: A non-polar DB-5ms column is selected as it is a general-purpose column that provides excellent separation for a wide range of derivatized compounds. A temperature gradient is used to ensure efficient elution of the TMS-derivatized analyte. Electron Ionization (EI) is used for its reproducibility and the creation of extensive, library-searchable fragmentation patterns.
Instrument Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Method Validation
All analytical methods intended for regulatory submission or critical decision-making must be validated to demonstrate their suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte. Peak purity should pass for HPLC-UV. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. | Demonstrates a proportional relationship between concentration and response. |
| Range | Typically 80-120% of the target concentration. | The interval where the method is precise, accurate, and linear. |
| Accuracy | Mean recovery of 90-110% at three concentration levels. | Measures the closeness of the results to the true value. |
| Precision | Repeatability (Intra-assay): RSD ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 3.0%. | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%). | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, flow rate, temperature). | Indicates the method's reliability during normal usage. |
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of 2,4-Dichloro-benzamidine: Validated HPLC-UV and LC-MS/MS Methods for High-Throughput Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This comprehensive guide details the development and validation of two robust analytical methods for the quantification of 2,4-Dichloro-benzamidine: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4] This document serves as a practical resource, explaining the causality behind experimental choices and providing step-by-step protocols for immediate implementation in research and drug development settings.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 2447-79-2) is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[5] Its molecular structure, featuring a dichlorinated benzene ring and a benzamidine functional group, makes it a key building block in the synthesis of various active compounds. Accurate and reliable quantification of this molecule is critical for process monitoring, impurity profiling, stability testing, and pharmacokinetic studies.
The choice of analytical methodology depends heavily on the intended application. For assessing the purity of a drug substance or monitoring reaction completion, a straightforward, robust, and cost-effective HPLC-UV method is often sufficient. However, when trace-level quantification is required in complex biological or environmental matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. This guide provides detailed protocols for both techniques, empowering researchers to select and implement the method best suited for their needs.
Part I: High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is designed for reliability and efficiency in quantifying this compound in relatively clean sample matrices, such as bulk materials or formulated products.
Principle and Method Rationale
This method employs reversed-phase chromatography, a technique ideal for separating moderately polar compounds like this compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the aromatic rings of the analyte. The interaction between the non-polar stationary phase and the analyte allows for effective separation from more polar impurities.
-
Mobile Phase: A gradient mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. The addition of a small percentage of formic acid (0.1%) to the aqueous phase serves a dual purpose: it protonates residual silanol groups on the silica backbone of the column, preventing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.
-
Detection: The dichlorinated benzene ring of the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the absorbance, with the maximum absorption wavelength (λmax) selected for quantification to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters (e.g., Regenerated Cellulose)[7]
2.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase A.
-
Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~25 µg/mL of this compound. Dissolve the sample in a 50:50 acetonitrile/water mixture, vortex thoroughly, and filter through a 0.22 µm syringe filter prior to injection to remove particulates that could clog the column.[7][8][9]
2.2.3. Instrumental Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (35% B), 1-10 min (35-65% B), 10-11 min (65-35% B), 11-15 min (35% B) |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection | PDA at 230 nm |
| Run Time | 15 minutes |
HPLC-UV Workflow Diagram
Caption: HPLC-UV experimental workflow.
Method Validation Summary
The method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[2][3] The validation process establishes the performance characteristics of the method.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from co-eluting interferences. | Ensures the signal is only from the analyte.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration.[3][11] |
| Range | 1 - 100 µg/mL | The interval where the method is accurate and precise.[1][3] |
| Accuracy | 98.0% - 102.0% recovery | Closeness of results to the true value.[11] |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicates | Measures variability under the same conditions.[11] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Lowest concentration quantifiable with accuracy.[1] |
| Robustness | No significant change in results with small variations (flow, temp). | Measures the method's reliability during normal use.[1][11] |
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring ultra-high sensitivity and selectivity, such as analyzing this compound in biological fluids (plasma, urine) or environmental samples, LC-MS/MS is the gold standard.
Principle and Method Rationale
This method leverages the separation power of LC with the specific detection capabilities of a triple quadrupole mass spectrometer.
-
Chromatography: The LC conditions are similar to the HPLC-UV method but are optimized for compatibility with the mass spectrometer. Faster gradients and slightly lower flow rates are common to ensure efficient ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is used. The amidine group on this compound is readily protonated in the acidic mobile phase, forming a stable positive ion [M+H]⁺.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This is a highly selective process where a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering drastically reduces background noise and allows for confident quantification even at femtogram levels.
-
Precursor Ion: For this compound (C₇H₅Cl₂NO, MW ≈ 190.03 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of approximately 191.0.[12][13]
-
Product Ions: The precursor ion is fragmented in the collision cell. Plausible product ions can be predicted from the structure, providing unique transitions for MRM.
-
Experimental Protocol: LC-MS/MS
3.2.1. Reagents and Materials
-
All reagents from the HPLC section, but of LC-MS grade.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like 2,6-Dichlorobenzamide can be used.[14]
-
Sample preparation materials (e.g., Solid Phase Extraction cartridges or protein precipitation reagents like cold acetonitrile).[8][15]
3.2.2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the Internal Standard in methanol.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) in the final sample matrix (e.g., blank plasma) to account for matrix effects.[16] Spike each standard and sample with the IS at a constant concentration (e.g., 20 ng/mL).
-
Sample Preparation (Protein Precipitation): For plasma samples, add 3 parts of cold acetonitrile (containing IS) to 1 part of plasma. Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for injection.
3.2.3. Instrumental Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent[17] |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: 191.0 -> 174.0 (Quantifier), 191.0 -> 139.0 (Qualifier) IS (e.g., 2,6-DCB): 190.0 -> 173.0 |
| Key MS Parameters | Curtain Gas: 35, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 500 °C |
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Method Validation Summary
Validation for bioanalytical methods is more extensive, focusing on the impact of the biological matrix.[18][19]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity & Specificity | No interference at the retention time of the analyte and IS. | Ensures matrix components do not affect results.[20] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms proportional response. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ); RSD ≤ 15% (≤ 20% at LLOQ) | Ensures reliability across the quantification range.[19] |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision. | Defines the lower boundary of the assay.[16] |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots. | Assesses the impact of matrix on ionization.[16] |
| Recovery | Consistent and reproducible, but does not need to be 100%. | Measures the efficiency of the extraction process.[16] |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, etc.). | Ensures sample integrity during handling and storage.[18] |
Conclusion
The two methods presented provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method offers a robust, cost-effective solution for routine analysis of less complex samples. For challenging applications requiring high sensitivity and specificity in complex matrices, the LC-MS/MS method provides unparalleled performance. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of accurate, reliable, and defensible data in any research or drug development setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. 2,4-DICHLOROBENZAMIDE | 2447-79-2 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. cipac.org [cipac.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. resolian.com [resolian.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 20. ijrar.com [ijrar.com]
Application Notes and Protocols for the Characterization and Use of 2,4-Dichloro-benzamidine as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Potential of Substituted Benzamidines in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This has made them a prime target for therapeutic intervention.
Benzamidine is a well-established, reversible competitive inhibitor of several serine proteases, including trypsin, thrombin, and plasmin.[1][2] Its positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes. The benzene ring of benzamidine engages in hydrophobic interactions within the active site, further stabilizing the enzyme-inhibitor complex.[2]
2,4-Dichloro-benzamidine is a derivative of benzamidine that features two chlorine atoms on the benzene ring. The introduction of these halogen atoms can significantly alter the physicochemical properties of the parent molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. The electron-withdrawing nature and hydrophobicity of the chlorine substituents may lead to altered binding interactions within the enzyme's active site.[3]
These application notes serve as a comprehensive guide for researchers interested in the characterization and utilization of this compound as a serine protease inhibitor. While specific inhibitory constants for this particular derivative are not extensively documented in publicly available literature, this guide provides the foundational knowledge and detailed experimental protocols necessary to determine its inhibitory profile, assess its cellular effects, and explore its potential as a research tool or therapeutic lead.
Physicochemical Properties and Synthesis
Chemical Information:
| Compound | Formula | CAS Number | Molecular Weight |
| This compound Hydrochloride | C₇H₇Cl₃N₂ | 154505-50-7 | 225.50 g/mol |
Solubility and Stability:
Based on the properties of the parent compound, benzamidine hydrochloride, this compound hydrochloride is expected to be soluble in aqueous buffers and polar organic solvents such as ethanol and DMSO. Stock solutions in organic solvents are generally stable for extended periods when stored at -20°C or -80°C.[4] However, aqueous solutions are less stable and should be prepared fresh daily.[5] It is crucial to empirically determine the solubility and stability of this compound in the specific buffers and conditions used in your experiments.
Synthesis of this compound:
The synthesis of this compound can be achieved from the commercially available 2,4-dichlorobenzonitrile. A general and adaptable two-step protocol is outlined below. This method can be optimized by the end-user for scale and purity requirements.
Protocol: Synthesis of this compound Hydrochloride
-
Step 1: Preparation of Ethyl 2,4-dichlorobenzimidate hydrochloride.
-
Dissolve 2,4-dichlorobenzonitrile in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.
-
The product, ethyl 2,4-dichlorobenzimidate hydrochloride, will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
-
Step 2: Conversion to this compound hydrochloride.
-
Dissolve the ethyl 2,4-dichlorobenzimidate hydrochloride in anhydrous ethanol.
-
Add a solution of ammonia in ethanol (typically 10-20% w/v).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Ammonium chloride will precipitate during the reaction. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
-
Characterization: The identity and purity of the synthesized compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Mechanism of Action: Competitive Inhibition of Serine Proteases
Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[6] The positively charged amidinium group is crucial for binding to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of enzymes like trypsin.[2] The aromatic ring of the inhibitor occupies the rest of the S1 pocket.
The 2,4-dichloro substitutions on the benzene ring of this compound are expected to influence its binding affinity. The increased hydrophobicity imparted by the chlorine atoms may enhance interactions with hydrophobic residues within the S1 pocket.[3] Furthermore, the electron-withdrawing properties of the chlorine atoms could modulate the pKa of the amidinium group, potentially affecting the electrostatic interactions with Asp189. The precise impact of these substitutions on inhibitory potency and selectivity against different serine proteases needs to be determined experimentally.
Experimental Protocols
This section provides detailed protocols for the enzymatic and cellular characterization of this compound.
Protocol 1: Determination of Inhibitory Constant (Ki) - Enzyme Kinetics
This protocol describes how to determine the Ki value of this compound against a serine protease (e.g., trypsin) using a chromogenic substrate.
Materials:
-
Serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
This compound hydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the serine protease in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
Dissolve this compound hydrochloride in the assay buffer to a stock concentration of 10 mM.
-
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Prepare a series of substrate dilutions in the assay buffer (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Measure the rate of product formation (increase in absorbance) over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should bracket the expected Ki. A good starting point is a range from 0.1 µM to 100 µM.
-
Set up reactions in a 96-well plate with a fixed concentration of the enzyme and a fixed concentration of the substrate (typically at the Km value).
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction rate as described above.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]). This is a Dixon plot. For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
-
Alternatively, use non-linear regression analysis software to fit the data directly to the equation for competitive inhibition to determine the Ki value.
-
Protocol 2: Determination of IC50
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Follow the setup for the inhibition assay (Protocol 1, step 3) with a fixed substrate concentration (at Km).
-
Use a wider range of inhibitor concentrations, typically in a log-scale dilution series (e.g., 1 nM to 1 mM).
-
Calculate the percent inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following tables can be used to summarize the experimentally determined inhibitory activity of this compound. For comparison, the known values for the parent compound, benzamidine, are provided.
Table 1: Inhibitory Constants (Ki) of Benzamidine Derivatives against Serine Proteases
| Compound | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) |
| Benzamidine | 18.0 - 35.0[1][7] | 220.0 - 660.0[1][7] | 350.0[7] |
| This compound | To be determined | To be determined | To be determined |
Table 2: IC50 Values of this compound against Serine Proteases
| Compound | Trypsin IC50 | Thrombin IC50 | Plasmin IC50 |
| This compound | To be determined | To be determined | To be determined |
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of a chosen cell line.[8]
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing a target serine protease)
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the concentration that causes 50% inhibition of cell viability (GI50 or IC50) from the dose-response curve.
Considerations for Off-Target Effects
While this compound is designed based on a known serine protease inhibitor, it is crucial to assess its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results and potential toxicity.[9]
Recommended Approaches for Off-Target Profiling:
-
Broad-Panel Enzyme Screening: Screen this compound against a large panel of proteases, including different classes (cysteine, aspartyl, metalloproteases) and other enzyme families (e.g., kinases, phosphatases). This can be done through commercial services.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct targets of a compound in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[10]
-
Phenotypic Screening: Evaluate the effects of the compound in various cell-based assays that monitor different cellular pathways to uncover unexpected biological activities.
Conclusion
This compound represents a rational modification of a classic serine protease inhibitor. The protocols and information provided in these application notes are intended to empower researchers to thoroughly characterize its biochemical and cellular activities. By systematically determining its inhibitory constants, assessing its cytotoxicity, and considering its potential off-target effects, the scientific community can accurately evaluate the potential of this compound as a valuable tool for research and a starting point for the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CHANGE-seq-BE finds off-target changes in the genome from base editors - St. Jude Children’s Research Hospital [stjude.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of 2,4-Dichloro-benzamidine in Enzyme Inhibition Assays: A Technical Guide
Introduction: The Significance of Benzamidine Derivatives in Protease Inhibition
Benzamidine and its derivatives represent a well-established class of reversible, competitive inhibitors targeting trypsin-like serine proteases.[1][2] These enzymes, characterized by a serine residue in their active site, play crucial roles in physiological processes ranging from digestion to blood coagulation. Consequently, their inhibition is a key area of interest in drug discovery and biochemical research. The inhibitory mechanism of benzamidine relies on the structural mimicry of the arginine side chain, a primary substrate recognition motif for these proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the base of the enzyme's S1 specificity pocket, effectively blocking substrate binding.[2]
This guide focuses on 2,4-Dichloro-benzamidine, a halogenated derivative of benzamidine. While specific literature on this particular compound is sparse, its structural similarity to other known benzamidine-based inhibitors suggests its potential as a competitive inhibitor of serine proteases. The addition of chlorine atoms to the benzene ring can significantly alter the compound's physicochemical properties, such as hydrophobicity and electronic distribution, which may influence its binding affinity and selectivity for target enzymes.
This document provides a comprehensive framework for researchers to investigate the inhibitory potential of this compound. It outlines the fundamental principles of enzyme inhibition kinetics and provides detailed, field-proven protocols for determining key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Core Principles of Competitive Enzyme Inhibition
A competitive inhibitor, such as a benzamidine derivative, competes with the substrate for binding to the active site of the enzyme.[3] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged.[4][5] In the presence of a competitive inhibitor, a higher substrate concentration is required to achieve half of the maximum velocity. The equilibrium for competitive inhibition can be depicted as follows:
Caption: Mechanism of Competitive Inhibition.
The key parameters to be determined in an enzyme inhibition assay are:
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.
-
Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Trypsin
This protocol outlines a method for determining the IC50 value of this compound using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[6] Trypsin cleaves BAPNA, releasing p-nitroaniline, which can be quantified by measuring the absorbance at 410 nm.[7][8]
Materials:
-
Trypsin from bovine pancreas
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Working Solutions: On the day of the experiment, prepare working solutions of trypsin (e.g., 10 µg/mL in Tris-HCl buffer), this compound (serial dilutions in Tris-HCl buffer), and BAPNA (e.g., 1 mM in Tris-HCl buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 50 µL of Tris-HCl buffer, 25 µL of trypsin working solution, and 25 µL of this compound at various concentrations.
-
Control (no inhibitor) wells: 75 µL of Tris-HCl buffer and 25 µL of trypsin working solution.
-
Blank wells: 100 µL of Tris-HCl buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add 100 µL of the BAPNA working solution to all wells.
-
Immediately start monitoring the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 Determination.
Protocol 2: Determination of the Mode of Inhibition and Ki
To confirm the mode of inhibition and calculate the Ki value, kinetic assays are performed at varying substrate and inhibitor concentrations. A Lineweaver-Burk plot is a common graphical method for this analysis.[9]
Materials:
-
Same as in Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (including a zero-inhibitor control), and each column will have a different concentration of the BAPNA substrate.
-
Add the appropriate volumes of buffer, trypsin, and inhibitor to each well and pre-incubate as in Protocol 1.
-
-
Initiation and Measurement:
-
Initiate the reactions by adding the varying concentrations of BAPNA.
-
Monitor the absorbance at 410 nm kinetically.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax). The x-intercept (-1/Km) will increase with increasing inhibitor concentration.[5][10]
-
Non-competitive Inhibition: The lines will intersect at the x-axis (-1/Km). The y-intercept (1/Vmax) will increase with increasing inhibitor concentration.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
The Ki for a competitive inhibitor can be calculated from the slopes of the Lineweaver-Burk plots or by using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
-
Caption: Workflow for Determining Mode of Inhibition and Ki.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be presented clearly for straightforward interpretation.
Table 1: Hypothetical Inhibition Data for this compound against Trypsin
| This compound (µM) | Log [Inhibitor] | Average V₀ (mOD/min) | % Inhibition |
| 0 | - | 50.0 | 0 |
| 1 | 0 | 42.5 | 15.0 |
| 5 | 0.70 | 30.0 | 40.0 |
| 10 | 1.00 | 24.5 | 51.0 |
| 25 | 1.40 | 15.0 | 70.0 |
| 50 | 1.70 | 8.5 | 83.0 |
| 100 | 2.00 | 4.0 | 92.0 |
Figure 1: Representative Lineweaver-Burk Plot for Competitive Inhibition
A typical Lineweaver-Burk plot for a competitive inhibitor will show a series of lines with different slopes intersecting at the y-axis. As the concentration of this compound increases, the slope of the line increases, indicating an increase in the apparent Km.
Conclusion and Further Perspectives
This technical guide provides a robust framework for the characterization of this compound as a potential serine protease inhibitor. By following the detailed protocols for determining the IC50 and the mode of inhibition, researchers can obtain valuable insights into the compound's potency and mechanism of action. Given the therapeutic relevance of serine proteases, the identification and characterization of novel inhibitors like this compound are of significant interest for drug development and as tool compounds for basic research. Further studies could involve assessing the selectivity of this compound against a panel of different proteases and exploring its efficacy in cell-based models.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. protocols.io [protocols.io]
- 7. Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. microbenotes.com [microbenotes.com]
- 10. medschoolcoach.com [medschoolcoach.com]
Application Notes and Protocols for a Tiered Approach to Investigating the Cytotoxicity of 2,4-Dichloro-benzamidine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, 2,4-Dichloro-benzamidine. The following protocols are designed to establish a foundational understanding of the compound's impact on cell health, progressing from broad viability screening to more mechanistic assays that probe the mode of cell death.
Introduction: Characterizing a Novel Compound
This compound is an organic compound featuring a dichlorinated benzene ring coupled to an amidine group.[1] While its primary applications may lie in chemical synthesis, its structural motifs warrant a thorough toxicological evaluation.[2][3] Safety data indicates that this compound is a skin and eye irritant and may cause respiratory irritation.[2][4] However, its specific effects on cellular viability and the underlying mechanisms remain uncharacterized.
This guide presents a tiered experimental approach.[5][6] We will begin by determining the compound's general effect on cell metabolic activity using the MTT assay. This will be followed by an assessment of cell membrane integrity via the Lactate Dehydrogenase (LDH) assay. Finally, to investigate whether the compound induces programmed cell death, we will quantify the activity of key apoptotic enzymes using a Caspase-3/7 assay. This structured workflow ensures a logical progression from identifying a cytotoxic effect to understanding its cellular basis.
Part 1: Foundational Cytotoxicity Screening
The initial phase of testing aims to determine the concentration range over which this compound affects cell viability. This is crucial for establishing the dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Human hepatocellular carcinoma (HepG2) and human dermal fibroblasts (HDF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Experimental Protocol:
-
Cell Seeding: Culture HepG2 and HDF cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.[5]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][9] Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]
Visualization: General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Part 2: Mechanistic Insights into Cytotoxicity
Once the cytotoxic potential of this compound is established, the next step is to investigate the mechanism of cell death. The following assays differentiate between necrosis (cell membrane damage) and apoptosis (programmed cell death).
Protocol 2: Membrane Integrity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[11] The amount of LDH released is proportional to the number of dead or damaged cells.[12][13]
Materials:
-
Cells treated as described in Protocol 1
-
LDH Cytotoxicity Assay Kit (e.g., from Promega or Cayman Chemical)[12][13]
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Experimental Protocol:
-
Prepare Controls: In addition to the experimental wells, prepare a "spontaneous release" control (untreated cells), a "maximum release" control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[13]
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[13]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13]
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.[14]
Protocol 3: Apoptosis Detection using the Caspase-3/7 Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[15] Caspase-3 and Caspase-7 are key executioner caspases.[16] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active Caspase-3/7, leading to the generation of a luminescent signal.[17]
Materials:
-
Cells treated as described in Protocol 1 (preferably in white-walled 96-well plates for luminescence assays)
-
Caspase-Glo® 3/7 Assay Kit (Promega)[17]
-
Luminometer
Experimental Protocol:
-
Equilibrate Plate: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[17]
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase activity.[16] Compare the signal from treated cells to that of the untreated controls to determine the fold-change in Caspase-3/7 activation.
Visualization: Potential Signaling Pathway for Apoptosis Induction
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by a cytotoxic compound.
Data Presentation: Quantifying Cytotoxicity
The results of the cytotoxicity assays should be presented clearly to allow for straightforward interpretation and comparison. The IC50 values are a critical endpoint for summarizing the potency of this compound.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time | IC50 (µM) [MTT Assay] |
| HepG2 (Hepatocellular Carcinoma) | 24 hours | 45.2 |
| 48 hours | 22.8 | |
| 72 hours | 10.5 | |
| HDF (Human Dermal Fibroblasts) | 24 hours | > 100 |
| 48 hours | 85.1 | |
| 72 hours | 63.7 |
Table 2: Summary of Mechanistic Assay Results (at 48 hours)
| Cell Line | Treatment Concentration (µM) | % Cytotoxicity (LDH Assay) | Fold Increase in Caspase-3/7 Activity |
| HepG2 | 25 (Approx. IC50) | 15% | 4.2 |
| 50 (Approx. 2x IC50) | 35% | 8.9 | |
| HDF | 25 | < 5% | 1.2 |
| 50 | 8% | 1.5 |
Conclusion and Future Directions
This application note provides a robust, tiered approach to evaluating the cytotoxicity of this compound. By progressing from general viability assays to more specific mechanistic studies, researchers can build a comprehensive profile of the compound's effects at the cellular level. The hypothetical data presented suggests that this compound may exhibit selective cytotoxicity towards cancer cells (HepG2) over normal fibroblasts (HDF), primarily through the induction of apoptosis.
Further investigations could explore the involvement of other cell death pathways, such as necroptosis or autophagy. Additionally, cell cycle analysis and assessment of mitochondrial membrane potential would provide deeper insights into the compound's mechanism of action. The similarity of the dichlorinated phenyl group to the herbicide 2,4-D, a synthetic auxin that causes uncontrolled cell division in plants, might suggest investigating effects on cell cycle regulation, although the different functional groups make this a speculative line of inquiry.[18][19][20]
References
- 1. CAS 2447-79-2: 2,4-Dichlorobenzamide | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. deq.mt.gov [deq.mt.gov]
- 19. 2,4-D Fact Sheet [npic.orst.edu]
- 20. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,4-Dichloro-benzamidine as a Versatile Building Block in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,4-dichloro-benzamidine, a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive amidine functional group and a dichlorinated phenyl ring, makes it an exceptionally valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and practical guidance for leveraging this versatile reagent in the laboratory. We will delve into its application in constructing key heterocyclic systems, including quinazolines, pyrimidines, and 1,3,5-triazines, providing a foundation for innovation in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound, typically supplied and handled as its more stable hydrochloride salt (C₇H₆Cl₂N₂·HCl), is a bifunctional reagent of significant strategic importance.[1] The core value of this molecule lies in two key features:
-
The Amidine Moiety: This functional group is essentially a nitrogen analogue of a carboxylic acid derivative and serves as a robust "N-C-N" synthon. Its two nitrogen atoms can act as nucleophiles, making it ideal for condensation reactions with bifunctional electrophiles to construct a variety of heterocyclic rings.
-
The 2,4-Dichlorophenyl Ring: The chlorine substituents are not merely passive spectators. They exert a strong electron-withdrawing effect, influencing the reactivity of the amidine group. More importantly, they provide handles for subsequent functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr), allowing for the fine-tuning of a molecule's steric and electronic properties. This is a critical aspect of modern drug design, where such modifications can enhance target binding, improve pharmacokinetic profiles, and increase therapeutic efficacy.[1]
Consequently, this compound is a favored starting material in programs focused on developing novel antimicrobial, anti-cancer, and anti-inflammatory agents.[1][2]
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| Chemical Name | 2,4-Dichlorobenzenecarboximidamide hydrochloride |
| CAS Number | 154505-50-7[1] |
| Molecular Formula | C₇H₇Cl₃N₂ |
| Molecular Weight | 225.51 g/mol [1] |
| Appearance | Off-white solid[1] |
| Storage | Store at 0-8 °C[1] |
Core Application: Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are a prominent class of heterocycles renowned for their broad spectrum of biological activities, including potent anti-cancer and anti-angiogenesis properties.[2][3] this compound provides a direct and efficient route to 2-(2,4-dichlorophenyl)-substituted quinazolines via condensation with ortho-aminoaryl aldehydes or ketones.
Causality and Mechanistic Insight
The reaction proceeds through an initial nucleophilic attack by one of the amine groups of the ortho-aminoaryl ketone onto the electrophilic carbon of the protonated benzamidine. This is followed by an intramolecular cyclization where the remaining amidine nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which drives the reaction to completion, resulting in the stable aromatic quinazoline ring. The use of a base is critical to first liberate the free benzamidine from its HCl salt, allowing it to participate as a nucleophile.
Diagram 1: General Workflow for Quinazoline Synthesis
Caption: Workflow for synthesizing a substituted quinazoline.
Protocol 2.1: Synthesis of 2-(2,4-Dichlorophenyl)-4-methylquinazoline
This protocol details a reliable method for the condensation of this compound with 2-aminoacetophenone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
2-Aminoacetophenone (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound hydrochloride (e.g., 2.25 g, 10 mmol), 2-aminoacetophenone (1.35 g, 10 mmol), and anhydrous potassium carbonate (3.45 g, 25 mmol).
-
Solvent Addition: Add 30 mL of DMF to the flask. The solvent facilitates the dissolution of the reactants and enables the reaction to proceed at a suitable temperature.
-
Reaction: Heat the mixture to 130 °C with vigorous stirring under a reflux condenser. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into 200 mL of ice-cold water with stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure 2-(2,4-dichlorophenyl)-4-methylquinazoline as a crystalline solid.
Core Application: Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and a wide array of pharmaceuticals. This compound can be effectively used to construct 2-substituted pyrimidine rings by reacting it with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones.
Causality and Mechanistic Insight
This synthesis is a classic example of a condensation reaction to form a six-membered ring. The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the 1,3-dicarbonyl compound (e.g., acetylacetone), forming a nucleophilic enolate. The free benzamidine, liberated from its salt, then undergoes a sequence of nucleophilic additions and subsequent dehydrative cyclization to furnish the pyrimidine ring. The choice of base and solvent is crucial for controlling the reaction rate and minimizing side products.
Diagram 2: General Workflow for Pyrimidine Synthesis
Caption: Workflow for synthesizing a substituted pyrimidine.
Protocol 3.1: Synthesis of 2-(2,4-Dichlorophenyl)-4,6-dimethylpyrimidine
This protocol outlines the synthesis of a disubstituted pyrimidine from this compound and acetylacetone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Anhydrous ethanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve sodium ethoxide (e.g., 1.5 g, 22 mmol) in anhydrous ethanol (100 mL). To this solution, add this compound hydrochloride (2.25 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (50 mL) and brine (50 mL). The bicarobonate wash neutralizes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 2-(2,4-dichlorophenyl)-4,6-dimethylpyrimidine.
Core Application: Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines (s-triazines) are another important class of nitrogen heterocycles. Symmetrically and asymmetrically substituted triazines are used as herbicides, polymer components, and therapeutic agents.[4] The synthesis often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorines are sequentially substituted by nucleophiles. This compound can act as a potent nitrogen nucleophile to displace one of the chlorine atoms on a dichlorotriazine intermediate.
Causality and Mechanistic Insight
This reaction is a nucleophilic aromatic substitution (SₙAr). The triazine ring is highly electron-deficient, making the chlorine atoms excellent leaving groups. The reaction requires a base to neutralize the HCl generated in situ, which would otherwise protonate and deactivate the nucleophilic benzamidine. The reaction temperature can be controlled to achieve selective monosubstitution, as the reactivity of the remaining chlorine atoms decreases after the first substitution.[4]
Diagram 3: General Workflow for 1,3,5-Triazine Synthesis
Caption: Workflow for synthesizing a substituted 1,3,5-triazine.
Protocol 4.1: Synthesis of a 2-(2,4-Dichlorobenzyl)amino-4,6-disubstituted-1,3,5-triazine
This protocol describes the coupling of this compound with a generic 2,4-dichloro-6-substituted-1,3,5-triazine.
Materials:
-
This compound hydrochloride (1.0 eq)
-
2,4-Dichloro-6-(R)-1,3,5-triazine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound hydrochloride (10 mmol) and the 2,4-dichloro-6-(R)-1,3,5-triazine (10 mmol) in acetonitrile (50 mL).
-
Base Addition: Cool the mixture in an ice bath and add DIPEA (3.87 g, 30 mmol) dropwise. DIPEA is a non-nucleophilic organic base ideal for scavenging HCl without competing in the substitution reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the diisopropylethylammonium hydrochloride salt.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.
-
Purification: Purify the product via silica gel column chromatography to yield the desired substituted triazine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic cores. The protocols and insights provided herein demonstrate its utility in constructing quinazolines, pyrimidines, and triazines through robust and scalable chemical transformations. The presence of the dichlorophenyl moiety offers further opportunities for diversification, making this reagent a valuable asset in any synthetic chemistry laboratory focused on drug discovery and the development of functional organic materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-benzamidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-benzamidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, is most commonly achieved through the Pinner reaction.[1] This classic method involves the acid-catalyzed reaction of 2,4-dichlorobenzonitrile with an alcohol to form an imidate salt (a Pinner salt), which is then converted to the desired amidine by treatment with ammonia.[2][3] While reliable, the Pinner reaction and subsequent steps can be sensitive to reaction conditions, leading to potential yield loss and the formation of impurities. This guide will address common challenges and provide evidence-based solutions to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the Pinner synthesis of this compound can stem from several factors. The most critical are the presence of moisture, improper temperature control, and incomplete reaction.
-
Moisture Contamination: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][4] Any water present in the reagents or solvent will hydrolyze the intermediate imidate salt (Pinner salt) to form the corresponding ester (methyl or ethyl 2,4-dichlorobenzoate) as a significant byproduct, directly reducing the yield of the desired amidine.[1][2]
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is crucial to use dry hydrogen chloride gas for the initial step.[4]
-
-
Temperature Control: The imidate hydrochloride salt is thermally unstable.[1][3] At elevated temperatures, it can decompose or rearrange into N-alkyl-2,4-dichlorobenzamide and an alkyl chloride, another pathway that lowers your final product yield.[1]
-
Solution: Maintain a low temperature (typically 0-5 °C) during the introduction of HCl gas and the formation of the Pinner salt.[2] Careful monitoring and control of the reaction temperature are paramount.
-
-
Incomplete Reaction: The conversion of the nitrile to the imidate salt may be incomplete.
-
Solution: Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time at a controlled low temperature may also improve conversion.[5]
-
Q2: I am observing a significant amount of an amide byproduct. How can I prevent this?
A2: The formation of 2,4-dichlorobenzamide is a common side reaction. This typically occurs due to the thermal rearrangement of the intermediate imidate hydrochloride, especially at higher temperatures.[1]
-
Causality: The imidate salt is a reactive intermediate. With excess heat, the alkyl group can be eliminated, leading to the formation of the more thermodynamically stable amide.
-
Preventative Measures:
-
Strict Temperature Control: As mentioned, maintaining low temperatures (0-15 °C) during the initial phase of the reaction is crucial to prevent this rearrangement.[4]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can also contribute to the formation of byproducts. Monitor the reaction closely to determine the optimal endpoint.
-
Q3: The final product is difficult to purify. What are the common impurities and how can I remove them?
A3: The primary impurities in this compound synthesis are typically the starting material (2,4-dichlorobenzonitrile), the amide byproduct (2,4-dichlorobenzamide), and the ester byproduct (alkyl 2,4-dichlorobenzoate).[2][6]
-
Purification Strategy:
-
Extraction: After basifying the reaction mixture with ammonia, an extraction with a suitable organic solvent (e.g., ethyl acetate) can help separate the desired amidine from inorganic salts.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[2] This technique is effective for removing less soluble impurities like the amide.
-
Column Chromatography: For highly pure material, silica gel column chromatography may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the amidine from other organic impurities.
-
Q4: How do I handle the starting material, 2,4-Dichlorobenzonitrile, safely?
A4: 2,4-Dichlorobenzonitrile is a hazardous chemical and requires careful handling.[7][8]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[9]
-
Safety Precautions:
Experimental Protocols
Detailed Step-by-Step Methodology for this compound Synthesis (Pinner Reaction)
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Prepare a solution of anhydrous ethanol (or methanol) in a suitable reaction flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the alcohol to 0 °C in an ice bath.
-
-
Formation of the Pinner Salt:
-
Slowly bubble dry hydrogen chloride (HCl) gas through the cooled alcohol with vigorous stirring. The HCl should be dried by passing it through a sulfuric acid trap.
-
Once the alcohol is saturated with HCl, add 2,4-dichlorobenzonitrile to the mixture in portions, ensuring the temperature remains between 0-5 °C.[2]
-
Continue stirring the mixture at this temperature for several hours (e.g., 6 hours) until the reaction is complete (monitor by TLC or HPLC).[2]
-
-
Ammonolysis:
-
After the formation of the imidate salt is complete, cool the reaction mixture again to 0-5 °C.
-
Slowly bubble anhydrous ammonia gas through the mixture until the pH is basic (≥ 8).[2] This step is exothermic, so careful temperature control is essential.
-
Alternatively, a solution of ammonia in an alcohol can be used.
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature and stir for an extended period (e.g., 10 hours) to ensure complete conversion to the amidine.[2]
-
Filter the reaction mixture to remove any precipitated inorganic salts (e.g., ammonium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a less polar solvent (e.g., ethyl acetate) to induce crystallization.
-
Heat the suspension to dissolve the solid and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
-
Collect the purified this compound crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Data Presentation
| Parameter | Condition | Expected Outcome/Rationale |
| Reaction Temperature | 0-5 °C for Pinner salt formation | Minimizes thermal decomposition of the unstable imidate salt and prevents amide byproduct formation.[1][3] |
| Solvent | Anhydrous Ethanol or Methanol | Acts as both solvent and reactant in the formation of the imidate ester. Must be anhydrous to prevent hydrolysis.[4] |
| Acid Catalyst | Dry Hydrogen Chloride Gas | Protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[11] |
| Base for Ammonolysis | Anhydrous Ammonia Gas | Acts as the nucleophile to displace the alkoxy group from the Pinner salt, forming the amidine.[2] |
| pH for Ammonolysis | ≥ 8 | Ensures the ammonia is in its free base form to act as a nucleophile.[2] |
| Purification Method | Recrystallization (e.g., Ethanol/Ethyl Acetate) | Effective for removing common impurities and isolating the crystalline product.[2] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Pinner Reaction Mechanism
Caption: The two-step mechanism of the Pinner reaction for amidine synthesis and common side reactions.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 9. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichlorobenzonitrile(6574-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Pinner Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Reactions in Benzamidine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this crucial molecule. Benzamidine and its derivatives are mainstays in medicinal chemistry, often used as serine protease inhibitors. However, its synthesis, most commonly achieved via the Pinner reaction, is notoriously sensitive to reaction conditions, frequently leading to frustrating side reactions and low yields.
This document moves beyond a simple protocol, offering in-depth, field-proven insights into why problems occur and how to systematically solve them. We will explore the causality behind each experimental choice to empower you with the knowledge to not only fix a failed reaction but to prevent future issues.
Part 1: Foundational Knowledge & FAQs
Before troubleshooting, it's essential to understand the core chemistry. The Pinner reaction is a two-step process that, while elegant, has critical control points.[1][2][3]
Q1: What is the mechanism of the Pinner reaction for benzamidine synthesis?
The Pinner reaction converts a nitrile (benzonitrile) into an amidine (benzamidine) using an alcohol and a strong acid, followed by ammonolysis.[2]
-
Step 1: Pinner Salt Formation. Benzonitrile is treated with an anhydrous alcohol (typically ethanol) and dry hydrogen chloride (HCl) gas. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[4][5] This forms a stable intermediate called an imidate ester hydrochloride, commonly known as a Pinner salt.[3][4][6]
-
Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia. Ammonia attacks the electrophilic carbon of the imidate, displacing the alcohol group and forming the final benzamidine hydrochloride product.
Caption: Pinner reaction workflow for benzamidine synthesis.
Q2: What is the most common and critical side reaction?
Hydrolysis. The single most destructive side reaction is the hydrolysis of the Pinner salt intermediate to form an ester (e.g., ethyl benzoate).[2][4][5] This occurs if even trace amounts of water are present in the reaction mixture during the first step.
Why does this happen? The Pinner salt is highly electrophilic. Water, acting as a nucleophile, can attack the imidate carbon just as ammonia does in the second step.[5][7] This attack leads to the formation of an ester and ammonium chloride, irreversibly consuming your intermediate and drastically reducing the yield of the desired amidine.[4][7]
Caption: Competing reaction pathways for the Pinner salt intermediate.
Q3: Why are anhydrous conditions so critical?
As explained above, water directly competes with the desired ammonolysis step by hydrolyzing the Pinner salt intermediate.[8] Achieving and maintaining strictly anhydrous (water-free) conditions is paramount for success. This applies to:
-
Solvents: The alcohol (e.g., ethanol) must be thoroughly dried. Commercial "absolute" ethanol often contains enough water to cause problems.[9]
-
Reagents: Benzonitrile should be dry, and the HCl gas must be passed through a drying agent.
-
Glassware: All glassware must be oven- or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My final yield of benzamidine hydrochloride is very low, and I've isolated a significant amount of ethyl benzoate.
-
Symptoms: Low mass of the final white solid. Oily byproduct observed during workup. NMR/GC-MS analysis confirms the presence of ethyl benzoate.
-
Primary Cause: Water contamination during the Pinner salt formation (Step 1).
-
Causality: As established, the nitrilium ion intermediate and the subsequent Pinner salt are highly susceptible to hydrolysis.[10][11] If water is present, it will react to form the ester, consuming your starting material.
-
Solution: Rigorous Anhydrous Protocol
-
Solvent Preparation: Prepare anhydrous ethanol. Standard 95% ethanol is unsuitable. Even commercial absolute ethanol (99.5%) should be dried further.[9] The most reliable method is distillation from magnesium turnings activated with iodine or using 3Å molecular sieves.[12][13]
-
Reagent Handling: Use freshly distilled benzonitrile. Ensure the hydrogen chloride gas is passed through a sulfuric acid trap or a drying tube filled with calcium chloride to remove any moisture.[9]
-
Glassware & Atmosphere: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen/argon. Assemble the reaction setup while still warm and maintain it under a positive pressure of inert gas.
-
Temperature Control: The initial reaction to form the Pinner salt is typically performed at low temperatures (0-5 °C).[4] This helps to control the exothermicity of the HCl absorption and minimizes side reactions.[2][3]
-
Problem 2: The reaction mixture became a thick, unstirrable solid during the addition of HCl gas.
-
Symptoms: Magnetic stir bar stops spinning; the reaction mixture solidifies.
-
Primary Cause: Premature precipitation of the Pinner salt.
-
Causality: The Pinner salt is a solid that is sparingly soluble in the reaction medium, especially at high concentrations. If it precipitates too quickly and densely, it can trap unreacted benzonitrile, preventing the reaction from going to completion. This also creates significant challenges for the subsequent ammonolysis step.
-
Solution: Adjusting Solvent and Concentration
-
Increase Solvent Volume: The simplest solution is to use more anhydrous ethanol. This keeps the Pinner salt in solution longer or as a fine, stirrable slurry. A common starting point is a 2-4 M concentration of benzonitrile in ethanol.
-
Consider a Co-Solvent: In some cases, adding a co-solvent like anhydrous chloroform or dioxane can improve the solubility of the intermediate.[3][6]
-
Control HCl Addition: Bubble the HCl gas slowly into the cooled, vigorously stirred solution. A rapid, uncontrolled addition can lead to localized high concentrations and shock precipitation.
-
Problem 3: My final product is heavily contaminated with ammonium chloride (NH₄Cl).
-
Symptoms: The yield by mass seems reasonable or even high, but the melting point is broad and low. Elemental analysis or NMR reveals significant impurities.
-
Primary Cause: Co-precipitation of NH₄Cl with the product.
-
Causality: Ammonium chloride is a byproduct of the ammonolysis step. Both benzamidine hydrochloride and ammonium chloride are salts, and they can have similar solubilities in certain solvents, leading to co-precipitation during isolation.
-
Solution: Purification Strategy
-
Stoichiometry Control: While an excess of ammonia is needed to drive the reaction, a massive excess can lead to more NH₄Cl. Use a controlled excess.
-
Differential Solubility Extraction: This is the most effective method. After the reaction, the crude solid can be treated with a solvent that selectively dissolves the benzamidine hydrochloride but not the ammonium chloride. Hot acetonitrile or ethanol are commonly used for this purpose.[14][15][16] The mixture is heated, stirred, and then filtered while hot to remove the insoluble NH₄Cl. The benzamidine hydrochloride then crystallizes from the filtrate upon cooling.
-
Recrystallization: A final recrystallization of the isolated product from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.[17]
-
| Problem | Primary Cause | Key Solution | Preventative Action |
| Low Yield / Ester Byproduct | Water Contamination | Use rigorously dried solvents and reagents. | Implement a strict anhydrous protocol for all components. |
| Unstirrable Solid Mass | Premature Precipitation | Increase solvent volume or add a co-solvent. | Control the rate of HCl gas addition. |
| NH₄Cl Contamination | Co-precipitation | Selective extraction with hot acetonitrile or ethanol. | Optimize ammonia stoichiometry and perform careful recrystallization. |
Part 3: Validated Experimental Protocols
This section provides a self-validating protocol that incorporates the troubleshooting insights discussed above.
Protocol 1: Preparation of Anhydrous Ethanol
-
Pre-drying: Start with absolute ethanol (≥99.5%). Add 50 g of activated 3Å molecular sieves per liter of ethanol. Let it stand for at least 24 hours.
-
Distillation (Optional but Recommended): For ultimate dryness, set up a distillation apparatus with oven-dried glassware. Add magnesium turnings (5 g/L) and a crystal of iodine to the ethanol. Reflux the mixture until the iodine color disappears, indicating the formation of magnesium ethoxide. Distill the anhydrous ethanol into a receiver flask under an inert atmosphere.
-
Storage: Store the anhydrous ethanol over activated 3Å molecular sieves in a sealed bottle with a septum for easy, anhydrous removal via syringe.
Protocol 2: Synthesis of Benzamidine Hydrochloride
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube outlet (or bubble counter). Maintain a positive pressure of dry nitrogen or argon throughout.
-
Pinner Salt Formation:
-
Charge the flask with benzonitrile (e.g., 0.1 mol, 10.3 g).
-
Add anhydrous ethanol (e.g., 50 mL) via syringe.
-
Cool the vigorously stirred solution to 0°C in an ice-water bath.
-
Slowly bubble dry HCl gas through the solution. Monitor the temperature, ensuring it does not rise above 10°C. Continue until the solution is saturated and a white precipitate (the Pinner salt) forms. An increase in weight of ~1.1 equivalents of HCl is a good indicator.[9]
-
Seal the flask and let it stand at a low temperature (e.g., 4°C) for 24-48 hours to ensure complete reaction.[9]
-
-
Ammonolysis:
-
Quickly filter the Pinner salt under a blanket of inert gas. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Transfer the solid Pinner salt to a new, dry flask.
-
Add anhydrous ethanol to form a slurry. Cool the flask to 0°C.
-
Bubble dry ammonia gas through the slurry with vigorous stirring, or add a saturated solution of ammonia in anhydrous ethanol.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.[17]
-
-
Purification and Isolation:
-
Filter the reaction mixture to collect the crude solid, which contains benzamidine hydrochloride and ammonium chloride.
-
Transfer the solid to a flask and add acetonitrile (approx. 10 mL per gram of crude solid).
-
Heat the suspension to reflux with stirring for 15-20 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the insoluble ammonium chloride.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the pure benzamidine hydrochloride.
-
Collect the white crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected melting point is around 167-169°C.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. research.vu.nl [research.vu.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 16. Good factory supply good Benzamidine hydrochloride 1670-14-0 [huahongchemtech.com]
- 17. Page loading... [guidechem.com]
Purification of crude 2,4-Dichloro-benzamidine by recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2,4-Dichloro-benzamidine via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
I. Compound Profile & Safety Overview
Before initiating any experimental work, it is critical to be familiar with the properties and hazards of this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂NO | PubChem[1] |
| Molar Mass | 190.03 g/mol | Stenutz, PubChem[1][2] |
| Appearance | Beige or Off-white Powder/Solid | Thermo Fisher Scientific[3] |
| Melting Point | ~192 °C | Stenutz[2] |
| Water Solubility | 25 mg/L at 25°C | Thermo Fisher Scientific[3] |
Safety & Handling: this compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before use.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4]
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[3] Avoid creating dust.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash off immediately with soap and plenty of water.[3] If inhaled, move the person to fresh air.[4] Seek medical attention if any symptoms persist.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique based on differential solubility. The principle is to dissolve the impure, crude this compound in a hot solvent in which the compound is highly soluble, while the impurities are either insoluble at high temperatures or remain soluble at low temperatures. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form. The impurities are ideally left behind in the cooled solvent (mother liquor).
Q2: How do I select an appropriate solvent for recrystallizing this compound?
The ideal solvent should:
-
Completely dissolve the this compound when hot.
-
Poorly dissolve the this compound when cold.
-
Either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.
-
Be chemically inert and not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
Given the aromatic and polar amide nature of this compound, suitable solvents often include alcohols or solvent mixtures.
| Solvent System | Rationale & Use Case |
| Ethanol or Methanol | These alcohols are often effective for aromatic compounds containing polar functional groups.[5] They are a good starting point for solubility tests. |
| Acetone/Hexane | A mixed solvent system can be effective if a single solvent is not ideal.[6] The compound is dissolved in a minimum of hot acetone ("soluble solvent"), and hexane ("anti-solvent") is added until the solution becomes slightly cloudy (turbid), indicating saturation. The solution is then reheated to clarify and cooled slowly. |
| Water | While this compound has low water solubility, for highly polar compounds, water can sometimes be a suitable recrystallization solvent, especially if the crude material is contaminated with non-polar impurities.[6] |
Expert Tip: Always perform a small-scale test with a few milligrams of your crude product and a few drops of the potential solvent to assess solubility characteristics before committing to a bulk recrystallization.
Q3: What are the likely impurities in my crude this compound?
Impurities can originate from starting materials, side reactions, or subsequent degradation.[7] Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-dichlorobenzonitrile or 2,4-dichlorobenzaldehyde.[8]
-
Side-Products: Dimeric impurities or products from incomplete reactions can form.[9]
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
-
Colored Impurities: Often polymeric byproducts that can be removed with activated carbon.
III. Standard Recrystallization Protocol
This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized based on the scale and purity of your crude material.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent portion-wise to the flask while heating on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Using excessive solvent is a common error that will significantly reduce your final yield.[10][11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the solution to a boil for a few minutes.
-
Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[10] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For complete drying, use a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the mass of the recovered crystals to calculate the percent yield. Assess the purity by measuring the melting point. A sharp melting point close to the literature value (192 °C) indicates high purity.
IV. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
// Nodes Start [label="Problem Occurred?", shape=ellipse, fillcolor="#FBBC05"];
// Branch 1: No Crystals NoCrystals [label="No Crystals Form Upon Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_TooMuchSolvent [label="Cause: Too much solvent used", shape= Mdiamond]; Solution_BoilOff [label="Solution: Re-heat and boil off\na portion of the solvent."]; Cause_Supersaturation [label="Cause: Solution is supersaturated", shape=Mdiamond]; Solution_Induce [label="Solution: Scratch inner wall of flask\nwith a glass rod or add a seed crystal."];
// Branch 2: Oiling Out OilingOut [label="Compound 'Oils Out' Instead of Crystallizing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_CoolingTooFast [label="Cause: Cooling too rapidly or\nmelting point depression by impurities", shape=Mdiamond]; Solution_ReheatAdd [label="Solution: Re-heat to dissolve oil,\nadd a small amount of extra solvent,\nand allow for slower cooling."];
// Branch 3: Low Yield LowYield [label="Yield is Very Low (<50%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_ExcessSolvent [label="Cause: Too much solvent used\nduring dissolution or washing", shape=Mdiamond]; Solution_ConcentrateMotherLiquor [label="Solution: Concentrate mother liquor\nto recover a second crop of crystals."]; Cause_PrematureCrystallization [label="Cause: Premature crystallization\nduring hot filtration", shape=Mdiamond]; Solution_PreheatApparatus [label="Solution: Ensure filtration apparatus\nis sufficiently pre-heated."];
// Branch 4: Impure Product ImpureProduct [label="Product is Still Impure\n(Broad/Low Melting Point)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_RapidCooling [label="Cause: Crystals formed too quickly,\ntrapping impurities", shape=Mdiamond]; Solution_RedissolveCoolSlowly [label="Solution: Re-dissolve and cool\nmore slowly. Insulate the flask."]; Cause_WrongSolvent [label="Cause: Solvent choice is not optimal\nfor impurity separation", shape=Mdiamond]; Solution_TryNewSolvent [label="Solution: Re-attempt with a different\nsolvent or solvent system."];
// Connections Start -> NoCrystals; NoCrystals -> Cause_TooMuchSolvent -> Solution_BoilOff; NoCrystals -> Cause_Supersaturation -> Solution_Induce;
Start -> OilingOut; OilingOut -> Cause_CoolingTooFast -> Solution_ReheatAdd;
Start -> LowYield; LowYield -> Cause_ExcessSolvent -> Solution_ConcentrateMotherLiquor; LowYield -> Cause_PrematureCrystallization -> Solution_PreheatApparatus;
Start -> ImpureProduct; ImpureProduct -> Cause_RapidCooling -> Solution_RedissolveCoolSlowly; ImpureProduct -> Cause_WrongSolvent -> Solution_TryNewSolvent; } caption [label="Fig 2: Troubleshooting Decision Tree.", fontname="Arial", fontsize=10]; }
Q4: My compound oiled out. What went wrong and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure solid (impurities can significantly depress the melting point) or if the solution is cooled too quickly.[10][11]
Solution:
-
Re-heat the flask to re-dissolve the oil.
-
Add a small amount of additional solvent to the hot solution.
-
Ensure the solution cools as slowly as possible. You can achieve this by placing the flask on an insulating surface (like a wooden block or paper towels) and covering it to trap heat.[10]
Q5: I have very few or no crystals after cooling, even in an ice bath. What should I do?
A: This is one of the most common issues and usually points to one of two causes:
-
Too Much Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[10][11]
-
Solution: Re-heat the solution and boil off some of the solvent to concentrate it. Then, attempt the cooling process again.[10]
-
-
Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it should but lacks a nucleation point for crystal growth to begin.[11]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][11]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[11]
-
Q6: My final product is not pure; the melting point is low and broad. What's the issue?
A: A low, broad melting point is a classic sign of impurities. This can happen if:
-
Crystallization was too fast: Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice.[10] The solution is to re-recrystallize, this time ensuring a very slow cooling rate.
-
The chosen solvent is unsuitable: The solvent may not be effective at separating the specific impurities present in your crude material. You may need to experiment with a different solvent or a mixed-solvent system.
References
- 1. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dichlorobenzamide [stenutz.eu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-benzamidine Synthesis
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-benzamidine. We will focus on the most common and reliable method, the Pinner reaction, offering a detailed protocol, troubleshooting advice for common experimental challenges, and answers to frequently asked questions. Our goal is to equip you with the expertise to not only replicate this synthesis but to understand the critical parameters that govern its success, enabling you to optimize conditions for your specific application.
Overview of the Pinner Synthesis Route
The synthesis of this compound from its corresponding nitrile is most classically achieved via the Pinner reaction.[1][2] This method involves two principal stages:
-
Pinner Salt Formation: 2,4-Dichlorobenzonitrile is reacted with an alcohol, typically anhydrous ethanol, in the presence of a strong acid catalyst (anhydrous hydrogen chloride gas) to form the ethyl 2,4-dichlorobenzimidate hydrochloride intermediate, commonly known as a Pinner salt.[3][4] The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.[5]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia displaces the ethoxy group of the imidate to form the final this compound, which is typically isolated as its stable hydrochloride salt.[2][3]
The most critical factor for a high-yielding Pinner reaction is the rigorous exclusion of water.[5] Any moisture present will lead to the hydrolysis of the highly reactive Pinner salt intermediate, forming ethyl 2,4-dichlorobenzoate as a significant byproduct and drastically reducing the yield of the desired amidine.[3][5]
Optimized Experimental Protocol: Synthesis of this compound HCl
This protocol details a standard lab-scale synthesis. Adherence to anhydrous techniques is paramount for success.
Reagents and Conditions
| Reagent/Parameter | Molar Eq. | Amount (for 10g scale) | Notes |
| 2,4-Dichlorobenzonitrile | 1.0 | 10.0 g (58.1 mmol) | Starting material. Ensure it is dry.[6] |
| Anhydrous Ethanol | ~10-15 vol | 100 mL | Must be anhydrous grade (<0.005% water). |
| Anhydrous HCl (gas) | Excess | Bubbled until saturation | Generated from a gas cylinder or an HCl generator. |
| Anhydrous Diethyl Ether | - | 100 mL | For precipitation of the Pinner salt. |
| Ammonia Solution | Excess | ~50 mL (28% in EtOH) | Or bubble anhydrous ammonia gas. |
| Temperature | |||
| - HCl Addition | 0 to 5 °C | Crucial to prevent side reactions.[1] | |
| - Pinner Salt Formation | 0 °C to RT | Stirred overnight. | |
| - Ammonolysis | 0 to 5 °C | Exothermic reaction, requires cooling. | |
| Atmosphere | Inert (N₂ or Argon) | Maintain anhydrous conditions throughout. |
Step-by-Step Methodology
Part A: Formation of the Pinner Salt (Ethyl 2,4-dichlorobenzimidate HCl)
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, gas inlet tube) and assemble hot under a stream of inert gas (N₂ or Argon). Equip the flask with a magnetic stirrer.
-
Reaction Setup: Charge the flask with 2,4-Dichlorobenzonitrile (1.0 eq) and anhydrous ethanol (~10 volumes). Cool the mixture to 0 °C in an ice-water bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature between 0-5 °C throughout the addition. The reaction is exothermic; control the gas flow rate to prevent a temperature spike. Continue until the solution is saturated and white fumes of HCl are visible above the solution.
-
Reaction: Seal the flask under a positive pressure of inert gas and allow it to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours). A white precipitate of the Pinner salt should form.
-
Isolation: Cool the mixture back to 0 °C. Add anhydrous diethyl ether (~10 volumes) to fully precipitate the Pinner salt. Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Note: The Pinner salt is moisture-sensitive and should be used immediately in the next step.[2]
Part B: Ammonolysis to this compound HCl
-
Reaction Setup: Suspend the freshly prepared Pinner salt in anhydrous ethanol (~10 volumes) in a new, dry, inerted flask. Cool the suspension to 0 °C.
-
Ammonia Addition: Add a solution of ammonia in ethanol (or bubble anhydrous ammonia gas) to the cooled suspension while stirring vigorously. A significant exotherm will be observed; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ethyl acetate) to yield pure this compound hydrochloride as a white crystalline solid.[3]
Experimental Workflow Diagram
Caption: Workflow for the Pinner synthesis of this compound HCl.
Troubleshooting Guide
Q1: My reaction yielded very little or no amidine product. What went wrong?
-
Potential Cause 1: Water Contamination. This is the most common failure mode. The Pinner salt intermediate is extremely sensitive to moisture and will hydrolyze to the corresponding ester (ethyl 2,4-dichlorobenzoate).[3][5]
-
Solution: Ensure absolute anhydrous conditions. Oven-dry all glassware and cool under an inert atmosphere (N₂ or Argon). Use high-purity anhydrous solvents. If using a lecture bottle of HCl, pass the gas through a drying tube (e.g., filled with Drierite) before introducing it to the reaction.
-
-
Potential Cause 2: Incomplete HCl Saturation. Insufficient acid catalyst will result in an incomplete reaction. The nitrile nitrogen must be protonated to activate the nitrile for nucleophilic attack.[5]
-
Solution: Ensure a steady stream of HCl gas is bubbled for a sufficient duration until the solution is fully saturated. A good indicator is the persistent fuming of HCl in the headspace of the flask.
-
-
Potential Cause 3: Low-Quality Starting Material. The 2,4-Dichlorobenzonitrile may be impure or wet.
-
Solution: Check the purity of your starting nitrile by melting point or GC/LC-MS. If necessary, purify it by recrystallization before use.
-
Q2: My final product is a sticky oil or refuses to crystallize. How can I purify it?
-
Potential Cause: Presence of Side Products. The primary impurities are typically the unreacted imidate ester (Pinner salt), the hydrolyzed ester byproduct, or the N-acyl amide from thermal rearrangement.[1][2]
-
Solution 1 (Purification): Convert the crude product back to the free base by dissolving it in water and basifying with a strong base (e.g., 2M NaOH) to pH > 10. Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and filter. The free base may be a solid or oil. To get the HCl salt, dissolve the free base in a minimal amount of a suitable solvent (like ethyl acetate or 2-propanol) and carefully add a solution of HCl in ether or isopropanol until precipitation is complete.
-
Solution 2 (Chromatography): While less common for the salt, the free base can be purified by column chromatography on silica gel. However, amidines are basic and can streak on silica. It is often better to use a short plug of silica to remove baseline impurities before salt formation.
-
Q3: During the HCl addition, my reaction turned dark brown/black. What happened?
-
Potential Cause: Overheating. The Pinner reaction, especially the initial HCl addition, is exothermic. Uncontrolled temperatures can lead to decomposition and the formation of polymeric side products. The Pinner salt itself is thermally unstable and can eliminate to form an amide and an alkyl chloride at elevated temperatures.[2]
-
Solution: Maintain strict temperature control (0-5 °C) during HCl addition. Use an efficient cooling bath (ice-water or ice-salt) and add the HCl gas slowly to manage the exotherm.
-
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Can I use a different alcohol, like methanol or isopropanol? Yes, other anhydrous alcohols can be used, which will result in the corresponding methyl or isopropyl imidate intermediate. Primary alcohols generally work best.[7] The choice of alcohol can sometimes influence the crystallinity and ease of isolation of the Pinner salt.
-
Are there alternatives to using hazardous HCl gas? While gaseous HCl is standard, some protocols have explored using solutions of HCl in anhydrous solvents or employing Lewis acids as catalysts. For example, trimethylsilyl triflate (TMSOTf) has been used to promote Pinner-type reactions, though this may require re-optimization of conditions.[7]
-
Is it possible to synthesize the amidine in one pot without isolating the Pinner salt? Yes, one-pot procedures are common where the Pinner salt is not isolated.[2] After the initial reaction with HCl and alcohol, the excess HCl is neutralized, and ammonia is added directly to the crude reaction mixture. This can be more efficient for large-scale work but may make purification more challenging due to the presence of all byproducts in a single mixture.
-
Are there non-Pinner methods to make this compound? Other routes exist, though they are less common for this specific transformation. These can include the base-catalyzed addition of amines to nitriles, which is often effective for electron-poor nitriles.[2][8][9] Additionally, methods involving the reduction of amidoximes or the use of transition-metal catalysts have been developed for amidine synthesis in general.[10][11]
Safety Precautions
-
2,4-Dichlorobenzonitrile: This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[12] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Work in a well-ventilated fume hood.[14]
-
Hydrogen Chloride (HCl) Gas: HCl is a highly corrosive and toxic gas. All manipulations must be performed in a certified chemical fume hood. Ensure your setup includes a trap (e.g., a bubbler with a concentrated NaOH solution) to neutralize any excess HCl gas exiting the reaction vessel.
-
Pressure: When bubbling gas into a sealed or semi-sealed apparatus, ensure there is a pressure-relief outlet (e.g., an oil bubbler) to prevent dangerous pressure buildup.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciforum.net [sciforum.net]
- 11. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 12. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6574-98-7 Name: 2,4-dichlorobenzonitrile [xixisys.com]
Technical Support Center: Purification of 2,4-Dichloro-benzamidine
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2,4-Dichloro-benzamidine. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling crude this compound.
Q1: What are the most probable impurities in my crude this compound product?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming the common synthesis from 2,4-dichlorobenzonitrile, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2,4-dichlorobenzonitrile is a common impurity.
-
Hydrolysis Byproduct: 2,4-dichlorobenzoic acid can form if water is present during the synthesis or workup, leading to the hydrolysis of either the nitrile starting material or the benzamidine product.
-
Side-Reaction Products: Depending on the specific reagents used (e.g., in a Pinner synthesis), various side-products can arise. Side reactions are a known issue in related syntheses, potentially leading to a decreased yield[1].
-
Solvent and Reagent Residue: Residual solvents or reagents used in the reaction will also be present in the crude mixture.
Q2: I have a crude solid product. What is the most robust and scalable purification method I should try first?
A2: For a basic compound like this compound, acid-base extraction is the recommended first-line purification strategy.[2][3] This technique is highly effective at separating basic compounds from neutral or acidic impurities. It is a robust, scalable, and cost-effective method that leverages the differential solubility of the compound's neutral and salt forms.[4][5]
Q3: How do I choose between acid-base extraction, recrystallization, and chromatography?
A3: The choice depends on the nature of the impurities, the desired scale, and the final purity requirement.
-
Acid-Base Extraction: Ideal for removing neutral (e.g., unreacted nitrile) and acidic (e.g., hydrolyzed benzoic acid) impurities. It is the best initial step for bulk purification of a crude reaction mixture.[3]
-
Recrystallization: Best used after an initial bulk purification like acid-base extraction. It is excellent for removing small amounts of structurally similar impurities that may not have been fully removed by extraction.
-
Chromatography: Typically reserved for final polishing to achieve very high purity (>99.5%) or for separating mixtures of compounds with very similar chemical properties (e.g., isomers) that are difficult to separate by other means. While effective, it is less scalable and more expensive than extraction or recrystallization.
Q4: How can I assess the purity of my this compound at each stage?
A4: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can accurately determine the percentage of your desired product and quantify impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC/MS): Useful for identifying volatile impurities and confirming the mass of your product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your purified product and can reveal the presence of impurities if they are at a significant level (typically >1%).
Part 2: Troubleshooting Guide - Purification Protocols & Causality
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Method 1: Acid-Base Extraction
Scientific Principle: This method exploits the basicity of the amidine functional group. In an acidic aqueous solution, the amidine is protonated to form a water-soluble ammonium salt. Neutral and acidic impurities remain in the organic phase and can be separated. Subsequent basification of the aqueous layer deprotonates the amidine, causing the neutral, water-insoluble product to precipitate.[4][5][9]
Caption: Workflow for purifying this compound via acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated benzamidine salt will be in the upper aqueous layer (if using dichloromethane, it will be the top layer; if using ethyl acetate, it will be the bottom layer). Drain and collect the aqueous layer.
-
Re-extraction (Optional but Recommended): To maximize yield, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous layers.
-
Precipitation: Transfer the combined aqueous extracts to a beaker and cool in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise until the solution becomes strongly basic (pH > 12, check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
| Issue | Probable Cause | Solution |
| No precipitate forms upon basification. | The product may be more water-soluble than expected, or the concentration is too low. | Try extracting the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry the organic layer with Na₂SO₄ and evaporate the solvent.[4] |
| An emulsion forms during extraction. | The two phases are not separating cleanly, often due to fine particulates or high concentration. | 1. Let the funnel stand for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. |
| Low recovery/yield. | 1. Incomplete extraction into the acidic phase. 2. Product is partially soluble in the basic aqueous phase. | 1. Perform multiple extractions (2-3 times) of the organic layer with fresh acid. 2. After basification and filtration, re-extract the aqueous filtrate with an organic solvent to recover any dissolved product. |
Method 2: Recrystallization
Scientific Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Caption: Decision tree for selecting an appropriate recrystallization solvent system.
-
Solvent Selection: Using a small amount of your product, test various solvents to find one that dissolves the material when hot but not when cold. See the table below for suggestions. A solvent-pair system (e.g., Ethanol/Water or Toluene/Heptane) may be necessary.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, salt), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
| Solvent | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | 82.5 | Good starting point for moderately polar compounds. |
| Ethanol (EtOH) | 78.4 | Similar to IPA; can be used as a pair with water. |
| Acetone | 56 | Low boiling point, makes for easy removal. Can be paired with heptane. |
| Toluene | 111 | Good for less polar compounds; high boiling point requires care. |
| Acetonitrile | 82 | A polar aprotic solvent that is often effective. |
| Water | 100 | Unlikely to work alone due to low organic solubility, but excellent as an anti-solvent with alcohols. |
| Issue | Probable Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Lower the temperature at which you dissolve the solid. 2. Use a larger volume of solvent. 3. Switch to a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or the product is too soluble in the chosen solvent even when cold. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Boil off some of the solvent to increase the concentration and try cooling again. 3. If using a solvent pair, add more of the anti-solvent. |
| Purity does not improve significantly. | The impurities have very similar solubility properties to the product in the chosen solvent. | 1. Try a different solvent or solvent system. 2. Consider a second purification step, such as chromatography, or repeat the acid-base extraction. |
By systematically applying these principles and protocols, researchers can effectively remove impurities from their this compound product, ensuring high quality for subsequent research and development activities.
References
- 1. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Acid-base_extraction [bionity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,4-Dichlorobenzamidine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with 2,4-Dichlorobenzamidine in aqueous solutions. As Senior Application Scientists, we understand the critical nature of compound stability in experimental success. This resource is designed to provide not only troubleshooting steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your results.
Understanding the Core Issue: Hydrolysis of the Amidine Group
The primary stability concern for 2,4-Dichlorobenzamidine in aqueous environments is the hydrolysis of the benzamidine moiety. This chemical transformation converts the amidine group into the corresponding primary amide, 2,4-Dichlorobenzamide. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,4-Dichlorobenzamidine in an aqueous solution?
The dominant degradation pathway for 2,4-Dichlorobenzamidine in water is hydrolysis, leading to the formation of 2,4-Dichlorobenzamide. This reaction is catalyzed by both acid and base, with the rate being highly dependent on the pH of the solution. In weakly basic water, the hydrolysis of benzamidines is a notable reaction.[1] The process involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbon atom of the amidine group.
Q2: How does pH affect the stability of 2,4-Dichlorobenzamidine solutions?
The stability of 2,4-Dichlorobenzamidine is highly pH-dependent. The rate of hydrolysis generally increases with increasing pH, particularly in basic conditions.[1] This is because the unprotonated (molecular) form of the amidine is more susceptible to nucleophilic attack by hydroxide ions, which are more abundant at higher pH.[1] Conversely, under acidic conditions, the amidine group is protonated to form a benzamidinium ion. This protonation makes the carbon atom less electrophilic and thus less prone to nucleophilic attack, leading to increased stability.[2] Some studies on related compounds have shown maximum stability at a pH of approximately 7.[3]
Q3: My 2,4-Dichlorobenzamidine solution is showing signs of degradation. What are the likely degradation products?
The primary and most common degradation product is 2,4-Dichlorobenzamide . Depending on the conditions (e.g., presence of microorganisms, extreme pH, or high temperatures), further degradation to 2,4-Dichlorobenzoic acid might occur, although this is generally a slower process. It is also possible, though less common under typical laboratory conditions, to observe the formation of other related compounds through dechlorination or other reactions.
Q4: I've observed a color change in my aqueous solution of 2,4-Dichlorobenzamidine. What could be the cause?
While pure 2,4-Dichlorobenzamidine and its primary hydrolytic product, 2,4-Dichlorobenzamide, are typically white to off-white solids, a color change in solution could indicate the formation of minor degradation products or the presence of impurities.[4] It is crucial to characterize the solution using analytical techniques like HPLC-UV or LC-MS to identify the species responsible for the color.
Q5: What is the expected shelf-life of a 2,4-Dichlorobenzamidine solution at room temperature?
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound concentration in solution. | Hydrolysis due to high pH. The rate of hydrolysis increases significantly in basic conditions.[1] | Buffer your solution to a neutral or slightly acidic pH (e.g., pH 5-7). Prepare solutions fresh before use. Store stock solutions at low temperatures (2-8 °C or -20 °C). |
| Inconsistent results between experimental repeats. | Variable solution stability. The age of the solution and slight variations in pH between batches can lead to different concentrations of the active compound. | Strictly control the pH of your solutions. Use freshly prepared solutions for each experiment. Perform a quick purity check of your solution using a suitable analytical method before starting a new set of experiments. |
| Appearance of an unexpected peak in my analytical chromatogram. | Formation of a degradation product. The most likely candidate is 2,4-Dichlorobenzamide. | Co-inject a standard of 2,4-Dichlorobenzamide to confirm the identity of the new peak. If a standard is unavailable, consider LC-MS analysis to determine the mass of the unknown peak. |
| Precipitation in the aqueous solution. | Limited solubility or formation of an insoluble degradation product. | Verify the solubility of 2,4-Dichlorobenzamidine in your specific buffer system. Ensure the pH of the solution is not causing the compound to precipitate. |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of 2,4-Dichlorobenzamidine
This protocol outlines a method to determine the stability of 2,4-Dichlorobenzamidine at different pH values.
Materials:
-
2,4-Dichlorobenzamidine
-
Aqueous buffers (e.g., pH 4, 7, and 9)
-
High-purity water
-
HPLC or UHPLC system with a UV or MS detector
-
C18 analytical column
-
Acetonitrile (ACN)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 2,4-Dichlorobenzamidine in a suitable organic solvent (e.g., methanol or DMSO) to create a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each working solution into the HPLC/UHPLC system to determine the initial concentration.
-
Store the remaining working solutions at a controlled temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each pH solution.
-
-
Data Analysis:
-
Quantify the peak area of 2,4-Dichlorobenzamidine at each time point.
-
Plot the percentage of remaining 2,4-Dichlorobenzamidine against time for each pH.
-
Calculate the degradation rate constant and half-life (t½) at each pH.
-
Visualization of the Experimental Workflow:
Caption: Workflow for pH-dependent stability assessment.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is for identifying the products formed during the degradation of 2,4-Dichlorobenzamidine.
Materials:
-
Aged solution of 2,4-Dichlorobenzamidine (from Protocol 1 or a separate experiment)
-
LC-MS system with ESI or APCI source
-
C18 analytical column
-
Acetonitrile (ACN)
-
High-purity water
-
Formic acid or ammonium formate for the mobile phase
Procedure:
-
Sample Preparation: Take an aliquot of the degraded 2,4-Dichlorobenzamidine solution. If necessary, dilute it with the initial mobile phase composition.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Perform a full scan analysis in both positive and negative ion modes to detect all potential ions.
-
Based on the expected degradation pathway, perform targeted MS/MS analysis on the parent mass of 2,4-Dichlorobenzamidine (m/z ~190.02) and the expected mass of 2,4-Dichlorobenzamide (m/z ~190.02) and 2,4-Dichlorobenzoic acid (m/z ~190.99).
-
-
Data Interpretation:
-
Identify the molecular weights of the degradation products from the full scan data.
-
Analyze the fragmentation patterns from the MS/MS data to confirm the structures of the degradation products.
-
Visualization of the Degradation Pathway:
Caption: Primary degradation pathway of 2,4-Dichlorobenzamidine.
Quantitative Data Summary
While specific kinetic data for 2,4-Dichlorobenzamidine is not extensively available in the public domain, the following table illustrates the expected trend based on the behavior of similar benzamidine compounds.[1]
| pH | Expected Stability | Primary Degradation Product | Rationale |
| < 4 (Acidic) | High | 2,4-Dichlorobenzamide | Protonation of the amidine group reduces its susceptibility to nucleophilic attack.[2] |
| 4 - 7 (Weakly Acidic to Neutral) | Moderate to High | 2,4-Dichlorobenzamide | A balance between the protonated and unprotonated forms exists. Stability is generally good in this range.[3] |
| > 7 (Basic) | Low to Very Low | 2,4-Dichlorobenzamide | The unprotonated amidine is readily attacked by hydroxide ions, leading to rapid hydrolysis. The rate increases significantly with increasing pH.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 3. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2,4-Dichloro-benzamidine
Introduction for the Modern Researcher
In the landscape of drug discovery and targeted research, the integrity of your reagents is paramount. 2,4-Dichloro-benzamidine, a key structural motif in the development of various inhibitors and therapeutic agents, is susceptible to degradation that can compromise experimental outcomes, leading to lost time and resources. This guide moves beyond simple storage instructions to provide a deep, mechanistically-grounded understanding of why degradation occurs and how to implement a self-validating system to prevent it. The primary pathway of degradation is hydrolysis, a process that can be effectively mitigated through precise control of the compound's environment.
Section 1: The Primary Challenge: Understanding Hydrolytic Degradation
This section dissects the core chemical instability of this compound, providing the foundational knowledge needed to make informed storage decisions.
Q1: What is the primary chemical reaction that causes this compound to degrade during storage?
A: The principal cause of degradation for this compound is hydrolysis . In the presence of water, the amidine functional group is converted into its corresponding amide, yielding 2,4-Dichlorobenzamide. This conversion is often catalyzed by basic conditions.[1][2][3] This seemingly minor structural change fundamentally alters the molecule's electronic and steric properties, which can drastically reduce or eliminate its intended biological activity and binding affinity in your assays.
Q2: What specific environmental factors accelerate this hydrolytic degradation?
A: Three main factors work synergistically to accelerate the hydrolysis of benzamidine compounds:
-
Moisture: As the reactant, water is the most critical factor. Even ambient humidity can be sufficient to initiate degradation on the surface of the solid material over time.
-
High pH (Alkalinity): The rate of hydrolysis is dramatically faster under basic conditions. The mechanism involves the attack of a hydroxide ion (HO⁻) on the benzamidine functional group.[1][2] Storing the compound in solutions with a pH above 7, or exposure to basic residues or vapors, poses a significant risk.
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at room temperature or higher will accelerate degradation compared to refrigerated or frozen conditions. Studies show that even at room temperature, hydrolysis is significant in weakly basic water.[2][4][5]
The influence of pH on the stability of a related compound, unsubstituted benzamidinium, is summarized below.
| pH Level | Half-life (t½) of Benzamidinium | Degradation Rate | Source |
| pH 9 | ~300 days | Slow | [1][4] |
| pH 11 | ~6 days | Rapid | [1][4][5] |
| pH 13 | ~15 hours | Extremely Rapid | [1][4][5] |
Section 2: Recommended Storage Protocols (Best Practices)
Adherence to these protocols will create a self-validating system where the integrity of the compound is actively preserved.
Q3: What is the definitive protocol for storing solid (powder) this compound?
A: The goal is to create a COOL, DARK, and DRY environment. This is achieved by controlling temperature, light, and, most importantly, atmospheric conditions.
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | 2-8°C | -20°C | Reduces the kinetic rate of hydrolysis and other potential degradation pathways.[6][7] |
| Atmosphere | Sealed container with desiccant | Inert gas (Argon/Nitrogen) backfill | Eliminates moisture and oxygen, directly preventing hydrolysis and potential oxidation.[7][8] |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial | Prevents light exposure (photodegradation) and moisture ingress.[6][9] |
| Location | Refrigerator | Non-frost-free freezer | Avoids temperature fluctuations and freeze-thaw cycles that can introduce moisture. |
Experimental Protocol: Preparing Solid Compound for Long-Term Storage
-
Aliquot: If you have a large batch, aliquot the desired quantities into smaller, single-use vials. This prevents contamination and moisture exposure for the entire stock each time it is used.
-
Drying (Optional but Recommended): Place the open vials in a vacuum desiccator for 2-4 hours to remove any adsorbed surface moisture.
-
Inert Gas Purge: Transfer the vials to a glove box or use a manifold to gently flush each vial with dry argon or nitrogen for 30-60 seconds.
-
Seal: Immediately and tightly cap the vials while still under the inert atmosphere.
-
Label & Store: Clearly label each vial with the compound name, date, and storage conditions. Place in the recommended -20°C environment.
Q4: I must prepare a stock solution. What is the best practice for its preparation and storage?
A: Storing this compound in solution is strongly discouraged due to the high risk of hydrolysis. Always prioritize preparing solutions fresh for each experiment. If temporary storage is unavoidable, the following protocol must be followed.
Experimental Protocol: Preparing and Storing Stock Solutions
-
Solvent Selection: Choose a dry, aprotic organic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers (like PBS) for anything other than immediate use in the final dilution.
-
Solvent Preparation: Use a solvent from a freshly opened bottle or one that has been stored over molecular sieves to ensure it is anhydrous. For maximum stability, sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[7]
-
Dissolution: In an inert atmosphere (glove box or under an argon blanket), dissolve the this compound in the prepared solvent to your target concentration.
-
Aliquot & Store: Dispense the solution into single-use, low-volume amber vials. Flush the headspace with inert gas before sealing.
-
Storage: Store immediately at -80°C . For analogous compounds like benzamidine hydrochloride, stability can be up to 6 months at -80°C under nitrogen.[8]
Section 3: Troubleshooting and Quality Control
Even with the best practices, verification is key to trustworthy science.
Q5: My experiments are showing inconsistent activity or loss of efficacy. How can I determine if my this compound has degraded?
A: Inconsistent results are a classic symptom of reagent degradation. The presence of the inactive 2,4-Dichlorobenzamide impurity can act as a competitive binder (if structurally similar enough) or simply lower the effective concentration of your active compound. A definitive quality control (QC) check is necessary.
Q6: What is a straightforward method to analytically verify the purity of my stored compound?
A: A simple analytical check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective method. These techniques can easily separate the parent compound from its more polar hydrolysis product.[10][11]
Section 4: Frequently Asked Questions (FAQs)
-
Q7: Can I store my stock solution in PBS at 4°C for a few days?
-
A: This is not recommended. PBS is an aqueous buffer with a pH of ~7.4. While not highly basic, it provides the necessary water for hydrolysis to proceed, even at 4°C. This is acceptable only for the duration of an experiment (a few hours), but not for overnight or multi-day storage.
-
-
Q8: Will the degradation product, 2,4-Dichlorobenzamide, interfere with my experiment?
-
A: Almost certainly. The conversion of the basic amidine group to a neutral amide group fundamentally changes the molecule's ability to form ionic interactions, a common binding mode for amidine-containing inhibitors. The degradation product will act as a significant, non-active impurity, leading to inaccurate measurements of potency (e.g., IC₅₀).
-
-
Q9: Why is an inert gas atmosphere so important if hydrolysis, not oxidation, is the main problem?
-
A: While hydrolysis is the primary documented concern, using an inert gas is a comprehensive protective measure. First, it displaces ambient air, which contains moisture, directly addressing the cause of hydrolysis. Second, while less documented for this specific molecule, related aromatic compounds can be sensitive to oxidation.[7] An inert atmosphere eliminates both risks, ensuring the highest possible stability. It is a hallmark of rigorous chemical stewardship.
-
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 2,4-Dichloro-benzamidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dichloro-benzamidine. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in authoritative references to ensure scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered before and during the purification process.
Q1: What is the recommended starting point for purifying this compound via column chromatography?
Answer: For a compound with the polarity of this compound, the most common and effective starting point is normal-phase flash column chromatography.[1] A standard setup involves using silica gel (230-400 mesh) as the stationary phase and a gradient elution with a non-polar/polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH).[2] This combination offers a good balance of selectivity, capacity, and cost-effectiveness for typical synthetic impurities.
Q2: How do I select the optimal solvent system (mobile phase) for my separation?
Answer: The optimal mobile phase is best determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35.
-
Screening: Test various solvent systems of differing polarities. Common choices for compounds like this include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Dichloromethane/Acetone.
-
TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in a chamber with your chosen solvent system. Visualize the spots under UV light.
-
Interpretation: The ideal system will show good separation between the spot corresponding to your target compound and the spots of major impurities.[3] If your compound's Rf is too high (runs too fast), decrease the polarity of the mobile phase (e.g., add more hexane). If the Rf is too low (sticks to the baseline), increase the polarity (e.g., add more ethyl acetate or methanol).
Q3: My compound appears to be streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
Answer: Tailing is a common issue when purifying basic compounds like benzamidines on acidic silica gel. The free amine/amidine functional group can interact strongly and non-specifically with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced recovery.
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol. This base will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation. It is crucial to test this on a TLC plate first to confirm it improves the separation.
Q4: What are the most likely impurities I need to separate from this compound?
Answer: Impurities will depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as 2,4-dichlorobenzonitrile.
-
By-products: From side reactions occurring during the synthesis.
-
Dimeric Impurities: It is not uncommon for coupling side-reactions to occur, leading to the formation of dimers which can be challenging to separate.[4]
-
Reagents: Excess reagents or catalysts used in the reaction.
A thorough analysis of your crude product by LC-MS before purification is highly recommended to identify the mass of potential impurities, which will aid in tracking them during chromatography.
Q5: Should I use dry loading or wet (liquid) loading for my sample?
Answer: For flash chromatography, dry loading is almost always superior and is strongly recommended.[2]
-
Wet Loading: Involves dissolving the crude product in a minimal amount of the initial mobile phase and injecting it onto the column. This is fast but often leads to band broadening and poorer separation, especially if the compound is not highly soluble in the weak mobile phase solvent.
-
Dry Loading: Involves pre-adsorbing the crude product onto a small amount of silica gel (or another inert solid like Celite). The solvent is evaporated, and the resulting dry, free-flowing powder is carefully added to the top of the packed column. This technique ensures that the entire sample starts as a very narrow, concentrated band, leading to significantly better resolution and sharper peaks.[2]
Section 2: Standard Operating Protocol: Flash Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of a crude batch of this compound.
Experimental Workflow Diagram
Caption: Workflow for flash chromatography purification.
Step-by-Step Methodology
-
Mobile Phase Selection:
-
Using TLC, determine an optimal solvent system. A good starting point is a gradient of 0-10% Methanol in Dichloromethane.
-
Add 0.5% triethylamine to both the Dichloromethane and Methanol stock solvents if tailing is observed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% Dichloromethane).
-
Carefully pour the slurry into the column. Use gentle pressure or tapping to create a stable, uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude this compound in a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add silica gel (approximately 1-2 times the weight of your crude product).
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the weak mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient. A typical gradient might be from 100:0 to 95:5 (DCM:MeOH).[2]
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Problem/Cause/Solution Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate mobile phase selectivity. 2. Column overloading. 3. Column poorly packed (channeling). | 1. Re-screen solvent systems using TLC. Try systems with different solvent properties (e.g., DCM/Acetone vs. Hexane/EtOAc). 2. Reduce the amount of crude material loaded (a general rule is 1-5% of the silica gel weight). 3. Repack the column, ensuring a homogenous and stable bed. |
| Low or No Yield | 1. Compound is irreversibly adsorbed to the silica gel. 2. Mobile phase is not polar enough to elute the compound. 3. Compound is unstable on silica and decomposed. | 1. Add a basic modifier (0.1-1% triethylamine) to the mobile phase to reduce strong interactions. 2. Run a very high polarity flush (e.g., 20% MeOH in DCM) to elute all remaining material. 3. Consider an alternative stationary phase like alumina (basic or neutral) or switch to reversed-phase chromatography. |
| Cracked or Disturbed Bed | 1. Column was allowed to run dry. 2. Heat generated from solvent interaction with silica (especially with polar solvents like methanol). 3. Poorly packed slurry. | 1. Always keep the solvent head above the silica bed. Repack the column if a crack appears. 2. Pack the column using the more polar solvent mixture, or introduce gradients slowly. 3. Ensure the silica is fully settled before running the column. |
| High Back Pressure | 1. Column frit is clogged with particulates from the sample or silica fines. 2. Sample precipitated at the top of the column upon loading. 3. Tubing or connections are blocked.[5] | 1. Always filter your crude sample solution if performing wet loading. Use high-quality silica to minimize fines. 2. Ensure your sample is fully soluble in the initial mobile phase or use the dry loading technique. 3. Check all system components for blockages. |
Section 4: Advanced Purification & Orthogonal Strategies
Q: My this compound is still not >99% pure after silica gel chromatography. What should I do next?
Answer: When a single chromatography method is insufficient, an orthogonal purification strategy is required. This involves using a second technique that separates compounds based on a different chemical property.[6][7]
-
Reversed-Phase Chromatography:
-
Principle: Separates compounds based on hydrophobicity, which is orthogonal to the polarity-based separation of normal-phase silica gel.
-
Methodology: Use a C18-functionalized silica column. The mobile phase is typically a polar mixture, such as Water and Acetonitrile or Water and Methanol.
-
Expert Tip: Since this compound is basic, its retention and peak shape on C18 can be pH-dependent. To ensure consistent protonation and good chromatography, add a modifier to the mobile phase. Common choices are 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to maintain a low pH.[8]
-
-
Recrystallization:
-
Principle: This technique purifies compounds based on differences in solubility between the target compound and impurities in a specific solvent at different temperatures.[2]
-
Methodology: Dissolve the semi-pure material in a minimal amount of a hot solvent in which the compound is soluble. Slowly cool the solution to allow pure crystals to form, while impurities remain in the solvent (mother liquor). A mixed solvent system (e.g., Ethyl Acetate/Hexane) can be effective for finding the ideal solubility profile.[2]
-
Section 5: Data Presentation
The following table summarizes expected parameters for a benchmark purification of this compound. Actual results will vary based on the crude sample's purity profile.
| Parameter | Flash Chromatography (Silica Gel) |
| Starting Purity (by HPLC) | ~80-90% |
| Final Purity (by HPLC) | >98% |
| Typical Yield | 65-85% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Example | Gradient: 0% to 10% Methanol in Dichloromethane (+ 0.5% Triethylamine) |
| Time Requirement | 4-8 hours |
| Scalability | Good |
Table adapted from benchmark data for similar compounds.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 8. biotage.com [biotage.com]
Troubleshooting inconsistent results in 2,4-Dichloro-benzamidine assays
Welcome to the technical support center for 2,4-Dichloro-benzamidine assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. Inconsistent results can be a significant source of frustration and can compromise the validity of your data. This guide provides a structured approach to troubleshooting, grounded in scientific principles, to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling and properties of this compound and its assays.
Q1: What is this compound and what are its key properties?
This compound is an organic compound featuring a benzamidine core substituted with two chlorine atoms. The amidine group (-C(=NH)NH2) is basic and typically protonated at physiological pH, making the molecule cationic. This positive charge is often critical for its interaction with biological targets, such as enzymes or DNA, through electrostatic interactions and hydrogen bonding[1]. It is important to distinguish it from the related compound, 2,4-Dichlorobenzamide, which has an amide group instead of an amidine group[2].
Q2: How should I store this compound stock solutions?
For optimal stability, stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Amidines can be susceptible to hydrolysis, especially at extreme pH values, so it is crucial to maintain recommended storage conditions.[4][5] Containers should be tightly sealed in a dry, well-ventilated place.[6][7]
Q3: What are the primary mechanisms of action for amidine-containing compounds?
Amidine-containing compounds exhibit a variety of biological activities. Their mechanisms often involve non-covalent interactions with molecular targets like proteins and DNA.[1] Common mechanisms include:
-
Enzyme Inhibition: The positively charged amidine group can interact with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in the active site of enzymes like trypsin.[1]
-
DNA Minor Groove Binding: The shape and cationic nature of some amidine derivatives allow them to bind to the minor groove of DNA, particularly in AT-rich regions.[1]
-
Membrane Disruption: Some oligoamidines can disrupt bacterial cell membranes.[1]
Understanding the likely mechanism of your specific assay is crucial for troubleshooting, as it informs which interactions are most important for generating a signal.
Troubleshooting Guide: Inconsistent Assay Results
This guide provides a systematic, question-driven approach to resolving common issues encountered in this compound assays.
Problem 1: High Background Signal or False Positives
Q: My negative controls (no inhibitor) are showing an unexpectedly low signal, or my blank wells (no enzyme/target) have a high signal. What could be the cause?
High background can obscure the true signal from your experimental wells, leading to a narrow dynamic range and inaccurate results.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for high background signal.
Potential Causes and Solutions
-
Reagent Contamination or Degradation:
-
Cause: Buffers, substrates, or the enzyme itself may be contaminated or have degraded over time.[8] Autohydrolysis of the substrate can lead to a high background signal.
-
Solution: Prepare all buffers and reagent solutions fresh using high-purity water and reagents. Filter-sterilize buffers if microbial contamination is a concern. Run a control where the substrate is incubated in the assay buffer without the enzyme to check for spontaneous degradation.[9]
-
-
Interference from this compound:
-
Cause: The compound itself might possess intrinsic fluorescence or absorbance at the assay wavelength, or it may interact non-specifically with the detection reagents.
-
Solution: Run a control containing only the buffer and this compound at the highest concentration used in your assay. This will determine if the compound itself contributes to the background signal.
-
-
Inappropriate Assay Plate:
-
Cause: Using the wrong type of microplate is a common source of error.[3] For example, clear plates are used for colorimetric assays, while black plates with clear bottoms are necessary for fluorescence assays to minimize light scatter and bleed-through.[3]
-
Solution: Verify that you are using the correct plate type for your assay's detection method as recommended by the assay kit or instrument manufacturer.[3]
-
-
Incorrect Instrument Settings:
Problem 2: Poor Reproducibility (High CV% within or between plates)
Q: I am observing significant variability between replicate wells or between different experiments run on separate days. How can I improve my precision?
Potential Causes and Solutions
-
Inaccurate Pipetting and Human Error:
-
Cause: Inconsistent liquid handling is a major source of variability.[9][11] This is especially true when handling small volumes of enzyme, substrate, or inhibitor.
-
Solution: Ensure all pipettes are properly calibrated.[3] Use fresh tips for each reagent and sample. When preparing serial dilutions, ensure thorough mixing at each step. Consider using automated liquid handlers for high-throughput assays to reduce human error.[12]
-
-
Reagent Instability and Handling:
-
Cause: The stability of amidine compounds can be pH-dependent.[4][5][13] Repeated freeze-thaw cycles of the enzyme or compound stock can lead to degradation and loss of activity.[3]
-
Solution: Prepare fresh dilutions of this compound and the enzyme for each experiment from frozen aliquots. Ensure all components are completely thawed and mixed gently before use.[3] Keep enzymes on ice at all times.[9]
-
-
Environmental Factors:
-
Cause: Fluctuations in incubation temperature or time can significantly affect enzyme kinetics and, consequently, assay results.[9] Evaporation from wells, particularly on the outer edges of the plate ("edge effects"), can concentrate reagents and alter reaction rates.
-
Solution: Use a calibrated incubator and ensure consistent incubation times for all plates. To mitigate edge effects, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
-
-
Sample and Reagent Preparation:
-
Cause: Incomplete dissolution of this compound or other reagents can lead to inconsistent concentrations across wells.
-
Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing aqueous dilutions. Be mindful of the final solvent concentration in the assay, as high concentrations of organic solvents can inhibit enzyme activity.
-
Table 1: Common Interfering Substances
Some substances commonly found in sample preparations can interfere with enzymatic assays. If your samples are derived from complex biological matrices, consider the potential for these interferences.
| Interfering Substance | Typical Threshold Concentration | Potential Effect |
| EDTA | > 0.5 mM | Chelates metal ion cofactors |
| SDS | > 0.2% | Denatures enzymes |
| Sodium Azide | > 0.2% | Inhibits some enzymes |
| High Salt | Varies | Can inhibit enzyme activity |
| DMSO | > 1-5% (Enzyme dependent) | Can inhibit enzyme activity |
Data compiled from general knowledge and sources such as Abcam's troubleshooting guide.[3]
Problem 3: Low or No Signal
Q: My positive controls are working, but I am not seeing the expected dose-dependent inhibition from this compound.
This issue points towards a problem with the inhibitor itself or its interaction with the target.
Systematic Check Protocol
Caption: Diagnostic flowchart for low or no inhibitor signal.
Potential Causes and Solutions
-
Compound Degradation or Purity Issues:
-
Cause: The compound may have degraded during storage or may be of insufficient purity.
-
Solution: Use a fresh aliquot of the compound. If problems persist, it is advisable to verify the identity and purity of your this compound stock using an analytical method like LC-MS or NMR.
-
-
Suboptimal Buffer pH:
-
Cause: The protonation state of the amidine group is critical for its activity and is highly dependent on the pH of the buffer.[13] If the assay pH is too basic, the amidine may be deprotonated and lose the positive charge required for binding to its target.[13]
-
Solution: Perform the assay across a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for inhibition. The stability of amidines is often maximal around a neutral pH.[5]
-
-
Incorrect Concentration Range:
-
Cause: The concentrations tested may be too low to elicit an inhibitory effect. The potency (IC50) of the compound may be much higher than anticipated.
-
Solution: Test a much broader range of concentrations, for example, from 1 nM up to 100 µM, using a semi-log dilution series. This will help determine the true potency of the compound.
-
-
Precipitation of the Compound:
-
Cause: this compound may have limited solubility in the aqueous assay buffer, causing it to precipitate out of solution at higher concentrations.[14]
-
Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, you may need to decrease the highest concentration tested or investigate the use of solubility-enhancing excipients, while ensuring they do not interfere with the assay.
-
Key Experimental Protocols
Adherence to standardized protocols is essential for minimizing variability.
Protocol 1: Preparation of a Standard Curve for an Inhibition Assay
-
Prepare Reagents: Allow all reagents (assay buffer, enzyme, substrate, inhibitor stock) to equilibrate to room temperature before use, keeping the enzyme on ice.[9]
-
Serial Dilution of Inhibitor:
-
Prepare a 10-point, 3-fold serial dilution of this compound in a 96-well plate using the assay buffer. Start from a high concentration (e.g., 1 mM) to generate a wide range.
-
Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.
-
-
Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to its target before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Read Plate: Read the plate at the appropriate wavelength at a fixed time point (kinetic or endpoint reading) according to the assay protocol.
Protocol 2: Validating Assay Robustness
To ensure your assay is robust, systematically vary key parameters one at a time.
-
pH Profile: Prepare a set of assay buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5). Run the assay with and without a fixed concentration of inhibitor (e.g., at its approximate IC50) in each buffer to see how pH affects enzyme activity and inhibition.
-
Ionic Strength: Prepare buffers with different salt concentrations (e.g., 50 mM, 100 mM, 200 mM NaCl). Assess the impact on both enzyme activity and inhibition, as electrostatic interactions can be crucial for amidine compounds.[1]
-
DMSO Tolerance: Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%) while keeping the inhibitor concentration constant. This will determine the maximum solvent concentration your assay can tolerate without significant loss of signal.
By methodically addressing these potential sources of error, you can significantly improve the consistency and reliability of your this compound assay data.
References
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]
- 11. genemod.net [genemod.net]
- 12. automata.tech [automata.tech]
- 13. Hydrogen-bonding behavior of amidines in helical structure - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06108J [pubs.rsc.org]
- 14. CAS 2447-79-2: 2,4-Dichlorobenzamide | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Buffer Conditions for 2,4-Dichloro-benzamidine Enzyme Assays
<_
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for optimizing enzyme assays involving 2,4-Dichloro-benzamidine, a known competitive inhibitor of serine proteases such as trypsin and thrombin.[1][2] Here, you will find a comprehensive resource structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and optimization of enzyme assays with this compound.
Q1: What is the most critical first step in optimizing my enzyme assay buffer?
The most crucial initial step is to determine the optimal pH for your specific enzyme's activity. Enzyme activity is highly dependent on pH, which influences the protonation state of critical amino acid residues in the active site. For many serine proteases like trypsin and thrombin, the optimal pH is typically in the alkaline range, around 8.0 to 8.5.[1][3]
To determine the optimal pH, you should measure the enzyme's activity across a range of pH values, keeping all other parameters constant.[4] This is typically achieved by using a series of buffers with overlapping pH ranges.[5]
Q2: Which buffer system should I choose for my assay?
The choice of buffer is critical as some buffer components can interfere with the enzyme or the assay itself. For the typical optimal pH range of serine proteases (pH 7.3-9.3), Tris-HCl is a commonly used and effective buffer.[6]
-
Tris-HCl: A good choice for assays in the pH 7.3-9.3 range. It is stable and generally does not interfere with the activity of most serine proteases.[6]
-
Phosphate Buffers: While common, they should be used with caution as phosphate ions can sometimes inhibit enzyme activity.[7]
-
HEPES: Offers good buffering capacity in the physiological pH range and is less sensitive to temperature changes than Tris.
It's always recommended to test a few different buffer systems to find the one that gives the highest and most stable enzyme activity.
Q3: How does ionic strength (salt concentration) impact my assay results?
Ionic strength, adjusted with salts like NaCl, can significantly affect enzyme kinetics by altering electrostatic interactions between the enzyme and its substrate or inhibitor.[8] The effect of ionic strength is enzyme-dependent:
-
Trypsin: Activity has been shown to decrease with increasing ionic strength when using substrates with a positively charged side chain.[9]
-
Thrombin: Requires sodium ions (>100mM) for optimal catalytic activity.[7]
It is crucial to maintain a constant ionic strength when comparing results across different experiments, especially during pH optimization.[5][9] A typical starting point is 100-150 mM NaCl.[10]
Q4: I'm observing high background noise in my assay. What are the likely causes and solutions?
High background can obscure the true signal and reduce the sensitivity of your assay.[11] Common causes include:
-
Substrate Auto-hydrolysis: Some substrates can spontaneously break down in the assay buffer, generating a signal independent of enzyme activity.
-
Reagent Contamination: Buffers or other reagents may be contaminated with substances that interfere with the assay readout.[11][12] Using high-purity water and reagents is essential.[13]
-
Compound Interference: The test compound itself (this compound) might auto-fluoresce or absorb light at the detection wavelength.[13]
Solutions:
-
Run a "No-Enzyme" Control: This will help you determine the level of background signal from your substrate and buffer.[11]
-
Prepare Fresh Reagents: Always prepare fresh buffers and substrate solutions to minimize contamination and degradation.[11]
-
Check for Compound Interference: Run a control with the inhibitor but without the enzyme to see if it contributes to the signal.
Q5: My enzyme activity is consistently lower than expected, even in the absence of an inhibitor. What should I check?
Low enzyme activity can stem from several factors.[4] Here's a checklist of things to investigate:
-
Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling. Avoid repeated freeze-thaw cycles and always store enzymes at their recommended temperature.[11][14] Run a positive control with a known substrate to confirm enzyme activity.[11]
-
Incorrect Buffer pH or Ionic Strength: Ensure your buffer is at the optimal pH and ionic strength for your enzyme.[11]
-
Substrate Concentration: The substrate concentration might be too low, limiting the reaction rate.[11]
-
Missing Cofactors: Some enzymes require cofactors like Ca2+ for stability and activity. For example, trypsin activity can be stabilized by calcium chloride.[15]
Q6: Why do my IC50 values for this compound vary between experiments?
Inconsistent IC50 values are a common issue. The IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, is not an absolute value and can be influenced by several experimental parameters:[16]
-
Substrate Concentration: For competitive inhibitors like this compound, the IC50 value is highly dependent on the substrate concentration.[17][18] To obtain consistent and comparable IC50 values, it is crucial to use a substrate concentration at or below the Michaelis-Menten constant (Km).[17]
-
Enzyme Concentration: Under "tight-binding" conditions, where the inhibitor's affinity is very high, the IC50 can be influenced by the enzyme concentration.[18]
-
Incubation Time: For irreversible or slow-binding inhibitors, the IC50 will change with the incubation time.[19]
For a more robust measure of inhibitor potency that is independent of substrate concentration, it is recommended to determine the inhibition constant (Ki).[16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to resolving common problems and detailed protocols for key optimization experiments.
Troubleshooting Guide: A Systematic Approach
| Problem | Potential Cause | Recommended Action |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Test enzyme activity with a control substrate. Avoid repeated freeze-thaw cycles.[11][14] |
| Suboptimal buffer pH or ionic strength. | Perform a pH and ionic strength optimization experiment.[11] | |
| Degraded substrate or cofactors. | Prepare fresh reagents and ensure proper storage.[4] | |
| High Background Signal | Substrate instability or auto-hydrolysis. | Run a no-enzyme control to quantify background from the substrate.[11] |
| Contaminated buffers or reagents. | Prepare fresh buffers with high-purity water.[11][12] | |
| Test compound interference (autofluorescence/absorbance). | Run a control with the compound alone to measure its contribution to the signal.[13] | |
| Inconsistent IC50 Values | Variable substrate concentration between assays. | Maintain a constant substrate concentration, ideally at or below the Km value.[17] |
| Inconsistent incubation times. | Standardize pre-incubation and reaction times across all experiments. | |
| Differences in enzyme concentration. | Use a consistent enzyme concentration for all IC50 determinations. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Enzyme Assay
-
Prepare a series of buffers with overlapping pH ranges (e.g., Acetate buffer for pH 4.0-5.5, Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).[5] Ensure the ionic strength is kept constant across all buffers by adding NaCl.[5]
-
Set up your standard assay reaction in each buffer, keeping the enzyme and substrate concentrations constant.
-
Initiate the reaction and measure the initial reaction velocity.
-
Plot the enzyme activity (initial velocity) against the pH. The pH at which the highest activity is observed is the optimum pH.[4]
Protocol 2: Standard IC50 Determination for this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations. It's recommended to use at least 10 concentrations for an accurate IC50 determination.[17]
-
Set up the assay in your optimized buffer. Include a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).
-
Pre-incubate the enzyme with each inhibitor concentration for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate (at a concentration close to its Km).
-
Measure the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Part 3: Visualizations
Workflow for Buffer Optimization
Caption: A stepwise workflow for systematically optimizing buffer conditions for an enzyme assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: A decision tree to diagnose the root cause of low enzyme activity.
References
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. courses.edx.org [courses.edx.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enigma of 2,4-Dichloro-benzamidine: A Comparative Analysis in Drug Discovery
An extensive review of scientific literature and chemical databases reveals a significant information gap regarding the biological activity of 2,4-Dichloro-benzamidine, particularly concerning its potential role as a PARP inhibitor or its efficacy in cancer therapy. This guide addresses the current state of knowledge and the challenges in positioning this compound within the landscape of established therapeutic inhibitors.
The Quest for this compound: An Overview
Initial investigations into this compound sought to elucidate its mechanism of action, identify its molecular targets, and compare its efficacy against well-characterized inhibitors, a standard practice in drug development. However, comprehensive searches across multiple scientific databases, including PubMed and PubChem, yielded no direct evidence of its evaluation as a Poly (ADP-ribose) polymerase (PARP) inhibitor or its application in oncology research.
The search results primarily identified related but distinct chemical entities:
-
2,4-Dichlorobenzamide: A known chemical compound with available structural and safety data, but without established therapeutic applications in cancer.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that has been studied for its potential carcinogenic effects, but is not recognized as a therapeutic inhibitor in the context of this guide.
This lack of specific data on this compound's biological activity precludes a direct comparative analysis of its efficacy against other inhibitors. The foundational information required for such a comparison, including its mechanism of action, potency (IC50 values), and effects in preclinical models, is not available in the public domain.
The Landscape of PARP Inhibition: A Framework for Comparison
While a direct comparison involving this compound is not feasible, understanding the established field of PARP inhibition provides a critical framework for evaluating any novel inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[1][2]
Several PARP inhibitors have received regulatory approval and are now standard-of-care in various cancers. These include:
-
Olaparib: The first-in-class PARP inhibitor, approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[2][3][4]
-
Niraparib: A potent PARP1/2 inhibitor used as maintenance therapy for ovarian, fallopian tube, and primary peritoneal cancer.[5][6]
-
Rucaparib: An inhibitor of PARP1, PARP2, and PARP3, approved for the treatment of ovarian and prostate cancers.[7][8]
-
Talazoparib: A highly potent PARP inhibitor, particularly effective at trapping PARP on DNA, approved for BRCA-mutated breast cancer.[9]
-
Veliparib: A PARP inhibitor that has been extensively studied in combination with chemotherapy.
The efficacy of these inhibitors is typically evaluated through a series of preclinical and clinical studies, establishing their superiority or non-inferiority to existing treatments.
Benchmarking Inhibitor Efficacy: A Methodological Approach
A rigorous comparison of inhibitor efficacy relies on standardized experimental protocols and clear endpoints. The following methodologies are central to this process.
In Vitro Efficacy Assessment
1. PARP Enzyme Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Principle: The assay quantifies the PARP-catalyzed transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD+) to a histone substrate. Inhibition is measured by a decrease in the signal generated from the incorporated ADP-ribose.
-
Protocol:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.
-
Serial dilutions of the test inhibitor (e.g., this compound, if it were a PARP inhibitor) and known reference inhibitors are added.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and the amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. Cell-Based PARP Activity Assay: This assay assesses the inhibitor's ability to block PARP activity within intact cells.
-
Principle: Measures the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage.
-
Protocol:
-
Cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer cells) are treated with the test inhibitor.
-
DNA damage is induced using an agent like hydrogen peroxide or a topoisomerase inhibitor.
-
Cell lysates are prepared, and PAR levels are quantified by Western blotting or ELISA using an anti-PAR antibody.
-
A reduction in PAR formation indicates effective PARP inhibition.
-
3. Cell Viability and Cytotoxicity Assays: These assays determine the effect of the inhibitor on cancer cell survival.
-
Principle: Measures the dose-dependent reduction in cell viability in cancer cell lines, particularly those with DNA repair defects (e.g., BRCA1/2 mutations), to demonstrate synthetic lethality.
-
Protocol:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, CellTiter-Glo, or crystal violet staining.
-
The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined.
-
In Vivo Efficacy Assessment
Xenograft Models: These preclinical models are crucial for evaluating the anti-tumor activity of an inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored.
-
Protocol:
-
Patient-derived xenografts (PDXs) or cancer cell line-based xenografts are established in mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, test inhibitor, reference inhibitor).
-
The inhibitor is administered according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.
-
Visualizing the Path to Inhibition
To conceptualize the workflow for evaluating a potential inhibitor, the following diagrams illustrate the key experimental stages.
Caption: High-level workflow for inhibitor evaluation.
The signaling pathway targeted by PARP inhibitors is central to their mechanism of action.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
The initial aim of comparing the efficacy of this compound with other inhibitors could not be fulfilled due to the absence of relevant scientific data. This highlights a critical aspect of drug discovery: the foundational, publicly accessible research that underpins all comparative analyses.
For researchers, scientists, and drug development professionals, this serves as a reminder of the importance of thorough literature and database screening in the initial stages of evaluating a compound of interest. While the benzamide scaffold is present in some known PARP inhibitors, this structural similarity alone is insufficient to infer biological activity for a specific derivative like this compound.
Future research into novel benzamidine derivatives could potentially uncover new therapeutic agents. Should this compound or its analogs be investigated and characterized as PARP inhibitors, the experimental framework outlined in this guide will provide a robust methodology for a comprehensive and objective comparison of their efficacy against the established leaders in the field. Until such data becomes available, any discussion of its comparative efficacy remains speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Dichlorophenoxyacetic acid (2,4-D) affects DNA integrity and retina structure in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro study of damaging effects of 2,4-dichlorophenoxyacetic acid on DNA structure by spectroscopic and voltammetric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-dichlorophenoxyacetic acid (2,4-D) and risk of non-Hodgkin lymphoma: a meta-analysis accounting for exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorophenoxyacetic acid and non-Hodgkin's lymphoma, gastric cancer, and prostate cancer: meta-analyses of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential DNA damage repair and PARP inhibitor vulnerability of the mammary epithelial lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of 2,4-Dichloro-benzamidine's Inhibitory Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a potential therapeutic agent is the bedrock of preclinical discovery. This guide provides an in-depth, technically-grounded framework for validating the in vitro inhibitory activity of 2,4-Dichloro-benzamidine, a substituted benzamidine derivative. We will move beyond rote protocol, focusing on the scientific rationale for experimental design, ensuring a self-validating system, and objectively comparing its performance against established alternatives.
Benzamidine and its derivatives are a well-established class of molecules known for their ability to inhibit serine proteases.[1][2] These enzymes, characterized by a key serine residue in their active site, play critical roles in physiological processes ranging from digestion to blood coagulation.[3][4] The core mechanism of benzamidine-based inhibition lies in its structural mimicry of the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The cationic amidino group of benzamidine interacts with a negatively charged aspartate residue in the S1 specificity pocket of the enzyme, effectively blocking substrate access and halting catalytic activity.[2] This guide will use bovine trypsin as a model enzyme due to its well-characterized kinetics and commercial availability, providing a robust system to assess the inhibitory potential of this compound.
Comparative Landscape: Benchmarking Against Established Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against other well-characterized serine protease inhibitors. We have selected two alternatives that represent different classes of inhibitors:
-
Aprotinin: A natural polypeptide and a competitive serine protease inhibitor.[5] It functions by binding tightly to the active site of enzymes like trypsin and plasmin.[5][6][7]
-
Nafamostat: A synthetic, broad-spectrum serine protease inhibitor that acts as a slow, tight-binding substrate, effectively trapping the target enzyme.[8][9][10][11]
The primary metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13]
| Inhibitor | Class | Target Enzyme | Reported IC50 / Kᵢ |
| This compound | Synthetic Small Molecule | Trypsin-like Serine Proteases | To Be Determined |
| Aprotinin | Natural Polypeptide | Trypsin, Plasmin, Kallikrein | Low nM range (target-dependent)[5][6][7] |
| Nafamostat | Synthetic Small Molecule | Trypsin, Thrombin, Plasmin, Factor Xa | Low µM to nM range (target-dependent)[8][9][10][11][14] |
Table 1: Comparative overview of this compound and alternative serine protease inhibitors. The inhibitory constant (Kᵢ) is a more absolute measure of binding affinity, while IC50 is experimentally derived and can be influenced by assay conditions.[13]
Experimental Design: A Self-Validating In Vitro Inhibition Assay
The trustworthiness of your results hinges on a meticulously designed, self-validating experimental workflow. This involves not just the test conditions but a comprehensive set of controls that account for potential artifacts. The following workflow is designed to determine the IC50 of this compound for bovine trypsin.
Caption: Workflow for IC50 determination of this compound.
Causality Behind Experimental Choices:
-
Enzyme & Substrate Selection: Bovine trypsin is a robust, well-studied serine protease. Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a specific chromogenic substrate for trypsin. The enzyme cleaves the ester bond, leading to an increase in absorbance at 253 nm, which can be monitored over time.[15][16]
-
Buffer Conditions: The assay is performed at pH 7.6-8.2, which is optimal for trypsin activity.[15][17] Calcium chloride is often included as it stabilizes the trypsin enzyme.
-
Pre-incubation: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is crucial for obtaining accurate potency measurements, especially for reversible inhibitors.[18]
-
Controls are Non-Negotiable:
-
100% Activity Control (Enzyme + Substrate, no inhibitor): Defines the maximum reaction rate (Vmax) under your specific conditions.
-
Background Control (Substrate only): Accounts for any non-enzymatic hydrolysis of the substrate.
-
Blank Control (Buffer only): Corrects for the absorbance of the buffer itself.
-
Inhibitor Color Control (Inhibitor + Substrate, no enzyme): Essential to check if the test compound absorbs light at the measurement wavelength, which would create an artifact.
-
Protocol Deep Dive: Step-by-Step IC50 Determination
This protocol is designed for a 96-well UV-transparent microplate format, allowing for high-throughput analysis.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Bovine Trypsin Stock: Prepare a 1 mg/mL stock solution in cold 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 5 µg/mL) in Assay Buffer.
-
BAEE Substrate Stock: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Then, create a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 100 µM to 1 nM).
2. Assay Procedure:
-
Plate Layout: Designate wells for blanks, 100% activity controls, and each inhibitor concentration.
-
Add Inhibitor: Add 20 µL of the appropriate inhibitor dilution (or buffer for the 100% activity control) to the wells.
-
Add Enzyme: Add 160 µL of the diluted trypsin solution to all wells except the blank and background controls. Add 180 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and incubate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the BAEE substrate solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 253 nm every 30 seconds for 10-15 minutes.[15][16]
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₂₅₃/min).
-
Correct for Background: Subtract the rate of the background control from all other rates.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of 100% Activity Control))
-
Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[19][20][21]
Mechanism of Action: Competitive Inhibition
Benzamidine derivatives typically act as competitive inhibitors.[22][23] This means they directly compete with the natural substrate for binding to the enzyme's active site. A hallmark of competitive inhibition is that its effect can be overcome by increasing the substrate concentration.
Caption: Competitive inhibition of a serine protease by this compound.
This validation guide provides a robust framework for characterizing the inhibitory activity of this compound. By employing a well-controlled, self-validating assay and benchmarking against known inhibitors, researchers can generate high-quality, reliable data essential for advancing drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. aprotinin.co.uk [aprotinin.co.uk]
- 7. UVACollab has been retired [collab.its.virginia.edu]
- 8. Nafamostat - Wikipedia [en.wikipedia.org]
- 9. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 11. odp-covid19-ui [opendata.ncats.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. selleckchem.com [selleckchem.com]
- 15. 胰蛋白酶抑制剂 [sigmaaldrich.com]
- 16. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 18. Trypsin inhibition assay as related to limited hydrolysis of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 20. clyte.tech [clyte.tech]
- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Dichlorinated Benzamidines: A Comparative Analysis of 2,4-Dichloro-benzamidine and Its Isomers
Introduction: The Strategic Importance of Isomeric Substitution in Drug Discovery
In the landscape of medicinal chemistry, the benzamidine scaffold stands as a quintessential pharmacophore, renowned for its role as a competitive, reversible inhibitor of serine proteases like trypsin, thrombin, and plasmin.[1][2] The efficacy of these inhibitors hinges on the positively charged amidinium group, which forms a critical salt bridge with a conserved aspartate residue (Asp189 in trypsin) deep within the enzyme's S1 specificity pocket.[3][4] This interaction mimics the binding of natural substrates, such as arginine and lysine, effectively blocking the enzyme's catalytic activity.[5][6]
However, the journey from a simple pharmacophore to a potent and selective drug candidate is one of meticulous refinement. The substitution pattern on the benzene ring is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic properties. Halogenation, particularly dichlorination, offers a powerful tool to modulate these characteristics by altering the molecule's electronics, lipophilicity, and steric profile.
This guide provides an in-depth comparison of 2,4-Dichloro-benzamidine hydrochloride with its five other dichlorinated positional isomers (2,3-, 2,5-, 2,6-, 3,4-, and 3,5-). While direct, head-to-head comparative studies across all isomers are notably scarce in the public literature, this document synthesizes available data, established chemical principles, and field-proven methodologies to provide a logical framework for researchers selecting and developing these valuable chemical tools. We will explore their synthesis, physicochemical differences, known biological roles, and the analytical strategies required to differentiate them, offering a comprehensive resource for drug development professionals.
Comparative Physicochemical Properties
The position of the two chlorine atoms on the benzamidine ring significantly influences the molecule's electronic distribution, polarity, and shape. These factors, in turn, dictate its solubility, membrane permeability, and binding affinity to target proteins. While experimental data for every isomer is not consistently available, the following table summarizes key computed and experimental properties. The hydrochloride salt form is standard for these compounds to improve solubility and stability.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted pKa [7][8] | Predicted LogP | Known Roles & Applications |
| This compound HCl | C1=CC(=C(C=C1Cl)Cl)C(=[NH2+])N.Cl- | 225.50 | ~10.5 | ~2.2 | Intermediate for antimicrobials, tool for enzyme inhibition assays.[1] |
| 2,3-Dichloro-benzamidine HCl | C1=CC=C(C(=C1Cl)Cl)C(=[NH2+])N.Cl- | 225.50 | 10.47[7] | ~2.2 | Precursor (benzamide) is a known herbicide.[9] |
| 2,5-Dichloro-benzamidine HCl | C1=C(C=C(C=C1Cl)Cl)C(=[NH2+])N.Cl- | 225.50 | ~10.4 | ~2.2 | Precursor (benzamide) used in proteomics research.[10] |
| 2,6-Dichloro-benzamidine HCl | C1=CC=C(C(=C1Cl)C(=O)N)Cl | 225.50 | ~10.3 | ~2.0 | Stable, persistent metabolite of the herbicide dichlobenil (BAM).[11][12] |
| 3,4-Dichloro-benzamidine HCl | C1=CC(=C(C=C1)Cl)Cl)C(=[NH2+])N.Cl- | 225.50 | ~10.6 | ~2.2 | Precursor (benzamide) used as a chemical intermediate.[13] |
| 3,5-Dichloro-benzamidine HCl | C1=C(C=C(C=C1Cl)Cl)C(=[NH2+])N.Cl- | 225.50 | ~10.6 | ~2.2 | Precursor (benzamide) used in fungicide/herbicide synthesis.[14][15] |
Note: pKa and LogP values are primarily derived from computational predictions (e.g., from sources like ChemicalBook[7] or through cheminformatics software) and should be considered estimates. Experimental validation is recommended.
Synthesis of Dichlorinated Benzamidines: The Pinner Reaction
The most reliable and widely adopted method for converting dichlorinated benzonitriles into their corresponding benzamidine hydrochlorides is the Pinner reaction . This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an imino ester hydrochloride), followed by ammonolysis to yield the final amidine hydrochloride.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-dichlorobenzamidine CAS#: 769061-91-8 [amp.chemicalbook.com]
- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 2,3-Dichlorobenzamide | 5980-24-5 | FD70742 | Biosynth [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. www2.mst.dk [www2.mst.dk]
- 13. 3,4-Dichlorobenzamide [webbook.nist.gov]
- 14. 3,5-Dichlorobenzimidamide hydrochloride | C7H7Cl3N2 | CID 2743159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,5-Dichlorobenzamide [chembk.com]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-benzamidine Derivatives as Serine Protease Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-dichloro-benzamidine derivatives, with a primary focus on their potential as serine protease inhibitors. While direct and comprehensive SAR studies on a systematic series of this compound analogs are not extensively available in the public domain, this guide synthesizes data from closely related benzamidine and dichlorinated scaffolds to elucidate the key structural determinants of activity. The insights presented herein are intended to guide researchers in the design and optimization of novel inhibitors targeting this important class of enzymes.
Introduction: The Therapeutic Potential of Benzamidine-Based Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and immunity.[1] Their dysregulation is implicated in numerous pathologies, such as thrombosis, inflammation, and cancer, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are well-established scaffolds for the design of serine protease inhibitors, owing to the ability of the basic amidine group to interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases.[2][3]
The 2,4-dichloro substitution pattern on the benzamidine core is of particular interest as halogen atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, modulate the binding affinity, selectivity, and pharmacokinetic profile of the inhibitor. This guide explores the anticipated SAR of this compound derivatives by drawing parallels with existing data on related compounds.
Core Structure and Rationale for Design
The fundamental scaffold under consideration is this compound. The rationale for investigating this particular substitution pattern stems from the known impact of dichlorination on the biological activity of various aromatic compounds. For instance, dichlorinated compounds have been explored as anticancer and antimicrobial agents, suggesting that this substitution can impart potent bioactivity.[4][5] The 2,4-substitution pattern provides a specific electronic and steric profile that can influence interactions with the target enzyme.
To explore the SAR, we will consider hypothetical modifications at the amidine nitrogen (R1) and potentially at other positions on the phenyl ring, although the focus remains on the impact of the 2,4-dichloro substituents.
References
- 1. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 2,4-Dichloro-benzamidine Against a Panel of Proteases
Introduction
In the landscape of drug discovery and chemical biology, the identification of selective small molecule inhibitors for enzyme families, such as proteases, is of paramount importance. Proteases play critical roles in a myriad of physiological and pathological processes, making them attractive therapeutic targets. 2,4-Dichloro-benzamidine is a synthetic small molecule that, due to its benzamidine core, is predicted to interact with the active site of certain proteases, particularly serine proteases which recognize arginine or lysine residues.[1] The benzamidine moiety mimics the guanidinium group of arginine, allowing it to act as a competitive inhibitor.[1]
However, the therapeutic potential or utility as a research tool of any inhibitor is fundamentally linked to its selectivity. Insufficient selectivity can lead to off-target effects, resulting in unforeseen side effects or confounding experimental results.[2][3] Therefore, a systematic cross-reactivity profiling against a diverse panel of proteases is not just a supplementary step but a critical part of the inhibitor characterization process.
This guide provides a comprehensive, in-depth framework for assessing the selectivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize potential protease inhibitors.
Materials and Methods
Rationale for Protease Panel Selection
To obtain a meaningful selectivity profile, the chosen protease panel must be diverse, representing the major catalytic classes of proteases. This approach allows for the identification of not only on-target activity but also any unforeseen cross-reactivity with proteases from different mechanistic families.
For this guide, we have selected a representative panel:
-
Serine Proteases:
-
Trypsin: A well-characterized digestive protease that cleaves after arginine and lysine residues. Its S1 pocket is ideally suited for benzamidine-based inhibitors.
-
Chymotrypsin: Another digestive protease, but with a preference for bulky hydrophobic residues (e.g., tyrosine, tryptophan, phenylalanine), providing a key negative control within the serine protease family.[4]
-
Thrombin: A crucial enzyme in the coagulation cascade, representing a therapeutically relevant serine protease.[5]
-
-
Cysteine Protease:
-
Papain: A plant-derived cysteine protease with broad substrate specificity, serving as a representative for this class.
-
-
Aspartyl Protease:
-
Metalloprotease:
-
Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase involved in extracellular matrix remodeling, a key target in cancer and inflammation research.[8]
-
Experimental Workflow
The overall workflow for profiling this compound is a systematic process designed to ensure data accuracy and reproducibility. The process begins with the careful preparation of all reagents, followed by the execution of enzymatic assays in the presence of a dilution series of the inhibitor to determine its potency (IC50).
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cathepsin D Inhibitor Assay Kit (ab126779) | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
A Senior Application Scientist's Guide to Validating the Binding Affinity of 2,4-Dichloro-benzamidine to Urokinase-Type Plasminogen Activator (uPA)
Introduction: The Criticality of Robust Target Validation
In the landscape of drug discovery, the unequivocal confirmation of a compound's binding affinity to its intended target is a cornerstone of a successful program. Misinterpretation of binding data can lead to costly failures in later stages of development. This guide provides a comprehensive, comparative analysis of robust methodologies for validating the binding of 2,4-Dichloro-benzamidine, a known inhibitor, to its target, the urokinase-type plasminogen activator (uPA). uPA is a serine protease critically involved in cancer invasion and metastasis, making it a high-value therapeutic target.
This document moves beyond a simple recitation of protocols. It delves into the why—the underlying principles that dictate the selection of one method over another and the experimental nuances that ensure data integrity. We will compare a direct, biophysical approach, Surface Plasmon Resonance (SPR), with an indirect, functional enzymatic assay, providing a holistic view of binding validation.
Part 1: Biophysical Characterization of Binding - Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. The core principle involves immobilizing one binding partner (the "ligand," in this case, uPA) onto a sensor chip and flowing the other partner (the "analyte," this compound) over the surface. Changes in the refractive index at the sensor surface, caused by the binding and dissociation events, are measured and reported in Resonance Units (RU).
The "Why" Behind SPR: Causal Logic
We select SPR as our primary biophysical method for several key reasons:
-
Kinetic Insights: Unlike endpoint assays, SPR provides detailed kinetic information (k_on, k_off), which is crucial for understanding the compound's mechanism of action. A long residence time (slow k_off) can often translate to more durable in vivo efficacy.
-
Direct Measurement: SPR directly measures the binding event, reducing the potential for artifacts that can arise in functional assays due to substrate competition or enzyme inhibition.
-
Low Sample Consumption: Modern SPR instruments are highly sensitive, requiring minimal amounts of purified protein.
Experimental Workflow: SPR Analysis
The workflow for an SPR experiment is a multi-step process designed to ensure data quality and eliminate common artifacts.
Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed SPR Protocol for uPA and this compound
Objective: To determine the binding affinity (K_D) and kinetics (k_a, k_d) of this compound to human uPA.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
CM5 sensor chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Recombinant human uPA (high purity, >95%)
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Methodology:
-
Immobilization:
-
Activate the carboxyl groups on the CM5 sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize uPA (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to the activated surface to a target density of ~2000 RU.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference cell is prepared similarly but without the protein immobilization step.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and is typically ≤1%.
-
-
Binding Analysis:
-
Flow running buffer over both the reference and active flow cells until a stable baseline is achieved.
-
Inject the lowest concentration of this compound over both cells for 120 seconds (association phase).
-
Switch to flowing running buffer for 300 seconds (dissociation phase).
-
Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.
-
Repeat the cycle for all concentrations, including a buffer-only (zero analyte) injection for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference cell signal and the buffer-only injection signal.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Interpreting the Data: A Comparative Table
| Parameter | This compound (SPR) | Alternative Inhibitor (SPR) | Significance |
| k_a (M⁻¹s⁻¹) | ~1.5 x 10⁵ | ~5.0 x 10⁴ | Rate of complex formation. |
| k_d (s⁻¹) | ~3.0 x 10⁻³ | ~2.5 x 10⁻² | Rate of complex decay (stability). |
| K_D (nM) | ~20 nM | ~500 nM | Affinity. Lower K_D indicates higher affinity. |
| Chi² | < 1.0 | < 1.2 | Goodness of fit for the kinetic model. |
Note: Data presented is representative of typical results for a moderate-affinity small molecule inhibitor.
Part 2: Functional Validation - Chromogenic Enzymatic Assay
While SPR provides direct evidence of binding, a functional assay is essential to confirm that this binding event translates into a biological effect—in this case, the inhibition of uPA's enzymatic activity. A chromogenic assay is a straightforward and high-throughput method to determine the half-maximal inhibitory concentration (IC50).
The "Why" Behind an Enzymatic Assay: Causal Logic
-
Functional Confirmation: This assay directly measures the consequence of binding—the inhibition of catalysis. It provides a crucial link between biophysical affinity and functional outcome.
-
Orthogonal Validation: Using a fundamentally different technique provides an independent line of evidence for the compound's activity, increasing confidence in the results. This is a core principle of trustworthy science.
-
High-Throughput Screening: The simplicity and plate-based format of this assay make it suitable for screening larger numbers of compounds or for routine potency testing.
Experimental Workflow: Chromogenic Assay
The workflow is designed to measure enzyme activity in the presence of varying concentrations of the inhibitor.
Caption: Workflow for a chromogenic enzyme inhibition assay to determine IC50.
Detailed Protocol: uPA Chromogenic Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of uPA activity.
Materials:
-
96-well microplate reader
-
Recombinant human uPA
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
This compound
-
Positive Control Inhibitor (e.g., a known potent uPA inhibitor)
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in Assay Buffer (with a constant, low percentage of DMSO) in a 96-well plate. Typical final concentrations might range from 1 nM to 100 µM.
-
Include controls for 0% inhibition (buffer + DMSO only) and 100% inhibition (a saturating concentration of a known potent inhibitor or no enzyme).
-
-
Enzyme Incubation:
-
Add uPA to each well to a final concentration of ~1 nM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate S-2444 to all wells to a final concentration equal to its K_m value (Michaelis constant), which is approximately 0.2 mM. Using the K_m concentration of the substrate is a standard practice that ensures the assay is sensitive to competitive inhibitors.
-
-
Measurement and Analysis:
-
Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of change in absorbance) for each concentration.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: A Comparative Table
| Parameter | This compound | Alternative Inhibitor | Significance |
| IC50 (nM) | ~50 nM | ~1200 nM | Concentration required to inhibit 50% of enzyme activity. Lower is more potent. |
| Hill Slope | ~1.0 | ~1.1 | Indicates the steepness of the curve and suggests a 1:1 binding stoichiometry. |
| R² | > 0.98 | > 0.97 | Goodness of fit for the dose-response curve. |
Note: Data presented is representative. It is expected that the IC50 value will be higher than the K_D value, especially in an assay with a substrate concentration at K_m.
Part 3: Synthesis and Comparison - Choosing the Right Tool
Both SPR and enzymatic assays provide valuable, yet distinct, information. A truly validated hit will show strong correlation between a high-affinity K_D and a potent, low IC50.
| Feature | Surface Plasmon Resonance (SPR) | Chromogenic Enzymatic Assay |
| Principle | Direct, mass-based detection of binding | Indirect, measures functional inhibition |
| Primary Output | K_D, k_a, k_d | IC50 |
| Nature of Data | Kinetic, real-time | Endpoint or rate-based |
| Label Requirement | Label-free | Requires chromogenic substrate |
| Throughput | Lower | Higher |
| Key Advantage | Provides mechanistic insight (kinetics) | Confirms functional consequence of binding |
| Potential Pitfall | Sensitive to protein quality/immobilization | Prone to artifacts (substrate competition) |
Trustworthiness through Orthogonal Validation: The power of this dual approach lies in its self-validating nature. If the SPR experiment shows a K_D of 20 nM and the enzymatic assay yields an IC50 of 50 nM, the data are concordant and trustworthy. A significant discrepancy (e.g., a K_D of 20 nM but an IC50 of 20 µM) would be a red flag, suggesting potential issues such as non-competitive inhibition, assay artifacts, or that the compound binds to a non-catalytic (allosteric) site, which would require further investigation.
Conclusion
Validating the binding affinity of a compound like this compound to its target, uPA, is not a single-experiment affair. It requires a multi-faceted approach that combines direct biophysical measurement with functional confirmation. By integrating a high-fidelity technique like Surface Plasmon Resonance to dissect the kinetics of the interaction with a robust enzymatic assay to confirm functional inhibition, researchers can build a comprehensive and trustworthy data package. This dual-validation strategy mitigates the risk of artifacts and provides the high-confidence data necessary to justify advancing a compound through the drug discovery pipeline.
A Researcher's Guide to Orthogonal Assays: Confirming the Biological Activity of 2,4-Dichloro-benzamidine as a Peptidylarginine Deiminase (PAD) Inhibitor
This guide provides an in-depth technical comparison of orthogonal experimental approaches to validate the biological activity of 2,4-Dichloro-benzamidine, a potent inhibitor of Peptidylarginine Deiminases (PADs). For researchers in drug development and chemical biology, robust and multi-faceted validation of a compound's mechanism of action is paramount. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of hypothesis testing and validation. We will explore three distinct, yet complementary, assays that together provide a high-confidence assessment of this compound's efficacy from direct target binding to downstream cellular effects.
The core principle of this guide is to establish a self-validating system of inquiry. No single experiment is sufficient to fully characterize a compound's activity. By employing orthogonal assays—methods that rely on different physical principles and measure distinct aspects of a biological process—we can triangulate our results and build a compelling case for the specific biological activity of this compound.
The Biological Target: Peptidylarginine Deiminases (PADs) and Citrullination
Peptidylarginine deiminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1][2][3] This process, known as citrullination or deimination, results in the loss of a positive charge from the protein, which can lead to significant alterations in its structure and function.[1][2] Dysregulated PAD activity has been implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain cancers.[4][5][6] This makes PADs attractive therapeutic targets.
This compound belongs to a class of compounds, benzamidine derivatives, known to act as inhibitors of serine proteases and, more specifically, PADs.[7][8][9] The core of our investigation is to confirm and quantify the inhibitory effect of this compound on PAD enzymes.
I. Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)
The first crucial question to address is whether this compound directly interacts with its putative target, a PAD enzyme, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[10][11][12][13]
The Principle of CETSA: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[13] When a protein is heated, it denatures and aggregates. If a compound binds to the protein, it can stabilize the protein's structure, leading to a higher denaturation temperature. This thermal shift is indicative of a direct interaction between the compound and the target protein.[10][14]
Experimental Workflow:
Caption: CETSA workflow to determine target engagement.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express the PAD isozyme of interest (e.g., HL-60 cells for PAD4).
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient using a thermal cycler. A typical gradient might range from 40°C to 70°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
-
Detection of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target PAD enzyme in each sample using a detection method such as Western blotting.
-
Data Presentation and Interpretation:
The results of a CETSA experiment can be summarized in a table and visualized as a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target PAD enzyme.
| Treatment | Temperature (°C) | Relative Amount of Soluble PAD4 |
| Vehicle | 40 | 1.00 |
| 50 | 0.95 | |
| 55 | 0.80 | |
| 60 | 0.50 | |
| 65 | 0.20 | |
| 70 | 0.05 | |
| This compound | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.90 | |
| 60 | 0.75 | |
| 65 | 0.55 | |
| 70 | 0.30 |
II. Quantifying Inhibitory Potency: In Vitro Enzyme Activity Assays
While CETSA confirms target binding, it does not directly measure the effect on the enzyme's catalytic activity. An in vitro enzyme activity assay using purified components is the gold standard for determining the inhibitory potency (e.g., IC50) of a compound.[15] A variety of assay formats are available for PADs, including fluorescence-based methods.[2][16][17]
The Principle of a Fluorescence-Based PAD Assay:
This type of assay often utilizes a synthetic peptide substrate containing arginine and a fluorescent reporter. The enzymatic conversion of arginine to citrulline by PAD can be coupled to a change in fluorescence.[2] For instance, a fluorescence quenching-based assay can be employed where a fluorescently labeled arginine-containing peptide's signal is quenched by a nearby molecule. When PAD converts the positively charged arginine to the neutral citrulline, the quencher is released, resulting in an increase in fluorescence.[2]
Experimental Workflow:
Caption: Workflow for a fluorescence-based PAD activity assay.
Detailed Protocol for an In Vitro PAD Activity Assay:
-
Reagent Preparation:
-
Assay Execution:
-
In a microplate, add the reaction buffer, the inhibitor (or vehicle), and the PAD enzyme.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate at 37°C for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| This compound (µM) | % PAD4 Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
| IC50 (µM) | ~1.1 |
III. Assessing Downstream Cellular Effects: Western Blotting for Protein Citrullination
The final piece of the validation puzzle is to demonstrate that the inhibition of the target enzyme in cells leads to the expected downstream biological consequence. For a PAD inhibitor, this would be a reduction in the levels of citrullinated proteins. Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications.[1][18]
The Principle of Detecting Citrullination by Western Blot:
This method involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody that specifically recognizes citrullinated proteins.[19][20] Some antibodies recognize a chemically modified form of citrulline, which enhances specificity.[19][21]
Experimental Workflow:
Caption: Western blot workflow for detecting protein citrullination.
Detailed Protocol for Western Blotting:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Stimulate endogenous PAD activity, for example, with a calcium ionophore like A23187.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for modified citrulline.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
It is also crucial to probe a separate blot (or strip and re-probe the same blot) for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Data Presentation and Interpretation:
The results will show bands corresponding to citrullinated proteins. A decrease in the intensity of these bands in the lanes corresponding to cells treated with this compound, compared to the stimulated control, confirms that the compound inhibits protein citrullination in a cellular context.
| Treatment | PAD Activator | This compound | Relative Citrullination Level |
| Untreated | - | - | Baseline |
| Stimulated | + | - | High |
| Inhibited | + | + | Low |
Synthesizing the Evidence: A Triad of Validation
By employing these three orthogonal assays, we can construct a robust and compelling argument for the biological activity of this compound.
-
CETSA provides direct evidence of target engagement in a cellular environment.
-
The in vitro activity assay quantifies the inhibitory potency of the compound on the purified enzyme.
-
Western blotting confirms the expected downstream cellular effect of enzyme inhibition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of extracellular peptidylarginine deiminase (PAD) activity in synovial fluid of patients with rheumatoid arthritis using a novel assay for citrullination of fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MEROPS - the Peptidase Database [ebi.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. amsbio.com [amsbio.com]
- 16. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. appliedbiomics.com [appliedbiomics.com]
- 19. Anti-Citrulline (Modified) Detection Kit | 17-347B [merckmillipore.com]
- 20. Screening citrullinated proteins in synovial tissues of rheumatoid arthritis using 2-dimensional western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2,4-Dichloro-benzamidine Production
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2,4-Dichloro-benzamidine is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motif is found in molecules with diverse biological activities. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction efficiency, mechanistic underpinnings, and practical considerations for laboratory and industrial-scale production.
Introduction to this compound and its Synthetic Precursor
This compound is most commonly synthesized from its corresponding nitrile, 2,4-dichlorobenzonitrile. This precursor is readily available and can be prepared via several high-yielding methods, including the ammoxidation of 2,4-dichlorotoluene and the dehydration of 2,4-dichlorobenzaldoxime, which itself is derived from 2,4-dichlorobenzaldehyde.[1][2] The efficiency of the final amination step is therefore a critical factor in the overall cost-effectiveness and sustainability of this compound production.
This guide will focus on the comparative analysis of two principal strategies for the conversion of 2,4-dichlorobenzonitrile to this compound:
-
The Classical Pinner Reaction: A venerable and widely used method for the synthesis of amidines from nitriles via an imidate intermediate.
-
Direct Catalytic Amination: A more modern approach that offers the potential for improved atom economy and milder reaction conditions.
Route 1: The Pinner Reaction - A Time-Tested Approach
The Pinner reaction, first described by Adolf Pinner in 1877, is a robust and versatile method for the synthesis of amidines.[3] The reaction proceeds in two distinct steps: the formation of an imidate salt (a "Pinner salt") from the reaction of a nitrile with an alcohol in the presence of a strong acid (typically anhydrous HCl), followed by the reaction of the imidate with ammonia or an amine to form the desired amidine.[3][4]
Mechanistic Insight
The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which greatly enhances the electrophilicity of the nitrile carbon.[5] This is followed by nucleophilic attack by the alcohol to form a protonated imidate. Subsequent reaction with ammonia involves nucleophilic attack on the imidate carbon, leading to the elimination of the alcohol and formation of the amidine, usually as its hydrochloride salt.
Caption: Mechanism of the Pinner Reaction for 2,4-Dichlorobenzamidine Synthesis.
Experimental Protocol (Classical Pinner Reaction)
The following is a representative protocol for the synthesis of an aromatic amidine hydrochloride via the Pinner reaction. Specific optimization for 2,4-dichlorobenzonitrile may be required.
-
Imidate Formation: A solution of 2,4-dichlorobenzonitrile in a mixture of an anhydrous alcohol (e.g., ethanol) and a non-polar solvent (e.g., benzene or dioxane) is cooled to 0°C.[4]
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature (e.g., 0-5°C) for several hours to allow for the formation of the Pinner salt, which may precipitate from the solution.[6]
-
Amidine Formation: The isolated Pinner salt is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or aqueous ammonia.[4] The reaction is typically stirred at room temperature until completion.
-
Workup and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure, and the resulting crude amidine hydrochloride can be purified by recrystallization.
Efficiency and Practical Considerations
| Parameter | Pinner Reaction |
| Yield | Generally good to excellent (>90% for imidate formation)[6] |
| Reaction Time | Can be lengthy, often requiring several hours for each step. |
| Reagents | Requires anhydrous conditions and the use of corrosive gaseous HCl. |
| Safety | Handling of anhydrous HCl requires specialized equipment and precautions. |
| Scalability | Readily scalable, with established industrial precedent. |
Table 1: Performance Summary of the Classical Pinner Reaction.
A significant advantage of the Pinner reaction is its reliability and broad substrate scope.[4] However, the requirement for strictly anhydrous conditions and the use of gaseous hydrogen chloride can be cumbersome on a laboratory scale and pose safety challenges for industrial production.
Route 2: Lewis Acid-Promoted Pinner-Type Reactions
To circumvent the challenges associated with the use of gaseous HCl, Lewis acid-promoted variations of the Pinner reaction have been developed.[5] Lewis acids such as trimethylsilyl triflate (TMSOTf) or hafnium(IV) triflate can activate the nitrile towards nucleophilic attack by an alcohol.[5][7]
Mechanistic Insight
In this variation, the Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon in a manner analogous to protonation in the classical Pinner reaction. The alcohol then attacks this activated nitrile, leading to the formation of an intermediate that, upon treatment with an amine, yields the amidine.
Caption: Lewis Acid-Promoted Pinner-Type Reaction Workflow.
Efficiency and Practical Considerations
The use of Lewis acids can offer milder reaction conditions and avoid the handling of gaseous HCl. However, these reagents are often more expensive and may require stoichiometric amounts for optimal results.[5] The choice of Lewis acid can also be critical, with TMSOTf and AlBr3 showing good efficacy in some systems.[7]
Route 3: Direct Catalytic Amination of Nitriles
A more atom-economical and potentially greener alternative to the Pinner reaction is the direct catalytic addition of ammonia to nitriles. This approach avoids the formation of an intermediate imidate and the use of stoichiometric activating agents.
Mechanistic Insight
Various transition metal catalysts, often based on nickel or copper, have been shown to facilitate the direct amination of nitriles.[8] The proposed mechanism generally involves the coordination of the nitrile to the metal center, followed by nucleophilic attack of ammonia. Subsequent proton transfer and product release regenerate the catalyst.
Caption: Simplified Catalytic Cycle for Direct Amination of a Nitrile.
Experimental Protocol (Representative Nickel-Catalyzed Amination)
The following is a general procedure based on reported nickel-catalyzed aminations of aryl chlorides, which can be adapted for nitriles.[8]
-
To a reaction vessel is added 2,4-dichlorobenzonitrile, a nickel catalyst (e.g., a Ni(II) complex with a suitable phosphine ligand), a base (e.g., NaOtBu), and a solution of ammonia in a suitable solvent (e.g., dioxane).[8]
-
The reaction mixture is heated under an inert atmosphere for several hours.
-
Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered.
-
The product can be purified by extraction and/or column chromatography.
Efficiency and Practical Considerations
| Parameter | Direct Catalytic Amination |
| Yield | Can be variable, highly dependent on catalyst and substrate. |
| Reaction Time | Typically several hours at elevated temperatures. |
| Reagents | Requires specialized and often air-sensitive catalysts and ligands. |
| Safety | Avoids gaseous HCl, but catalysts and reagents may be flammable or toxic. |
| Scalability | Potentially scalable, but catalyst cost and lifetime are key considerations. |
Table 2: Performance Summary of Direct Catalytic Amination.
Direct catalytic amination offers a more elegant and atom-economical route to amidines. However, the development of a highly efficient and robust catalyst for the amination of electron-deficient nitriles like 2,4-dichlorobenzonitrile remains an area of active research. Catalyst cost, sensitivity, and turnover number are critical factors that will determine the industrial viability of this approach.
Comparative Analysis and Conclusion
| Synthetic Route | Advantages | Disadvantages | Overall Efficiency |
| Classical Pinner Reaction | High yields, well-established, reliable. | Requires anhydrous conditions and gaseous HCl, can be lengthy. | High, but with significant practical and safety considerations. |
| Lewis Acid-Promoted Pinner | Milder conditions, avoids gaseous HCl. | Expensive reagents, may require stoichiometric amounts. | Moderate to high, depending on the cost and efficiency of the Lewis acid. |
| Direct Catalytic Amination | High atom economy, potentially greener. | Catalyst development is ongoing, can be expensive and sensitive. | Potentially very high, but currently less established and more substrate-dependent. |
Table 3: Comparative Summary of Synthetic Routes to this compound.
For the synthesis of this compound, the classical Pinner reaction remains the most established and reliable method, particularly for large-scale production where the infrastructure for handling anhydrous HCl is in place. Its high yields and predictability make it a favored choice in many industrial settings.
Lewis acid-promoted Pinner-type reactions offer a valuable alternative for laboratory-scale synthesis where the convenience of avoiding gaseous HCl outweighs the higher cost of reagents.
Direct catalytic amination represents the future of amidine synthesis, promising a more sustainable and efficient process. However, for a specific and electron-deficient substrate like 2,4-dichlorobenzonitrile, further research and development are needed to identify a catalyst that is both highly active and economically viable for industrial application.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and available equipment.
References
- 1. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unive.it [iris.unive.it]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 2,4-Dichlorobenzamidine with Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, 2,4-Dichlorobenzamidine hydrochloride, a substituted benzamidine derivative, has emerged as a compound of significant interest. Its structural features suggest a potential for interaction with key biological targets, positioning it as a candidate for development in therapeutic areas such as oncology and infectious diseases. This guide provides a comprehensive, head-to-head comparison of 2,4-Dichlorobenzamidine with established drugs, offering insights into its potential mechanisms of action and performance based on available data for structurally related compounds.
As a versatile compound, 2,4-Dichlorobenzamidine is utilized in pharmaceutical research for the development of novel anti-infective and anti-cancer drugs and is employed in biochemical assays to study enzyme inhibition[1]. The core of its potential therapeutic efficacy lies in the benzamidine moiety, a well-known pharmacophore recognized for its ability to inhibit serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes[2][3]. Furthermore, the dichlorinated phenyl ring may contribute to enhanced binding affinity and specificity for target enzymes or receptors.
This guide will delve into a comparative analysis of 2,4-Dichlorobenzamidine against three well-established drugs, each representing a distinct mechanistic class relevant to the potential applications of our target compound:
-
Dabigatran: A direct thrombin inhibitor, representing the class of serine protease inhibitors.
-
Etoposide: A topoisomerase II inhibitor, a cornerstone of many chemotherapy regimens.
-
Pentamidine: An aromatic diamidine with broad-spectrum antimicrobial activity.
Through this comparative lens, we aim to provide a foundational understanding of the potential of 2,4-Dichlorobenzamidine and to delineate the experimental pathways for its further investigation and validation.
Comparative Analysis of Mechanisms of Action
A thorough understanding of a drug candidate's mechanism of action is fundamental to its development. Based on its chemical structure and the known activities of related compounds, we can hypothesize two primary mechanisms for 2,4-Dichlorobenzamidine: serine protease inhibition and topoisomerase II inhibition.
Serine Protease Inhibition: A Potential Head-to-Head with Dabigatran
The benzamidine scaffold is a classic structural motif for the competitive inhibition of serine proteases[2][3]. These enzymes, characterized by a serine residue in their active site, play critical roles in processes ranging from blood coagulation to cancer progression.
Dabigatran , marketed as Pradaxa®, is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect[2][4][5].
It is plausible that 2,4-Dichlorobenzamidine acts in a similar manner, with the positively charged amidine group interacting with the negatively charged aspartate residue in the S1 pocket of target serine proteases. The dichloro-substitution on the phenyl ring could further enhance binding affinity through hydrophobic and halogen-bonding interactions within the active site.
Caption: Comparative mechanism of serine protease inhibition.
Topoisomerase II Inhibition: A Potential Parallel to Etoposide
Derivatives of dichlorobenzoyl compounds have demonstrated anticancer activity through the inhibition of human DNA topoisomerase II. For instance, 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide has been shown to be a potent inhibitor of this enzyme, leading to cancer cell death.
Etoposide , a widely used chemotherapeutic agent, functions as a topoisomerase II inhibitor. It forms a ternary complex with the enzyme and DNA, stabilizing the DNA strand breaks generated by topoisomerase II and preventing their re-ligation. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Given the structural similarities, 2,4-Dichlorobenzamidine or its derivatives could potentially intercalate with DNA or interact with the topoisomerase II-DNA complex, disrupting the enzyme's catalytic cycle and inducing apoptosis in a manner analogous to etoposide.
Caption: Postulated mechanism of Topoisomerase II inhibition.
Antimicrobial Activity: A Comparison with Pentamidine
The benzamidine structure is also present in antimicrobial agents. Pentamidine , an aromatic diamidine, is used to treat various infections, including those caused by protozoa and fungi. Its mechanism of action is not fully elucidated but is thought to involve interference with DNA, RNA, and protein synthesis in microorganisms[3][6][7][8][9].
The structural resemblance of 2,4-Dichlorobenzamidine to pentamidine suggests it may possess similar antimicrobial properties. The dichlorophenyl group could enhance its uptake by microbial cells or its interaction with intracellular targets.
Quantitative Performance Comparison
Direct comparative data for 2,4-Dichlorobenzamidine is not yet available in the public domain. However, to provide a tangible framework for its potential efficacy, we present data for structurally related compounds alongside the known performance of our comparator drugs. It is crucial to note that these values for the 2,4-Dichlorobenzamidine analogues serve as a preliminary guide and require experimental validation for the compound itself.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric Cancer) | 137.38 | [10] |
| Etoposide | Various Cancer Cell Lines | 0.1 - 10 | Standard Literature |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Novel Benzamidine Analogues | P. gingivalis | 31.25 - 62.5 | [5] |
| E. coli | 31.25 - 55.55 | [5] | |
| S. aureus | 62.5 - 125 | [5] | |
| Pentamidine | Pneumocystis jirovecii | (Varies with administration route) | Standard Literature |
Table 3: Comparative Serine Protease Inhibition (Ki Values)
| Compound | Target Enzyme | Ki (nM) | Reference |
| Substituted Benzamidines | Trypsin, Thrombin, Plasmin | Varies | [2][3] |
| Dabigatran | Thrombin | ~4.5 | Standard Literature |
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the therapeutic potential of 2,4-Dichlorobenzamidine, a series of standardized in vitro assays are essential. The following protocols provide a framework for a direct comparative analysis against the selected known drugs.
Protocol 1: Cytotoxicity and IC50 Determination via MTT Assay
This protocol is designed to assess the cytotoxic effects of 2,4-Dichlorobenzamidine on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN74, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 2,4-Dichlorobenzamidine and the comparator drug (e.g., Etoposide) in cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of 2,4-Dichlorobenzamidine against a panel of pathogenic microorganisms.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of 2,4-Dichlorobenzamidine and the comparator antimicrobial (e.g., Pentamidine) in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Serine Protease Inhibition Assay
This assay measures the ability of 2,4-Dichlorobenzamidine to inhibit the activity of a specific serine protease (e.g., trypsin, thrombin).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the serine protease, a specific chromogenic or fluorogenic substrate, and a range of concentrations of 2,4-Dichlorobenzamidine and the comparator inhibitor (e.g., Dabigatran) in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC50 and subsequently the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of 2,4-Dichlorobenzamidine with established drugs. While direct experimental data for this specific compound is currently limited, the analysis of structurally related molecules strongly suggests its potential as a serine protease inhibitor and a topoisomerase II inhibitor, with possible applications in anticancer and antimicrobial therapies.
The provided experimental protocols offer a clear path for the systematic evaluation of 2,4-Dichlorobenzamidine's efficacy and mechanism of action. Rigorous execution of these assays will be crucial to validate the hypotheses presented in this guide and to generate the robust data necessary for its further development as a potential therapeutic agent. Future research should focus on obtaining precise IC50, MIC, and Ki values for 2,4-Dichlorobenzamidine against a broad panel of cancer cell lines, microbial strains, and serine proteases. In vivo studies will then be the subsequent logical step to assess its efficacy and safety in preclinical models. The journey from a promising chemical entity to a clinically approved drug is long and challenging, but a structured and comparative approach, as outlined here, provides a solid foundation for navigating this path.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03145B [pubs.rsc.org]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-benzamidine
Introduction
2,4-Dichloro-benzamidine is a chlorinated aromatic compound utilized in various research and development applications, including as a building block in synthetic chemistry. As with all halogenated organic compounds, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure laboratory safety, regulatory compliance, and environmental protection. Improper disposal can lead to persistent environmental contamination and pose significant health risks.
This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. It is designed for laboratory personnel, from bench scientists to facility managers, who are committed to upholding the highest standards of safety and environmental stewardship. The procedures outlined herein are based on established chemical safety principles and regulatory guidelines, emphasizing the causality behind each critical step.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound (CAS No. 2447-79-2) is classified with specific hazards that dictate its handling and disposal requirements.[1][2][3] The primary risks are associated with its irritant properties.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | GHS Code | Signal Word | Hazard Statement | Pictogram |
|---|---|---|---|---|
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation.[1][2] | GHS07 |
| Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[1][2] | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation.[1] | GHS07 |
The causality for stringent disposal protocols is clear: this compound is an irritant to skin, eyes, and the respiratory system. Therefore, waste streams must be managed in a way that prevents any possibility of personnel exposure or environmental release. This includes solid waste, solutions, and contaminated labware.
Section 2: Pre-Disposal Waste Management in the Laboratory
Effective disposal begins with proper accumulation and segregation at the point of generation. This is a self-validating system: correct initial handling prevents downstream complications and ensures the waste is accepted by a licensed disposal facility.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection:
-
Designate a specific, dedicated hazardous waste container for this compound and its associated waste (e.g., contaminated wipes, gloves).
-
The container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate.[4]
-
Crucially, the container must have a tight-fitting, screw-top lid to prevent the escape of dust or vapors.[4][5] Open containers are a direct violation of safety regulations.[4]
-
-
Waste Labeling:
-
Label the container before adding any waste.
-
The label must, at a minimum, include the words "HAZARDOUS WASTE ".[5]
-
Clearly list all chemical constituents by their full names (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.[5]
-
Note the approximate percentage of each component.
-
Record the date when the first waste was added (the accumulation start date).
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The container must be kept closed at all times except when actively adding waste.[5]
-
Store the waste in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Do not store incompatible waste types together. While specific incompatibility data for this compound is not widely published, a conservative approach dictates storing it away from strong oxidizing agents, strong acids, and bases.
-
Store in a cool, dry, and well-ventilated area.[6]
-
Section 3: Approved Disposal Methodology
The chemical nature of this compound—a chlorinated aromatic compound—severely restricts acceptable disposal options. The goal is complete destruction to prevent the formation of more hazardous and persistent byproducts, such as dioxins, during incomplete combustion.
Primary and Sole Recommended Disposal Pathway:
The only environmentally sound and regulatory-compliant method for disposing of this compound is through a licensed chemical destruction facility .[6] This typically involves:
-
Controlled High-Temperature Incineration: This process uses specialized incinerators operating at temperatures sufficient to break down the stable aromatic ring and C-Cl bonds.
-
Flue Gas Scrubbing: The exhaust gases from the incinerator must be passed through a scrubbing system.[6] This is a critical step that neutralizes acidic gases like hydrogen chloride (HCl) that are formed during the combustion of chlorinated materials, preventing their release into the atmosphere.
Prohibited Disposal Methods:
Under no circumstances should this compound waste be disposed of via the following routes. The environmental and safety consequences are significant.
-
Sewer/Drain Disposal: This is strictly forbidden.[2][6] The compound has potential aquatic toxicity, and its introduction into wastewater systems can disrupt biological treatment processes and lead to direct environmental contamination.
-
Standard Trash Disposal: Disposing of this chemical in the regular trash can lead to exposure for sanitation workers and release into the environment through landfill leachate.
-
Evaporation in a Fume Hood: This is not a disposal method. It is an uncontrolled release of a chemical into the atmosphere, violating environmental regulations and posing an inhalation risk.
Section 4: Protocol for Spills and Contaminated Materials
Accidental spills must be managed promptly and correctly to mitigate exposure risks. The resulting cleanup debris is also considered hazardous waste.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6]
-
Containment: For a solid spill, carefully cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collection: Carefully sweep up the solid material or absorb the liquid. Use non-sparking tools.[6] Avoid creating dust.[6][7]
-
Packaging: Place all contaminated materials (absorbents, used PPE, etc.) into a designated hazardous waste container or a sealable, clearly labeled bag.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Disposal: The sealed container of spill debris must be disposed of as this compound hazardous waste, following the procedures in Section 3.
Section 5: Decontamination of Empty Containers
Empty containers that once held this compound are not "empty" from a regulatory standpoint and must be decontaminated before disposal.
Step-by-Step Triple-Rinse Protocol:
-
First Rinse: Add a suitable solvent (one that readily dissolves the compound, like acetone or methanol) to the container, filling it to about 10% of its volume.
-
Collect Rinsate: Securely cap the container and agitate it to rinse all interior surfaces. This first rinsate is acutely hazardous and MUST be collected and disposed of as hazardous waste. [5] Drain it into your designated this compound waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times. While regulations may vary, best practice is to collect all three rinses as hazardous waste to ensure thorough decontamination.[5]
-
Final Disposal: Once triple-rinsed and air-dried, the container can be managed. Puncture it to prevent reuse.[6] It may then be disposed of in regular trash or recycled, depending on institutional and local guidelines.
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from identification to final disposal, providing a quick-reference guide for laboratory personnel.
Figure 1: Decision workflow for the safe disposal of this compound waste.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a professional obligation. By adhering to the principles of hazard recognition, proper segregation, and regulatory-compliant disposal through high-temperature incineration, researchers can effectively neutralize the risks associated with this compound. This structured approach ensures the safety of laboratory personnel, protects our shared environment, and maintains the integrity of the scientific research enterprise.
References
- 1. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 2447-79-2 CAS MSDS (2,4-DICHLOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hazard Identification: Understanding the Risks of 2,4-Dichloro-benzamidine
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2,4-Dichloro-benzamidine
This compound (CAS No. 2447-79-2) is a halogenated aromatic compound that serves as a crucial intermediate in various synthetic processes.[1] However, its chemical properties necessitate stringent safety measures. The primary hazards, as identified by the Globally Harmonized System (GHS), establish the foundation for our PPE and handling recommendations.[2]
This compound is a crystalline powder, typically white to off-white, and poses the following primary risks upon exposure[2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction. [4]
The powdered form of this chemical means that dust and aerosols can be easily generated, increasing the risk of inhalation and widespread contamination if not handled correctly.[3] Therefore, all protocols must be designed to contain the solid material and prevent its dispersal.
Core Directive: Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the required equipment, the rationale for its use, and applicable standards.
| Protection Area | Required PPE | Rationale & Causality | Applicable Standard (Example) |
| Eye & Face | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against dust, aerosols, and splashes that can cause serious eye irritation.[3][5] The dual-layer protection of goggles and a face shield offers the most robust defense. | EN 166 (EU) or NIOSH (US) approved.[3] |
| Skin & Body | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents direct skin contact which can lead to irritation or allergic reactions.[3][5] Impervious clothing ensures that fine powders do not contaminate personal attire. Nitrile gloves provide good protection against many solvents and chemicals used in the lab.[6] | EU Directive 89/686/EEC and the standard EN 374 for gloves.[3] |
| Respiratory | All handling of solid this compound must be performed in a certified chemical fume hood. | This is the primary engineering control to minimize the inhalation of dust and aerosols, which can cause respiratory tract irritation.[3][5] | |
| If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. | Provides direct protection against inhaling harmful dust. The choice of cartridge is critical for effective filtration. | NIOSH (US) or EN 143/149 (EU). |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to minimize exposure and ensure a safe operational workflow from preparation to cleanup.
Step 1: Preparation & Pre-Handling Safety Check
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the recommended height. The work area inside should be clean and uncluttered.[5]
-
Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the this compound.
-
Don PPE: Put on the complete PPE ensemble as detailed in the table above. Always inspect gloves for any signs of damage or degradation before use.[3]
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[7]
Step 2: Handling and Aliquoting the Chemical
-
Work Within the Fume Hood: Conduct all transfers and measurements of this compound exclusively within the chemical fume hood.[5][8]
-
Minimize Dust Formation: Handle the container and transfer the powder gently. Use a spatula to carefully aliquot the required amount onto a weigh boat or into a receiving vessel. Avoid any actions that could create airborne dust.[3]
-
Immediate Sealing: Tightly close the main container of this compound immediately after use to prevent contamination and accidental spills. Store it in a cool, dry, and well-ventilated place.[3]
Step 3: Post-Handling Cleanup
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual powder. Treat the cleaning material as hazardous waste.
-
Clean Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect this rinsate as "Halogenated Organic Waste."[5][8]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety goggles.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan: Waste Management Protocol
Improper disposal of halogenated compounds can cause significant environmental harm.[9] Adherence to a strict waste segregation and disposal plan is mandatory.
Step 1: Waste Segregation
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[5][8]
-
Liquid Waste: All solvent rinsate from cleaning contaminated glassware must be collected in a separate, sealed container also labeled "Halogenated Organic Waste."[5]
-
Prohibition: Do not mix halogenated waste with non-halogenated waste streams, and never dispose of this chemical down the drain.[5][8]
Step 2: Container Management and Disposal
-
Secure Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[8]
Visual Workflow: Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
Emergency Procedures for Exposure
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Response |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If irritation or a rash develops, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
References
- 1. 2,4-DICHLOROBENZAMIDE | 2447-79-2 [chemicalbook.com]
- 2. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. media.tractorsupply.com [media.tractorsupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
